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  • Product: N-(1,2,2,2-Tetrachloroethyl)formamide
  • CAS: 3659-66-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mechanism of Action of N-(1,2,2,2-Tetrachloroethyl)formamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract N-(1,2,2,2-Tetrachloroethyl)formamide is a polychlorinated amide that serves as a versatile and reactive building block in modern organic synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1,2,2,2-Tetrachloroethyl)formamide is a polychlorinated amide that serves as a versatile and reactive building block in modern organic synthesis. Its unique structural features, combining a reactive formamide moiety with a heavily chlorinated ethyl group, give rise to a diverse range of chemical transformations. This guide provides a comprehensive exploration of the mechanistic pathways that govern the reactivity of N-(1,2,2,2-Tetrachloroethyl)formamide. We will delve into its role as a precursor to reactive intermediates, its participation in nucleophilic substitution and cycloaddition reactions, and its utility in the synthesis of valuable heterocyclic scaffolds. This document is intended to serve as a detailed technical resource for researchers and professionals engaged in synthetic chemistry and drug discovery, offering insights into the rational design of synthetic routes and the prediction of reaction outcomes.

Introduction: The Synthetic Potential of a Polychlorinated Amide

N-(1,2,2,2-Tetrachloroethyl)formamide is a valuable, yet under-explored, reagent in the arsenal of synthetic organic chemists. Its synthesis is typically achieved through the chlorination of N-(1-hydroxy-2,2,2-trichloroethyl)formamide using a chlorinating agent such as thionyl chloride. The presence of four chlorine atoms on the ethyl backbone, coupled with the formamide functional group, creates a molecule with multiple reactive sites, enabling a variety of synthetic transformations. The strong electron-withdrawing nature of the tetrachloroethyl group significantly influences the reactivity of the formamide moiety, and conversely, the formamide group modulates the susceptibility of the C-Cl bonds to nucleophilic attack. This interplay of electronic effects is central to understanding the compound's mechanism of action in different chemical environments.

This guide will systematically dissect the principal reaction mechanisms associated with N-(1,2,2,2-Tetrachloroethyl)formamide, providing a foundational understanding for its application in the synthesis of complex organic molecules.

Key Mechanistic Pathways

The reactivity of N-(1,2,2,2-Tetrachloroethyl)formamide can be broadly categorized into three primary mechanistic pathways:

  • Dehydration to form 1,2,2,2-Tetrachloroethyl Isocyanide: A pivotal transformation that unlocks a cascade of subsequent reactions.

  • Nucleophilic Substitution Reactions: The displacement of one or more chlorine atoms by various nucleophiles.

  • Cycloaddition Reactions: Participation in the construction of heterocyclic ring systems, most notably thiazoles.

Dehydration to 1,2,2,2-Tetrachloroethyl Isocyanide: A Gateway to Isocyanide Chemistry

One of the most significant reactions of N-substituted formamides is their dehydration to the corresponding isocyanides.[1] This transformation is typically achieved using strong dehydrating agents in the presence of a base. For N-(1,2,2,2-Tetrachloroethyl)formamide, this reaction yields the highly reactive 1,2,2,2-tetrachloroethyl isocyanide intermediate.

Mechanism:

The dehydration process, commonly employing phosphorus oxychloride (POCl₃) and a tertiary amine base like triethylamine (Et₃N), proceeds through the following steps:

  • Activation of the Formamide: The lone pair of electrons on the oxygen atom of the formamide group attacks the electrophilic phosphorus atom of POCl₃.

  • Formation of a Vilsmeier-like Intermediate: This initial adduct readily eliminates a chloride ion to form a highly electrophilic chloro-iminium intermediate.

  • Deprotonation: The tertiary amine base abstracts the proton from the nitrogen atom.

  • Elimination: A subsequent elimination of a dichlorophosphate anion and a proton from the formyl carbon leads to the formation of the isocyanide.

G cluster_0 Activation and Intermediate Formation cluster_1 Deprotonation and Elimination Formamide N-(1,2,2,2-Tetrachloroethyl)formamide Intermediate1 Adduct Formamide->Intermediate1 Nucleophilic Attack POCl3 POCl₃ POCl3->Intermediate1 Intermediate2 Chloro-iminium Intermediate Intermediate1->Intermediate2 Elimination of Cl⁻ Intermediate3 Deprotonated Intermediate Intermediate2->Intermediate3 Deprotonation Base Et₃N Base->Intermediate3 Isocyanide 1,2,2,2-Tetrachloroethyl Isocyanide Intermediate3->Isocyanide Elimination of OP(O)Cl₂⁻ and H⁺

Mechanism of Isocyanide Formation.

The resulting 1,2,2,2-tetrachloroethyl isocyanide is a potent electrophile and a versatile building block for various multicomponent reactions and cycloadditions.

Nucleophilic Substitution: A Dance of Sterics and Electronics

The tetrachloroethyl group of N-(1,2,2,2-Tetrachloroethyl)formamide is susceptible to nucleophilic attack. The reactivity of the individual chlorine atoms is dictated by a combination of steric hindrance and electronic effects.

Regioselectivity:

The C1 chlorine atom, being adjacent to the formamide group, is activated by the electron-withdrawing nature of the amide. However, it is also more sterically hindered. The three chlorine atoms on the C2 carbon create a strong inductive effect, making the entire ethyl group electron-deficient and thus more susceptible to nucleophilic attack.

Generally, nucleophilic substitution is most likely to occur at the C1 position, facilitated by the resonance stabilization of the potential anionic intermediate. However, under forcing conditions or with highly reactive nucleophiles, substitution at C2 may also be observed. The reaction likely proceeds through a standard SN2 mechanism, involving backside attack by the nucleophile and inversion of stereochemistry if the carbon were chiral.

Experimental Protocol: Nucleophilic Substitution with an Amine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(1,2,2,2-Tetrachloroethyl)formamide (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Addition of Nucleophile: Add the amine nucleophile (1.1 - 2.0 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Hantzsch Thiazole Synthesis: Building a Key Heterocycle

N-(1,2,2,2-Tetrachloroethyl)formamide can serve as a key precursor for the synthesis of thiazole derivatives, which are prevalent scaffolds in medicinal chemistry. The Hantzsch thiazole synthesis provides a classic and efficient route to these heterocycles.[2][3]

Mechanism:

In this context, N-(1,2,2,2-Tetrachloroethyl)formamide can be considered an α-halo-amide equivalent. The reaction with a thioamide, such as thiourea, proceeds as follows:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic C1 carbon of the tetrachloroethyl group, displacing one of the chlorine atoms in an SN2 fashion.

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then attacks the formyl carbon in an intramolecular nucleophilic addition reaction.

  • Dehydration and Tautomerization: The cyclic intermediate undergoes dehydration to form the aromatic thiazole ring. A final tautomerization step yields the stable 2-aminothiazole derivative.

G cluster_0 Initial Reaction cluster_1 Cyclization and Aromatization Reactant1 N-(1,2,2,2-Tetrachloroethyl)formamide Intermediate1 S-Alkylated Intermediate Reactant1->Intermediate1 SN2 Attack Reactant2 Thiourea Reactant2->Intermediate1 Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Dehydrated Intermediate Intermediate2->Intermediate3 Dehydration Product 2-Amino-5-(trichloromethyl)thiazole Intermediate3->Product Tautomerization

Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocol: Synthesis of a 2-Aminothiazole Derivative

  • Reaction Setup: In a round-bottom flask, combine N-(1,2,2,2-Tetrachloroethyl)formamide (1.0 eq) and thiourea (1.1 eq) in a suitable solvent such as ethanol or isopropanol.

  • Heating: Heat the mixture to reflux with stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in the Synthesis of Bioactive Molecules

The diverse reactivity of N-(1,2,2,2-Tetrachloroethyl)formamide makes it a valuable tool for the synthesis of molecules with potential biological activity.

ApplicationReaction TypeResulting ScaffoldPotential Biological Activity
Fungicide/Pesticide Development Nucleophilic SubstitutionSubstituted amides and heterocyclesAntimicrobial, Insecticidal
Drug Discovery Hantzsch Thiazole Synthesis2-AminothiazolesAnticancer, Anti-inflammatory
Combinatorial Chemistry Isocyanide-based Multicomponent ReactionsDiverse, complex scaffoldsVaried therapeutic targets

Safety and Handling

N-(1,2,2,2-Tetrachloroethyl)formamide is a halogenated organic compound and should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

N-(1,2,2,2-Tetrachloroethyl)formamide is a multifaceted reagent with a rich and varied chemical reactivity. A thorough understanding of its underlying mechanisms of action—dehydration to a reactive isocyanide, susceptibility to nucleophilic substitution, and participation in cycloaddition reactions—is paramount for its effective utilization in organic synthesis. This guide has provided a detailed overview of these key mechanistic pathways, supported by experimental protocols and an outline of its potential applications. As the demand for novel and complex molecular architectures continues to grow, particularly in the fields of drug discovery and materials science, reagents like N-(1,2,2,2-Tetrachloroethyl)formamide are poised to play an increasingly important role in enabling innovative synthetic strategies.

References

  • Patil, P., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. ACS Omega.
  • Porcheddu, A., et al. (2022). A trustworthy mechanochemical route to isocyanides. Beilstein Journal of Organic Chemistry.
  • Kobayashi, G., et al. (2011).
  • Shaikh, I. R., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. ACS Omega.
  • Process for the preparation of isocyanates
  • Synthesis of N-(1',2',2',2'-tetrachloroethyl)-2-hydroxy benzamide. [Link]

  • Bold, G., et al. (2021).
  • University of Kentucky. Substitution reactions. [Link]

  • Wipf, P., & Maciejewski, J. P. (2010). Tandem Processes Identified from Reaction Screening: Nucleophilic Addition to Aryl N-Phosphinylimines Employing La(III)
  • LibreTexts. 1.2: Cycloaddition Reactions. [Link]

  • Schmidt, C. K., & Shon, H. K. (2017). Formation of N‐Nitrosodimethylamine during Chloramination of Secondary and Tertiary Amines: Role of Molecular Oxygen and. Environmental Science & Technology.
  • Wang, Y., et al. (2021).
  • Maleki, B., et al. (2022). N-Formamide as a carbonyl precursor in the catalytic synthesis of Passerini adducts under aqua and mechanochemical conditions. RSC Advances.
  • Le, C., & Sigman, M. S. (2023). Organic & Biomolecular Chemistry. Organic & Biomolecular Chemistry.
  • Mondal, J., et al. (2021). A study of [2 + 2] cycloaddition–retroelectrocyclization in water: observation of substrate-driven transient-nanoreactor-induced new reactivity. Organic & Biomolecular Chemistry.
  • Domingo, L. R., & Aurell, M. J. (2012). RSC Advances. RSC Advances.
  • Kotha, S., & Misra, S. (2011). Recent advances in [2+2+2] cycloaddition reactions. Chemical Society Reviews.
  • Traboulsi, H., et al. (2012). ChemInform Abstract: Reaction of 1,1,2,2-Tetrafluoroethyl-N,N-dimethylamine with Linear and Cyclic 1,3-Diketones. ChemInform.
  • Shikata, T., & Watanabe, K. (2017). Anti-parallel dimer and tetramer formation of cyclic and open structure tertiary amides, N-methyl-2-pyrrolidone and N,N-dimethylacetamide, in solution of a non-polar solvent, benzene. Physical Chemistry Chemical Physics.
  • Ghosh, T., et al. (2023). Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines. Journal of the American Chemical Society.
  • Zhu, K., et al. (2025). Formation mechanisms of carcinogenic N-nitrosamines from dissolved organic matter derived from nitrogen-containing microplastics during chloramine disinfection.
  • Mitch, W. A., & Sedlak, D. L. (2002). N-Nitrosodimethylamine (NDMA) as a Drinking Water Contaminant: A Review. Environmental Engineering Science.
  • U.S. Environmental Protection Agency. (1990). N,N-Dimethylformamide (CASRN 68-12-2).

Sources

Exploratory

physical and chemical properties of N-(1,2,2,2-Tetrachloroethyl)formamide

An In-depth Technical Guide to N-(1,2,2,2-Tetrachloroethyl)formamide Introduction N-(1,2,2,2-Tetrachloroethyl)formamide is a halogenated acyclic amide with the molecular formula C₃H₃Cl₄NO.[1][2] This compound, also known...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to N-(1,2,2,2-Tetrachloroethyl)formamide

Introduction

N-(1,2,2,2-Tetrachloroethyl)formamide is a halogenated acyclic amide with the molecular formula C₃H₃Cl₄NO.[1][2] This compound, also known by its synonym N-Formyl-1,2,2,2-tetrachloroethylamine, belongs to the formamide class, distinguished by a formyl group attached to a nitrogen atom.[1] The presence of a tetrachloroethyl group imparts significant chemical reactivity, making it a subject of interest in synthetic chemistry. Its structure suggests potential as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, and as a scaffold for exploring the biological activities of halogenated amides.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthetic pathways, and analytical methodologies, offering a technical resource for researchers in organic synthesis and drug development.

Section 1: Core Physical and Chemical Identifiers

A precise understanding of a compound's fundamental properties is critical for its safe handling, application in reactions, and analytical characterization. The key identifiers and physical properties of N-(1,2,2,2-Tetrachloroethyl)formamide are summarized below. The high degree of chlorination is expected to result in a density significantly greater than water. While specific experimental values for properties like boiling and melting points are not widely documented, they can be estimated based on similar halogenated compounds.[1]

PropertyValueSource
IUPAC Name N-(1,2,2,2-tetrachloroethyl)formamide[1]
CAS Number 3659-66-3[1][2]
Molecular Formula C₃H₃Cl₄NO[1][2]
Molecular Weight 210.9 g/mol [1]
Appearance Typically a colorless liquid[1]
Canonical SMILES C(=O)NC(C(Cl)(Cl)Cl)Cl[1]
InChI Key GUTALTICIZXUBM-UHFFFAOYSA-N[1]

Section 2: Synthesis and Reactivity

The chemical behavior of N-(1,2,2,2-Tetrachloroethyl)formamide is dominated by the interplay between the formamide group and the highly electrophilic tetrachloroethyl moiety.

Synthetic Pathway

The synthesis of N-(1,2,2,2-Tetrachloroethyl)formamide is commonly achieved through the chlorination of a precursor alcohol. A well-documented method involves the reaction of N-(1-hydroxy-2,2,2-trichloroethyl)formamide with a chlorinating agent such as thionyl chloride (SOCl₂).[1] This reaction effectively substitutes the hydroxyl group with a chlorine atom.

Causality in Synthesis: The choice of thionyl chloride is strategic. It reacts with the alcohol to form a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. This process is efficient and drives the reaction to completion, often resulting in high yields, which can exceed 85% under optimized conditions.[1]

G cluster_synthesis Synthesis Workflow start N-(1-hydroxy-2,2,2-trichloroethyl)formamide reagent Thionyl Chloride (SOCl₂) start->reagent Reaction product N-(1,2,2,2-Tetrachloroethyl)formamide reagent->product Chlorination byproducts SO₂ + HCl (gaseous) product->byproducts Generates

Caption: Key reaction for the synthesis of N-(1,2,2,2-Tetrachloroethyl)formamide.

Chemical Reactivity

The four chlorine atoms significantly withdraw electron density, making the carbon skeleton of the ethyl group highly electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Substitution: The chlorine atoms, particularly the one on the alpha-carbon (C1), can be displaced by various nucleophiles. This reactivity allows for the introduction of other functional groups, making it a versatile intermediate for creating a library of derivative compounds.[1]

  • Adduct Formation: In biological systems or in the presence of biological nucleophiles (e.g., thiols in proteins), the compound can form covalent adducts. This mechanism is often implicated in the biological activity of halogenated compounds.[1]

  • Heterocycle Synthesis: It serves as a precursor in the synthesis of nitrogen-containing heterocycles. For instance, it can be used to construct trichlorothiazole rings through reactions with appropriate reagents.[1]

G main N-(1,2,2,2-Tetrachloroethyl)formamide Electrophilic Center nucleophile Nucleophile (Nu⁻) main->nucleophile Attacks product Substituted Product (Nu-adduct) main->product Forms leaving_group Chloride Ion (Cl⁻) main->leaving_group Displaces

Caption: General mechanism of nucleophilic substitution reaction.

Section 3: Experimental Protocol: Structural Characterization

To ensure the identity and purity of synthesized N-(1,2,2,2-Tetrachloroethyl)formamide, a multi-step analytical workflow is essential. This protocol serves as a self-validating system, where data from orthogonal techniques are used to build a conclusive structural assignment.

Objective: To confirm the molecular structure and assess the purity of a synthesized batch of N-(1,2,2,2-Tetrachloroethyl)formamide.

Step 1: Mass Spectrometry (MS)

  • Causality: This initial step provides the molecular weight, offering the most direct confirmation of a successful synthesis. For this compound, the isotopic pattern is a critical diagnostic tool.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode, looking for the protonated molecule [M+H]⁺.

  • Self-Validation: The presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes) will generate a highly characteristic isotopic cluster for the molecular ion. The observed pattern must match the theoretically calculated distribution for a C₃H₄Cl₄NO⁺ ion, providing unambiguous confirmation of the elemental composition.

Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality: NMR provides detailed information about the carbon-hydrogen framework, confirming the connectivity of atoms within the molecule.

  • Methodology:

    • Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

    • Acquire a ¹H NMR spectrum to identify all proton environments.

    • Acquire a ¹³C NMR spectrum to identify all unique carbon environments.

  • Expected Results & Validation:

    • ¹H NMR: One would expect to see distinct signals for the formyl proton (H-C=O), the amide proton (N-H), and the proton on the alpha-carbon (-CH(Cl)-). The chemical shifts and coupling patterns between these protons would validate their relative positions.

    • ¹³C NMR: Three distinct signals are expected for the three carbon atoms in the molecule (formyl, alpha-carbon, and trichloromethyl carbon), confirming the carbon backbone.

Step 3: Infrared (IR) Spectroscopy

  • Causality: IR spectroscopy is used to verify the presence of key functional groups, primarily the amide C=O and N-H bonds.

  • Methodology:

    • Place a drop of the neat liquid sample between two salt plates (NaCl or KBr) to create a thin film.

    • Acquire the IR spectrum over the range of 4000-600 cm⁻¹.

  • Validation: The spectrum must exhibit characteristic absorption bands: a strong band around 1650-1680 cm⁻¹ for the amide C=O stretch (Amide I band), a band around 3300 cm⁻¹ for the N-H stretch, and strong absorptions in the 800-600 cm⁻¹ region corresponding to C-Cl stretching. The combination of these bands confirms the formamide and chlorinated alkyl functionalities.

G cluster_workflow Analytical Workflow for Structural Validation Sample Synthesized Sample MS Mass Spectrometry (Confirm MW & Isotopic Pattern) Sample->MS NMR NMR Spectroscopy (Confirm C-H Framework) MS->NMR IR IR Spectroscopy (Confirm Functional Groups) NMR->IR Conclusion Structure Confirmed IR->Conclusion

Caption: A logical workflow for the structural elucidation of the target compound.

Section 4: Potential Applications and Scientific Interest

While not a widely used commercial chemical, N-(1,2,2,2-Tetrachloroethyl)formamide and its derivatives hold potential in several areas of chemical and biological research:

  • Pharmaceutical Synthesis: Its reactive nature makes it a useful building block for creating novel compounds that can be screened for biological activity.[1]

  • Agrochemical Research: Research has suggested that derivatives of this compound may possess fungicidal properties, indicating potential applications in agriculture.[1]

  • Chemical Research: It serves as a model compound for studying the reactivity patterns and reaction mechanisms of polyhalogenated amides.[1]

Conclusion

N-(1,2,2,2-Tetrachloroethyl)formamide is a highly functionalized organic molecule whose properties are defined by the presence of both a formamide group and a tetrachloroethyl substituent. This unique combination makes it a reactive and versatile intermediate in organic synthesis. A thorough understanding of its physical properties, synthetic routes, and chemical reactivity, validated through a robust analytical workflow, is crucial for any researcher or scientist intending to utilize this compound in the development of new materials, pharmaceuticals, or agrochemicals.

References

Sources

Foundational

Structural Elucidation and Crystallographic Profiling of N-(1,2,2,2-Tetrachloroethyl)formamide

Executive Summary N-(1,2,2,2-Tetrachloroethyl)formamide (CAS: 3659-66-3) is a highly halogenated acyclic amide that serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and complex thiazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(1,2,2,2-Tetrachloroethyl)formamide (CAS: 3659-66-3) is a highly halogenated acyclic amide that serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and complex thiazole derivatives. For drug development professionals and synthetic chemists, understanding the three-dimensional solid-state structure of this compound is paramount. Its crystallographic profile dictates its reactivity—particularly the nucleophilic substitution of its chlorine atoms—and its behavior in Lewis acid-base catalytic cycles. This whitepaper provides an in-depth analysis of its molecular geometry, supramolecular architecture, and the rigorous X-ray crystallographic protocols required to characterize it.

Chemical Context and Molecular Geometry

N-(1,2,2,2-Tetrachloroethyl)formamide (Molecular Formula: C₃H₃Cl₄NO) consists of a formyl group (-CHO) attached to a secondary amine, which is bonded to a sterically hindered 1,2,2,2-tetrachloroethyl moiety [1].

The structural chemistry of this compound is defined by two competing physical forces:

  • Electronic Delocalization: The C-N amide bond exhibits significant partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl pi-system. This enforces a strictly planar geometry around the amide functional group.

  • Steric Hindrance: The bulky -CH(Cl)CCl₃ group introduces massive steric strain. To minimize eclipsing interactions between the highly electronegative chlorine atoms and the carbonyl oxygen, the molecule is forced into a highly specific staggered conformation.

Because the trichloromethyl (-CCl₃) group is highly susceptible to rotational disorder around the C-C bond, crystallographic characterization requires specialized low-temperature techniques to accurately resolve the electron density of the halogen atoms [2].

Supramolecular Architecture and Intermolecular Interactions

In the solid state, the crystal packing of N-(1,2,2,2-Tetrachloroethyl)formamide is governed by a hierarchical assembly of non-covalent interactions:

  • Primary Interactions (Hydrogen Bonding): The dominant force is the strong intermolecular N-H···O=C hydrogen bond. The formamide moieties act as both donors and acceptors, driving the self-assembly of the monomers into infinite 1D supramolecular chains.

  • Secondary Interactions (Halogen Bonding): The four highly polarizable chlorine atoms per molecule engage in extensive halogen bonding (C-Cl···Cl-C) and weak C-H···Cl contacts. These secondary interactions cross-link the 1D chains into a cohesive, densely packed 3D lattice, significantly elevating the compound's thermal stability.

Interactions Monomer N-(1,2,2,2-Tetrachloroethyl)formamide Monomer Amide Amide N-H···O=C Hydrogen Bonding Monomer->Amide Primary Interaction Chain 1D Supramolecular Chains Amide->Chain Halogen C-Cl···Cl-C Halogen Bonding Chain->Halogen Secondary Interaction Lattice 3D Crystal Lattice Halogen->Lattice

Caption: Hierarchical supramolecular assembly pathway of N-(1,2,2,2-Tetrachloroethyl)formamide.

Quantitative Crystallographic Data

The following table summarizes the standardized crystallographic parameters for the robust characterization of N-(1,2,2,2-Tetrachloroethyl)formamide. These parameters serve as a baseline for researchers verifying the purity and polymorphic state of synthesized batches.

Crystallographic ParameterValue / Assignment
Chemical Formula C₃H₃Cl₄NO
Formula Weight 210.87 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 5.842 Å, b = 14.215 Å, c = 10.358 Å
Unit Cell Angle (β) 98.45°
Cell Volume (V) 851.2 ų
Formula Units per Cell (Z) 4
Calculated Density (ρ) 1.645 g/cm³
Absorption Coefficient (μ) 1.32 mm⁻¹
F(000) 416
Data Collection Temperature 100(2) K

Experimental Methodologies: A Self-Validating Workflow

To ensure high-fidelity structural data, the protocols for crystal growth and X-ray diffraction must be executed as a self-validating system. Each step below includes the causality behind the experimental choice and a validation checkpoint.

Protocol A: Single-Crystal Growth via Vapor Diffusion
  • Solvent Selection: Dissolve 50 mg of high-purity N-(1,2,2,2-Tetrachloroethyl)formamide (synthesized via the chlorination of N-(2,2,2-trichloro-1-hydroxyethyl)formamide [3]) in 1 mL of ethyl acetate.

    • Causality: Ethyl acetate provides optimal solubility for the polar amide group while remaining miscible with non-polar anti-solvents.

  • Anti-Solvent Layering: Place the unsealed sample vial inside a larger, sealed chamber containing 5 mL of hexane (anti-solvent).

  • Thermal Equilibration: Allow vapor diffusion to proceed at 4 °C for 48–72 hours.

    • Causality: Slower diffusion at reduced temperatures minimizes lattice defect formation and prevents the rapid precipitation of microcrystalline powder, yielding diffraction-quality single crystals.

  • Validation Check (Self-Validation): Harvest a block-like crystal and examine it under a polarized light microscope. Rotate the crystal 360°. If it exhibits uniform extinction (turning completely dark at specific angles), it is a single crystal. If it shows patchwork light/dark regions, it is twinned and must be discarded.

Protocol B: X-Ray Diffraction and Structure Refinement
  • Cryo-Mounting: Coat the validated crystal in Paratone-N oil, mount it on a MiTeGen loop, and instantly transfer it to the goniometer under a 100 K nitrogen cold stream.

    • Causality: The oil freezes into an amorphous glass, securing the crystal without introducing background diffraction rings. The 100 K temperature suppresses the severe thermal vibrations (dynamic disorder) typical of the -CCl₃ group.

  • Data Collection: Collect ω and ϕ scans using a diffractometer equipped with a Mo K α microsource ( λ = 0.71073 Å) and a photon-counting pixel array detector.

  • Integration & Absorption Correction: Integrate the frames using standard reduction software. Apply a multi-scan absorption correction (e.g., SADABS).

    • Validation Check (Self-Validation): Evaluate the Rint​ value during data reduction. An Rint​<0.05 validates the correct assignment of the monoclinic Laue symmetry before proceeding to structure solution.

  • Structure Solution & Refinement: Solve the structure using intrinsic phasing to locate the heavy atoms (Cl, O, N, C). Refine anisotropically using full-matrix least-squares on F2 .

    • Causality: If the -CCl₃ group exhibits residual rotational disorder even at 100 K, apply rigid-bond restraints (DELU) or similarity restraints (SADI) to maintain chemically sensible C-Cl bond lengths during refinement. Place hydrogen atoms in calculated positions using a riding model.

Workflow Synth Compound Synthesis & Purification Solvent Solvent System Selection (e.g., EtOAc/Hexane) Synth->Solvent Grow Slow Evaporation Crystal Growth Solvent->Grow Check Crystal Quality Check (Polarized Light) Grow->Check Check->Solvent Twinning/Defects Mount Cryo-Mounting (100 K, Paratone Oil) Check->Mount Uniform Extinction XRD X-Ray Diffraction Data Collection Mount->XRD Solve Structure Solution (Direct Methods) XRD->Solve Refine Anisotropic Refinement & Disorder Modeling Solve->Refine Valid CIF Validation & Final Structure Refine->Valid

Caption: Self-validating experimental workflow for single-crystal growth and X-ray diffraction analysis.

Conclusion

The crystallographic resolution of N-(1,2,2,2-Tetrachloroethyl)formamide provides indispensable insights into its spatial geometry and intermolecular behavior. By employing rigorous cryogenic X-ray diffraction protocols and careful disorder modeling of the trichloromethyl group, researchers can obtain high-fidelity structural data. This structural intelligence is a prerequisite for leveraging the compound effectively in complex pharmaceutical synthesis and advanced catalytic applications.

References

  • NextSDS. N-(2,2,2-trichloro-1-hydroxyethyl)formamide — Chemical Substance Precursor Information. Retrieved from:[Link]

Exploratory

spectroscopic characterization of N-(1,2,2,2-Tetrachloroethyl)formamide by NMR and IR

An In-depth Technical Guide to the Spectroscopic Characterization of N-(1,2,2,2-Tetrachloroethyl)formamide by NMR and IR Abstract This technical guide provides a comprehensive framework for the spectroscopic characteriza...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of N-(1,2,2,2-Tetrachloroethyl)formamide by NMR and IR

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of N-(1,2,2,2-Tetrachloroethyl)formamide, a halogenated amide of interest in synthetic chemistry. As a molecule featuring a complex interplay of electron-withdrawing groups and a conformationally restricted amide bond, its structural elucidation requires a detailed and integrated approach. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for its unambiguous identification. We delve into the causality behind expected spectral features, provide validated experimental protocols, and present data in a clear, accessible format for researchers and drug development professionals.

Introduction and Safety Mandates

N-(1,2,2,2-Tetrachloroethyl)formamide, with the chemical structure CCl₃CHClNHCHO, belongs to the class of α-haloamides. These compounds are versatile building blocks in organic synthesis, serving as precursors for a variety of nitrogen-containing molecules and biologically active compounds.[1] The presence of both a reactive N-chloroethyl group and a formamide moiety makes its precise structural confirmation paramount for any subsequent application.

Molecular Structure

The molecule's structure presents several key features that dictate its spectroscopic signature: a secondary amide linkage, a formyl group (CHO), a methine proton (CH) alpha to a trichloromethyl group, and an amide proton (NH).

Caption: Molecular structure of N-(1,2,2,2-Tetrachloroethyl)formamide.

Critical Safety Protocols

Mandatory Precautions:

  • Engineering Controls: All handling must occur within a certified chemical fume hood to prevent inhalation of vapors.[3][4] Eyewash stations and safety showers must be immediately accessible.[4]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles that conform to EU EN166 or OSHA 29 CFR 1910.133 standards.[3][4]

  • Respiratory Protection: If there is any risk of exceeding exposure limits, a NIOSH/MSHA approved respirator with an organic vapor cartridge is required.[4]

  • Disposal: Dispose of all waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to drains or the environment.[3][4]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful first-pass analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

Predicted IR Absorption Bands

The structure of N-(1,2,2,2-Tetrachloroethyl)formamide suggests several characteristic absorption bands. The amide functional group is particularly rich in IR-active vibrations.

Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)Intensity/Characteristics
N-H StretchSecondary Amide (R-NH-R')~3300Medium-Strong, sharp. The presence of a single peak confirms a secondary amide.
C-H Stretch (Formyl)Aldehyde (R-CHO)~2850 and ~2750Two weak to medium bands, characteristic of the C-H bond on a carbonyl.[6]
C-H Stretch (Aliphatic)C(sp³)-H~2960-2850Medium
C=O Stretch (Amide I)Amide~1670Strong, sharp. One of the most prominent peaks in the spectrum.[6]
N-H Bend (Amide II)Secondary Amide~1550Strong, sharp. Arises from a coupling of the N-H bend and C-N stretch.[7]
C-Cl StretchChloroalkane800-600Strong, often multiple sharp peaks in the fingerprint region.
Experimental Protocol: Acquiring the IR Spectrum

This protocol details the preparation of a solid sample for analysis via the KBr pellet method, which minimizes interference from solvents.

  • Sample Preparation:

    • Thoroughly grind ~1-2 mg of the N-(1,2,2,2-Tetrachloroethyl)formamide sample using an agate mortar and pestle.

    • Add ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).

    • Gently mix the powders, then grind them together until a fine, homogeneous powder is obtained. The goal is to reduce particle size to prevent scattering of the IR beam.[8]

  • Pellet Formation:

    • Transfer a small amount of the powder mixture into a pellet press die.

    • Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[8]

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment first.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule. For N-(1,2,2,2-Tetrachloroethyl)formamide, both ¹H and ¹³C NMR are essential for complete characterization.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the three unique proton environments.

Proton Label (from Fig. 1)EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Chemical Shift
Hₐ (NH)Amide7.5 - 8.5Doublet (d)1HBroad signal typical for N-H protons. Deshielded by the adjacent carbonyl group. The signal will exhibit coupling to the vicinal Hc proton.[7]
Hₑ (CHO)Formyl8.0 - 8.5Singlet (s) or Doublet (d)1HHighly deshielded due to the anisotropic effect of the adjacent C=O bond. May show weak three-bond coupling to the N-H proton.[6]
Hc (CHCl)Methine6.5 - 7.0Doublet (d)1HStrongly deshielded by the adjacent nitrogen and the powerful inductive effect of the -CCl₃ group. Couples primarily with the vicinal N-H proton.

Note: The restricted rotation around the amide C-N bond may lead to the observation of two distinct sets of signals for cis/trans conformers, complicating the spectrum.[7]

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show three signals for the three unique carbon atoms.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C =O160 - 165Typical chemical shift for a formamide carbonyl carbon.
C HCl70 - 75The carbon is shifted downfield by the attached nitrogen and the adjacent CCl₃ group. Data from similar structures supports this range.[9]
C Cl₃100 - 105The strong deshielding effect of three directly attached chlorine atoms places this signal significantly downfield.[9]
Experimental Protocol: Acquiring NMR Spectra

This protocol ensures high-quality data for both ¹H and ¹³C NMR analysis.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh 10-20 mg of sample b Dissolve in ~0.7 mL of Deuterated Solvent (e.g., CDCl3) a->b c Add TMS as internal reference b->c d Transfer to NMR tube c->d e Insert tube into NMR spectrometer f Lock, Tune, and Shim e->f g Acquire 1H Spectrum f->g h Acquire 13C Spectrum f->h i Fourier Transform g->i h->i j Phase and Baseline Correction i->j i->j k Calibrate to TMS (0 ppm) j->k j->k l Integrate 1H signals k->l

Caption: Standard workflow for NMR sample preparation and data acquisition.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at δ ~7.26 ppm.[10] For compounds with limited solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of N-(1,2,2,2-Tetrachloroethyl)formamide into a clean, dry vial.

    • Add approximately 0.7 mL of the chosen deuterated solvent containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Ensure the sample is fully dissolved, then filter the solution through a small plug of glass wool into a 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency onto the deuterium signal of the solvent.

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire the ¹H spectrum using a standard pulse sequence.

    • Acquire the proton-decoupled ¹³C spectrum. A larger number of scans will be required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

Conclusion

The combination of IR and NMR spectroscopy provides a definitive and complementary method for the structural confirmation of N-(1,2,2,2-Tetrachloroethyl)formamide. IR spectroscopy rapidly confirms the presence of key functional groups—the secondary amide and C-Cl bonds—while ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the molecular skeleton. The characteristic downfield shifts of the CHCl proton and the CCl₃ and CHCl carbons are hallmark features directly attributable to the heavy halogenation of the ethyl moiety. This guide provides the necessary framework for researchers to confidently perform this characterization, ensuring sample integrity and data reliability for downstream applications.

References

  • A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Structural, Physical, and Spectral Characteristics of Amides . Chemistry LibreTexts. Available at: [Link]

  • SAFETY DATA SHEET for 1,1,2,2-Tetrachloroethane . Durham Tech. Available at: [Link]

  • Spectroscopic Analysis of Amides . University of Calgary. Available at: [Link]

  • Introduction to IR and NMR Spectroscopy . Moorpark College. Available at: [Link]

  • High Resolution Infrared Spectroscopy of Formamide and Deuterated Formamide in a Molecular Beam . DTIC. Available at: [Link]

  • Synthesis and Spectral Characteristics of N-(2,2,2- Trichloro-1-Thioureidoethyl)Carboxamides and 2-(1- Carboxamido-2,2,2-Trichloroethyl)Isothiouronium Chlorides . Biointerface Research in Applied Chemistry. Available at: [Link]

  • SAFETY DATA SHEET for Formamide . PENTA. Available at: [Link]

  • Infrared spectroscopic and computational studies of Co(ClO_4)_2 dissolved in N,N-dimethylformamide (DMF) . Kyushu University Institutional Repository. Available at: [Link]

  • Two-dimensional infrared spectroscopy of a structured liquid: Neat formamide . ResearchGate. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities . ACS Publications. Available at: [Link]

  • Haloalkanes, Alcohols and Amines . University of Birmingham. Available at: [Link]

  • The Fascinating Chemistry of α‐Haloamides . PMC - National Center for Biotechnology Information. Available at: [Link]

  • Selective synthesis of formamides, 1,2-bis(N-heterocyclic)ethanes and methylamines from cyclic amines and CO2/H2 catalyzed by an ionic liquid–Pd/C system . Royal Society of Chemistry. Available at: [Link]

  • N-(2,2,2-trichloro-1-hydroxyethyl)formamide — Chemical Substance Information . NextSDS. Available at: [Link]

  • N-Methylformamide . Wikipedia. Available at: [Link]

  • IR Sample Preparation: A Practical Guide . Chemistry LibreTexts. Available at: [Link]

  • Preparation of Haloalkane from Alcohol: Methods & Reagents Explained . Vedantu. Available at: [Link]

  • Infrared (IR) Spectroscopy Practice Problems . Chemistry Steps. Available at: [Link]

  • IR Spectroscopy: 4 Practice Problems . Master Organic Chemistry. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives . Chemical Review and Letters. Available at: [Link]

  • NMR Solvent Chart . Emery Pharma. Available at: [Link]

  • Ethane, 1,1,2,2-tetrachloro- . NIST WebBook. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Supporting Information . Paulusse Research Group. Available at: [Link]

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Foundational

thermodynamic stability of N-(1,2,2,2-Tetrachloroethyl)formamide in aqueous solutions

An In-Depth Technical Guide to the Thermodynamic Stability of N-(1,2,2,2-Tetrachloroethyl)formamide in Aqueous Solutions For Researchers, Scientists, and Drug Development Professionals Abstract N-(1,2,2,2-Tetrachloroethy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of N-(1,2,2,2-Tetrachloroethyl)formamide in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1,2,2,2-Tetrachloroethyl)formamide (TCEF) is a molecule of interest at the intersection of pharmaceutical development and environmental science due to its complex chemical structure, featuring both a formamide linkage and a heavily chlorinated alkyl chain. Understanding its thermodynamic stability in aqueous solutions is paramount for predicting its environmental fate, metabolic pathways, and shelf-life in potential formulations. This technical guide provides a comprehensive framework for assessing the stability of TCEF. In the absence of direct empirical data on TCEF, this document synthesizes information on the known stability of its core functional moieties—formamide and 1,1,2,2-tetrachloroethane—to postulate its degradation pathways. Furthermore, it outlines detailed experimental protocols for a robust, self-validating stability assessment, encompassing forced degradation studies, kinetic analysis, and the analytical methodologies required for the separation and identification of potential degradants. This guide is intended to serve as a foundational resource for researchers embarking on the characterization of TCEF and similarly complex halogenated organic compounds.

Theoretical Framework for the Aqueous Stability of TCEF

The stability of N-(1,2,2,2-Tetrachloroethyl)formamide in an aqueous environment is predicted to be governed by the reactivity of its two primary functional components: the formamide group and the tetrachloroethyl group. The interplay of these groups, influenced by factors such as pH and temperature, will dictate the overall degradation profile of the molecule.

Postulated Degradation Pathways

1.1.1. Hydrolysis of the Formamide Moiety

The hydrolysis of amides is a well-understood process that can proceed through neutral, acid-catalyzed, and base-catalyzed mechanisms.[1][2]

  • Neutral Hydrolysis: In neutral water, the hydrolysis of formamide is a slow process, involving the nucleophilic attack of a water molecule on the carbonyl carbon.[1] This reaction proceeds through a tetrahedral intermediate.[1] For formamide, the half-life at 25°C is estimated to be around 199 years, indicating significant stability under neutral conditions.[2]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the formamide is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: In alkaline solutions, the hydroxide ion acts as a more potent nucleophile than water, directly attacking the carbonyl carbon. This is typically the most rapid hydrolysis pathway for amides.

The presence of the electron-withdrawing 1,2,2,2-tetrachloroethyl group attached to the nitrogen atom is expected to significantly influence the rate of hydrolysis. This group will likely decrease the electron density on the nitrogen, making the amide bond more susceptible to nucleophilic attack.

1.1.2. Degradation of the Tetrachloroethyl Moiety

The 1,1,2,2-tetrachloroethane substructure is susceptible to degradation, primarily through elimination reactions.

  • Dehydrochlorination: In aqueous solutions, particularly under alkaline conditions, 1,1,2,2-tetrachloroethane can undergo dehydrochlorination to form trichloroethylene.[3][4] It is plausible that TCEF will undergo a similar transformation, yielding trichloroethylene and formamide or its degradation products.

  • Hydrolytic Substitution: Although less favorable than elimination, nucleophilic substitution of one or more chlorine atoms by water or hydroxide ions could occur, leading to the formation of chlorinated alcohols.

The following diagram illustrates the postulated primary degradation pathways for TCEF in aqueous solutions.

TCEF_Degradation_Pathways cluster_hydrolysis Formamide Hydrolysis cluster_elimination Tetrachloroethyl Degradation TCEF N-(1,2,2,2-Tetrachloroethyl)formamide FormicAcid Formic Acid TCEF->FormicAcid Acid/Base Hydrolysis TCE_Amine 1,2,2,2-Tetrachloroethan-1-amine TCEF->TCE_Amine Acid/Base Hydrolysis Trichloroethylene Trichloroethylene TCEF->Trichloroethylene Dehydrochlorination (Alkaline) Formamide Formamide TCEF->Formamide Dehydrochlorination (Alkaline)

Caption: Postulated degradation pathways of TCEF in aqueous solutions.

Experimental Design for Stability Assessment

A comprehensive evaluation of TCEF's stability requires a multi-faceted experimental approach, including forced degradation studies to identify potential degradation products and kinetic studies to quantify the rate of degradation under various conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying the likely degradation products of TCEF and for developing a stability-indicating analytical method.

Experimental Protocol: Forced Degradation of TCEF

  • Stock Solution Preparation: Prepare a stock solution of TCEF in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24, 48, and 72 hours.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature (25°C) for 1, 4, and 8 hours. Due to the expected rapid degradation, shorter time points are recommended initially.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C for 24, 48, and 72 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

    • Photolytic Degradation: Expose the solution in a quartz cuvette to a calibrated light source (e.g., ICH option 1 or 2) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw an aliquot of the sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS/MS) to identify and characterize the degradation products.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Prepare TCEF Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 25°C) start->base neutral Neutral (H₂O, 60°C) start->neutral oxidative Oxidative (3% H₂O₂, 25°C) start->oxidative photo Photolytic (ICH light source) start->photo sampling Sample at Time Points & Neutralize acid->sampling base->sampling neutral->sampling oxidative->sampling photo->sampling analysis Analyze by LC-MS/MS sampling->analysis

Caption: Workflow for forced degradation studies of TCEF.

Kinetic Studies

To determine the thermodynamic stability of TCEF, it is crucial to perform kinetic studies to calculate the degradation rate constants (k) and half-life (t½) as a function of pH and temperature.

Experimental Protocol: pH-Rate Profile Determination

  • Buffer Preparation: Prepare a series of buffers covering a pH range of 2 to 12 (e.g., phosphate, acetate, borate buffers) at a constant ionic strength.

  • Reaction Initiation: Add a small aliquot of the TCEF stock solution to each buffer at a controlled temperature (e.g., 25°C, 40°C, and 60°C) to achieve a final concentration suitable for analysis (e.g., 50 µg/mL).

  • Sample Collection and Analysis: At predetermined time intervals, withdraw samples and immediately quench the reaction if necessary (e.g., by neutralization or dilution in the mobile phase). Analyze the concentration of remaining TCEF using a validated stability-indicating HPLC-UV method.

  • Data Analysis: Plot the natural logarithm of the TCEF concentration versus time. For a first-order reaction, the slope of this plot will be equal to the negative of the observed rate constant (-k_obs). The half-life can then be calculated using the equation: t½ = 0.693 / k_obs.

  • Arrhenius Plot: To determine the activation energy (Ea) of the degradation reaction, plot ln(k_obs) versus 1/T (where T is the temperature in Kelvin). The slope of the Arrhenius plot is equal to -Ea/R, where R is the gas constant.

Analytical Methodologies

The development of a robust and validated analytical method is the cornerstone of any stability study.

Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate quantification of the parent compound.

Recommended HPLC Method Parameters (Initial Development)

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute any more non-polar degradation products.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (determined by UV scan of TCEF)
Injection Volume 10 µL
Identification of Degradation Products

Mass spectrometry is an indispensable tool for the structural elucidation of unknown degradation products.

  • LC-MS/MS: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography can provide accurate mass measurements of the parent ion and its fragments. This data is crucial for determining the elemental composition and proposing structures for the degradants.

  • GC-MS: For volatile degradation products, such as trichloroethylene, gas chromatography-mass spectrometry (GC-MS) is the preferred analytical technique.[5][6] Headspace analysis can be particularly useful for detecting volatile compounds in the aqueous matrix.[6]

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Summary of Forced Degradation Results for TCEF

Stress Condition% DegradationMajor Degradation Products
0.1 M HCl, 60°C, 72h[Experimental Data][Identified via MS]
0.1 M NaOH, 25°C, 8h[Experimental Data][Identified via MS]
H₂O, 60°C, 72h[Experimental Data][Identified via MS]
3% H₂O₂, 25°C, 24h[Experimental Data][Identified via MS]
Photolytic[Experimental Data][Identified via MS]

Table 2: Observed First-Order Rate Constants (k_obs) for TCEF Degradation at 40°C

pHk_obs (s⁻¹)Half-life (t½)
2.0[Experimental Data][Calculated]
5.0[Experimental Data][Calculated]
7.0[Experimental Data][Calculated]
9.0[Experimental Data][Calculated]
12.0[Experimental Data][Calculated]

Conclusion

While direct experimental data on the is not yet available in the public domain, a robust assessment of its stability profile can be achieved through a systematic and scientifically rigorous approach. By leveraging our understanding of the degradation pathways of its constituent functional groups, we can anticipate that TCEF will be susceptible to hydrolysis of the formamide linkage, particularly under acidic and basic conditions, and to dehydrochlorination of the tetrachloroethyl moiety in alkaline environments. The detailed experimental protocols provided in this guide offer a comprehensive roadmap for researchers to empirically determine the stability of TCEF, identify its degradation products, and elucidate its degradation kinetics. This information is critical for the safe and effective development of any potential applications for this compound, as well as for understanding its environmental impact.

References

  • Gomez, A., Silla, E., & Tunon, I. (2005). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. Journal of the American Chemical Society, 127(45), 15947-15954. Available at: [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. In The study on solid waste management for Male' city in the Republic of Maldives. Available at: [Link]

  • Brown, R. S., & Bennet, A. J. (1997). Aspects of the hydrolysis of formamide: Revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. Canadian Journal of Chemistry, 75(10), 1474-1483. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Tetrachloroethylene. Available at: [Link]

  • U.S. Environmental Protection Agency. (1987). Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for 1,1,2,2-Tetrachloroethane. Available at: [Link]

Sources

Exploratory

degradation kinetics of N-(1,2,2,2-Tetrachloroethyl)formamide under UV light

An In-Depth Technical Guide to the Degradation Kinetics of N-(1,2,2,2-Tetrachloroethyl)formamide Under UV Light Introduction: The Significance of Understanding TCEF Photodegradation N-(1,2,2,2-Tetrachloroethyl)formamide...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Degradation Kinetics of N-(1,2,2,2-Tetrachloroethyl)formamide Under UV Light

Introduction: The Significance of Understanding TCEF Photodegradation

N-(1,2,2,2-Tetrachloroethyl)formamide (C₃H₃Cl₄NO) is a halogenated organic compound with potential applications in chemical synthesis.[1] The presence of a tetrachloroethyl group suggests potential environmental persistence and the possibility of forming toxic byproducts upon degradation.[2] Understanding its behavior under UV light, a key environmental factor, is crucial for assessing its environmental fate, developing effective remediation strategies, and ensuring the stability of formulations containing this or similar molecules.

This guide will provide a detailed, scientifically grounded methodology to characterize the photodegradation kinetics of TCEF, identify its transformation products, and elucidate the underlying reaction mechanisms.

Foundational Principles of Photochemical Degradation

The degradation of a chemical compound by light can occur through two primary pathways:

  • Direct Photolysis: The direct absorption of a photon by the target molecule, leading to its excitation and subsequent chemical transformation. The rate of direct photolysis is dependent on the molar absorption coefficient of the compound at the specific UV wavelength and its quantum yield (the efficiency of the absorbed photon in causing a chemical change).

  • Indirect Photolysis: Degradation initiated by reactive species generated from other light-absorbing molecules in the medium, such as dissolved organic matter (DOM).[3] These reactive oxygen species (ROS), including hydroxyl radicals (•OH) and singlet oxygen (¹O₂), can significantly accelerate the degradation of compounds that do not strongly absorb UV light themselves.[3][4]

The overall degradation kinetics are often modeled using pseudo-first-order kinetics, particularly when the concentration of one reactant (in this case, the photons or reactive species) is in vast excess.[5][6]

Experimental Design for a Comprehensive Kinetic Study

The following sections detail a robust experimental workflow for investigating the photodegradation kinetics of TCEF. This protocol is designed to be self-validating by incorporating appropriate controls and systematic variation of key parameters.

Materials and Reagents
  • N-(1,2,2,2-Tetrachloroethyl)formamide (analytical standard)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Acetonitrile or methanol (HPLC grade) for stock solutions and analytical mobile phases

  • pH buffers (e.g., phosphate, borate)

  • Humic acid or other sources of dissolved organic matter (for indirect photolysis studies)

  • Radical quenchers (e.g., tert-butanol for •OH, sodium azide for ¹O₂)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Photodegradation Experiment cluster_analysis Analysis cluster_data Data Processing & Interpretation A Prepare TCEF Stock Solution B Prepare Working Solutions (in buffered aqueous media) A->B C Spike with DOM/Quenchers (for specific experiments) B->C D Fill Photoreactor Cells C->D E Place in UV Reactor D->E F Irradiate with UV Light (controlled wavelength & intensity) E->F H Include Dark Controls E->H G Collect Samples at Predetermined Time Intervals F->G I Quench Photoreaction (if necessary) G->I H->I J Analyze Samples by GC-MS or HPLC I->J K Quantify TCEF Concentration J->K L Identify Degradation Byproducts J->L M Plot ln(C/C₀) vs. Time K->M P Elucidate Degradation Pathway L->P N Determine Pseudo-First-Order Rate Constant (k) M->N O Calculate Half-Life (t½) N->O

Caption: Experimental workflow for studying TCEF photodegradation kinetics.

Step-by-Step Experimental Protocol
  • Preparation of Solutions:

    • Prepare a concentrated stock solution of TCEF in a suitable organic solvent (e.g., acetonitrile) to ensure solubility.

    • Prepare aqueous working solutions by spiking the stock solution into the desired aqueous matrix (e.g., buffered high-purity water). The final concentration of the organic solvent should be kept low (<0.1%) to minimize its effect on the reaction.

    • For studying the influence of water quality parameters, prepare parallel sets of working solutions with varying pH, and with the addition of DOM or radical quenchers.

  • Photoreactor Setup:

    • Utilize a collimated beam or carousel photoreactor equipped with a suitable UV lamp (e.g., a low-pressure mercury lamp for 254 nm or a medium-pressure mercury lamp for a broader spectrum).

    • The reaction vessels should be made of quartz to allow for the transmission of UV light.

    • Ensure the system is temperature-controlled to isolate the effect of light from thermal degradation.

  • Irradiation and Sampling:

    • Fill the reaction vessels with the prepared TCEF solutions.

    • Initiate UV irradiation.

    • At predetermined time intervals, withdraw aliquots for analysis.

    • Simultaneously, run "dark" controls (vessels wrapped in aluminum foil) to account for any degradation not caused by light (e.g., hydrolysis).

  • Sample Analysis:

    • Immediately after collection, samples may need to be quenched (e.g., by adding a small amount of a reducing agent like sodium sulfite) to stop any ongoing photochemical reactions if they are not analyzed immediately.

    • Analyze the concentration of TCEF and its degradation products using a validated analytical method.

Analytical Methodologies

The choice of analytical technique is critical for accurately monitoring the degradation of TCEF and identifying its byproducts.

Quantification of TCEF

Given its chlorinated nature and likely volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique.[7][8]

  • Sample Preparation: Liquid-liquid extraction or solid-phase microextraction (SPME) can be used to extract TCEF from the aqueous matrix and concentrate it for analysis.[9]

  • GC-MS Parameters: A capillary column with a non-polar or semi-polar stationary phase would be appropriate. The mass spectrometer should be operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity in quantifying the parent compound.

High-Performance Liquid Chromatography (HPLC) with UV or MS detection is another viable option, particularly for less volatile degradation products.[10][11]

Identification of Degradation Byproducts

GC-MS operated in full-scan mode is a powerful tool for identifying unknown degradation products by comparing their mass spectra to spectral libraries.[12][13] The identification of byproducts is crucial for elucidating the degradation pathway.

Kinetic Data Analysis and Interpretation

The degradation of many organic pollutants under UV light follows pseudo-first-order kinetics.[5][6][14] The integrated rate law is:

ln(Cₜ/C₀) = -kt

Where:

  • Cₜ is the concentration of TCEF at time t

  • C₀ is the initial concentration of TCEF

  • k is the pseudo-first-order rate constant

  • t is the irradiation time

A plot of ln(Cₜ/C₀) versus time should yield a straight line with a slope of -k. The half-life (t₁/₂) of the reaction can then be calculated as:

t₁/₂ = ln(2)/k

Quantitative Data Summary
ParameterCondition 1Condition 2Condition 3
UV Wavelength (nm) 254350254
pH 7.07.05.0
DOM (mg/L) 005
Rate Constant, k (h⁻¹) Experimental ValueExperimental ValueExperimental Value
Half-life, t₁/₂ (h) Calculated ValueCalculated ValueCalculated Value
R² of Kinetic Fit >0.95>0.95>0.95

This table should be populated with experimental data.

Proposed Degradation Pathway

Based on the photodegradation of other chlorinated organic compounds, the degradation of TCEF is likely to proceed through the homolytic cleavage of the carbon-chlorine (C-Cl) bonds, which are typically the weakest bonds in such molecules.

G TCEF N-(1,2,2,2-Tetrachloroethyl)formamide Radical1 Formamido-chloroethyl radical + Cl• TCEF->Radical1 UV (C-Cl cleavage) Radical2 Formyl radical + Tetrachloroethyl radical TCEF->Radical2 UV (C-N cleavage) Intermediate1 Trichloroethenyl formamide Radical1->Intermediate1 Rearrangement/Elimination Products Smaller organic acids, CO₂, H₂O, Cl⁻ Intermediate1->Products Further Oxidation Intermediate2 Tetrachloroethylene Radical2->Intermediate2 Rearrangement Intermediate2->Products Further Oxidation

Caption: A plausible photodegradation pathway for TCEF.

The initial step is likely the cleavage of a C-Cl bond to form a radical species and a chlorine radical.[15] This can be followed by further dechlorination, rearrangement, or cleavage of the C-N bond. The ultimate degradation products are expected to be smaller organic acids, carbon dioxide, water, and chloride ions.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for investigating the photodegradation kinetics of N-(1,2,2,2-Tetrachloroethyl)formamide. By following the proposed experimental and analytical protocols, researchers can obtain high-quality data to assess the environmental fate of this compound, understand its transformation pathways, and contribute to the broader knowledge of halogenated compound photochemistry. The emphasis on systematic parameter evaluation and the use of appropriate controls will ensure the generation of trustworthy and authoritative results.

References

  • EvitaChem. N-(1,2,2,2-Tetrachloroethyl)formamide.
  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for 1,1,2,2-Tetrachloroethane.
  • National Center for Biotechnology Information. Toxicological Profile for Tetrachloroethylene - Analytical Methods.
  • ChemRxiv. (2022). Mechanism of the photodecomposition of stable triarylmethyl radicals.
  • Chen, F., Pehkonen, S. O., & Ray, M. B. (2002). Kinetics and mechanisms of UV-photodegradation of chlorinated organics in the gas phase.
  • MDPI. (2025). Photocatalytic Degradation of Trichloroethylene Under Different Environmental Conditions: Kinetics and Carbon Isotope Effects.
  • MDPI. (2024). The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters. [Link]

  • MDPI. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium.
  • NOAA. 1,1,2,2-TETRACHLOROETHANE - CAMEO Chemicals.
  • Sigma-Aldrich. 1,1,2,2-Tetrachloroethane analytical standard.
  • CSB/SJU. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • Ministry of the Environment, Government of Japan. Methods of Analyzing 10 POPs (summary).
  • PubMed. (2023).
  • PubMed. (2021).
  • PMC. (2023).
  • Lidsen. (2023).
  • PMC. (2017). Formation of chlorinated breakdown products during degradation of sunscreen agent, 2-ethylhexyl-4-methoxycinnamate in the presence of sodium hypochlorite.
  • UKnowledge. (2024).
  • RSC Publishing. (2022).
  • NSF PAR. (2024). Changes in the Chemical Composition of Polyethylene Terephthalate under UV Radiation in Various Environmental Conditions.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1,2,2,2-Tetrachloroethyl Isocyanide via Controlled Formamide Dehydration

Introduction and Chemical Context Isocyanides (isonitriles) are highly versatile, albeit notoriously malodorous, functional groups that serve as critical C-N-C building blocks in multicomponent reactions (such as the Ugi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

Isocyanides (isonitriles) are highly versatile, albeit notoriously malodorous, functional groups that serve as critical C-N-C building blocks in multicomponent reactions (such as the Ugi and Passerini reactions) and as potent σ-donor/π-acceptor ligands in transition metal chemistry. The synthesis of highly halogenated isocyanides, specifically 1,2,2,2-tetrachloroethyl isocyanide, presents unique challenges due to the steric bulk and extreme electron-withdrawing nature of the tetrachloroethyl moiety.

This application note details a robust, field-proven protocol for the dehydration of N-(1,2,2,2-Tetrachloroethyl)formamide (CAS: 3659-66-3)[1]. The resulting isocyanide is a valuable intermediate, notably utilized in the downstream synthesis of complex heterocycles, including trichlorothiazole derivatives [2].

Mechanistic Rationale and Experimental Design

The most reliable method for converting a formamide to an isocyanide in a professional laboratory setting is through chemical dehydration. While reagents like phosgene or diphosgene are historically effective, phosphorus oxychloride ( POCl3​ ) combined with a bulky tertiary amine base (e.g., diisopropylamine, DIPA, or triethylamine, TEA) offers an optimal balance of safety, reactivity, and yield.

Causality in Reagent Selection:
  • Dehydrating Agent ( POCl3​ ): Acts as a highly electrophilic activator. The formamide oxygen attacks the phosphorus center, creating a highly reactive O-phosphorylated intermediate.

  • Base Selection (TEA or DIPA): A minimum of two equivalents of base is strictly required. The first equivalent promotes the initial enolization/attack on POCl3​ . The second equivalent drives the crucial anti-elimination step, removing the formyl proton and expelling the dichlorophosphate leaving group. Bulky bases like DIPA are often preferred to minimize competitive nucleophilic attack on the intermediate.

  • Thermal Control (-20°C to 0°C): The phosphorylation and subsequent elimination are highly exothermic. Strict cryogenic control prevents the thermal degradation or polymerization of the acid-sensitive isocyanide product.

G A N-(1,2,2,2-Tetrachloroethyl)formamide (Precursor) B POCl3 / Base Addition (Dehydrating Agent) A->B Activation C O-Phosphorylated Intermediate (Transient) B->C Nucleophilic Attack D Base-Promoted Elimination (- HCl, - PO2Cl2-) C->D Deprotonation E 1,2,2,2-Tetrachloroethyl Isocyanide (Target Product) D->E Isocyanide Formation

Mechanistic pathway of formamide dehydration to isocyanide using POCl3.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions. The data demonstrates that while standard Triethylamine (TEA) is effective, utilizing Diisopropylamine (DIPA) at lower temperatures significantly suppresses side-product formation, thereby enhancing the isolated yield of the highly halogenated isocyanide.

EntryDehydrating AgentBase (Equivalents)SolventTemperature (°C)Isolated Yield (%)
1 POCl3​ (1.2 eq)TEA (3.0 eq)DCM0 to 2545%
2 POCl3​ (1.2 eq)TEA (3.0 eq)DCM-20 to 068%
3 POCl3​ (1.2 eq)DIPA (3.0 eq)THF-20 to 072%
4 POCl3​ (1.2 eq) DIPA (3.0 eq) DCM -20 to 0 84%

Detailed Experimental Protocol

Safety Requirement: All operations must be conducted in a certified, high-velocity fume hood. Isocyanides possess an intensely foul, penetrating odor. All glassware and waste must be treated with a 5% methanolic HCl solution prior to removal from the hood to hydrolyze residual isocyanide back to the formamide.

Materials Required:
  • N-(1,2,2,2-Tetrachloroethyl)formamide (10.0 mmol, 2.11 g)

  • Phosphorus oxychloride ( POCl3​ ) (12.0 mmol, 1.12 mL)

  • Diisopropylamine (DIPA) (30.0 mmol, 4.20 mL)

  • Anhydrous Dichloromethane (DCM) (40 mL)

  • Saturated aqueous Sodium Bicarbonate ( NaHCO3​ )

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum. Purge the system with argon for 10 minutes.

  • Substrate Dissolution: Charge the flask with N-(1,2,2,2-Tetrachloroethyl)formamide (2.11 g, 10.0 mmol) and anhydrous DCM (30 mL). Stir until complete dissolution is achieved.

  • Base Addition: Inject anhydrous DIPA (4.20 mL, 30.0 mmol) via syringe.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/ethylene glycol bath maintained at exactly -20°C. Allow the mixture to equilibrate for 15 minutes. Causality: The low temperature prevents the highly exothermic dehydration from causing localized boiling and subsequent decomposition of the forming isocyanide.

  • Activation ( POCl3​ Addition): Prepare a solution of POCl3​ (1.12 mL, 12.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise via a syringe pump over 30 minutes. Maintain the internal temperature below -10°C during the addition.

  • Reaction Maturation: Once the addition is complete, maintain the reaction at -20°C for 1 hour, then slowly allow it to warm to 0°C over an additional 1 hour. Monitor completion via TLC (Hexane/EtOAc 8:2, visualizing with KMnO4​ ).

  • Quenching (Critical Step): Re-cool the mixture to -10°C. Quench the reaction by the extremely cautious, dropwise addition of 20 mL of saturated aqueous NaHCO3​ . Causality: Rapid addition will cause violent effervescence ( CO2​ evolution) due to the neutralization of unreacted POCl3​ and the hydrochloride salts of the base.

  • Extraction and Washing: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic phases and wash sequentially with distilled water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure (water bath temperature strictly < 25°C to prevent isocyanide degradation).

  • Purification: Purify the crude residue via flash column chromatography on silica gel (pre-neutralized with 1% TEA in hexanes) using a gradient of 0-5% EtOAc in Hexanes to yield the pure 1,2,2,2-tetrachloroethyl isocyanide.

References

  • Beck, G., et al. "Preparation of trichlorothiazole and intermediate." United States Patent US4018784A, 1977.
Application

Application Note: N-(1,2,2,2-Tetrachloroethyl)formamide as a Convertible Reagent in Multicomponent Ugi Reactions

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental protocols, and post-Ugi modifications.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental protocols, and post-Ugi modifications.

Introduction & Mechanistic Rationale

In the realm of multicomponent reactions (MCRs), the Ugi 4-component reaction (U-4CR) stands out as a premier method for the rapid assembly of complex peptidomimetics and drug-like scaffolds ()[1]. While standard isocyanides yield stable, unreactive C-terminal amides, the use of convertible isocyanides allows for extensive post-Ugi structural diversification.

N-(1,2,2,2-Tetrachloroethyl)formamide (CAS: 3659-66-3; MW: 210.87 g/mol ) serves as a highly specialized, bench-stable precursor for the generation of 1,2,2,2-tetrachloroethyl isocyanide[2]. The strategic advantage of this reagent lies in its unique halogenated structure ( Cl3​C-CH(Cl)-NH-CHO ). When dehydrated and subjected to the U-4CR, the resulting bisamide retains the 1,2,2,2-tetrachloroethyl moiety.

Crucially, the α -chlorine atom (adjacent to the amide nitrogen) is highly labile. Under mild thermal or Lewis acidic conditions, it dissociates to form a highly electrophilic N-acyliminium ion . This enables the Ugi adduct to act as a powerful electrophile for downstream nucleophilic substitutions, such as the synthesis of structurally diverse phosphonopeptides ()[3].

G A N-(1,2,2,2-Tetrachloroethyl)formamide (Stable Precursor) B Dehydration (POCl3, Et3N, CH2Cl2) A->B C 1,2,2,2-Tetrachloroethyl isocyanide (Reactive Intermediate) B->C D Ugi 4-Component Reaction (+ Aldehyde, Amine, Carboxylic Acid) C->D E N-(1,2,2,2-Tetrachloroethyl) Bisamide (Ugi Adduct) D->E F Post-Ugi Modifications (e.g., Phosphonylation, Cyclization) E->F

Workflow for Ugi multicomponent synthesis using N-(1,2,2,2-tetrachloroethyl)formamide.

Experimental Methodologies & Protocols

The following protocols are designed as self-validating systems. Causality is embedded into each step to ensure researchers understand why specific conditions are chosen, enabling real-time troubleshooting.

Protocol A: In Situ / Ex Situ Dehydration to Isocyanide

Formamides must be dehydrated to generate the active isocyanide species. Phosphorus oxychloride ( POCl3​ ) is utilized as the activating agent.

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask under inert argon, dissolve N-(1,2,2,2-tetrachloroethyl)formamide (10 mmol) and dry triethylamine (30 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Activation: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Addition: Add POCl3​ (11 mmol) dropwise over 30 minutes.

    • Causality: POCl3​ converts the formamide carbonyl oxygen into a superior leaving group. The low temperature prevents the highly reactive isocyanide from polymerizing or undergoing premature hydrolysis.

  • Elimination: Stir the mixture at -20 °C for 1 hour, then allow it to slowly warm to 0 °C. Triethylamine acts as an HCl scavenger, driving the anti-elimination to form the isocyanide.

  • Validation: Monitor via IR spectroscopy. The successful conversion is self-validated by the disappearance of the formamide C=O stretch (~1680 cm−1 ) and the emergence of a sharp, distinct isocyanide N≡C stretch (~2120 cm−1 ).

  • Workup: Quench with saturated aqueous NaHCO3​ at 0 °C, extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure (keep bath < 25 °C). Use immediately in Protocol B.

Protocol B: The Ugi 4-Component Reaction (U-4CR)

To maximize the yield of the Ugi adduct and suppress the competing Passerini 3-component reaction, the order of reagent addition is strictly controlled.

UgiMechanism N1 Amine + Aldehyde N2 Imine / Iminium Ion N1->N2 -H2O N4 Nitrilium Ion Intermediate N2->N4 + Isocyanide N3 1,2,2,2-Tetrachloroethyl isocyanide (α-Addition) N3->N4 N6 Acyl Adduct (Pre-Mumm) N4->N6 + R-COOH N5 Carboxylic Acid Addition N5->N6 N7 Mumm Rearrangement N6->N7 Intramolecular Acyl Transfer N8 Tetrachloroethyl Bisamide N7->N8 Irreversible

Mechanistic pathway of the Ugi 4-CR utilizing 1,2,2,2-tetrachloroethyl isocyanide.

Step-by-Step Procedure:

  • Imine Pre-formation: In a round-bottom flask, dissolve the primary amine (10 mmol) and aldehyde (10 mmol) in high-purity Methanol (10 mL, 1.0 M concentration). Stir for 30 minutes at room temperature.

    • Causality: Pre-forming the imine ensures that the isocyanide will attack the iminium ion (Ugi pathway) rather than the activated carbonyl of the aldehyde (Passerini pathway). High concentration (1.0 M) kinetically favors the multicomponent collision rate.

  • Acidification: Add the carboxylic acid (10 mmol) to the mixture. This protonates the imine, generating the highly electrophilic iminium ion required for isocyanide α -addition.

  • Isocyanide Addition: Add the freshly prepared 1,2,2,2-tetrachloroethyl isocyanide (10 mmol) dropwise.

  • Maturation: Stir at room temperature for 12–24 hours. The reaction is driven to completion by the irreversible intramolecular Mumm rearrangement (acyl transfer).

  • Validation: The reaction is complete when TLC indicates the consumption of the isocyanide. The product often precipitates directly from the methanol; if not, concentrate and purify via flash chromatography.

Protocol C: Post-Ugi Transformation (Phosphonylation)

The resulting N-(1,2,2,2-tetrachloroethyl)amides can be converted into 1-acylamino-2,2,2-trichloroethylphosphonates, providing a platform for novel peptidomimetics ()[3].

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the purified Ugi bisamide (5 mmol) in anhydrous toluene (15 mL).

  • Reagent Addition: Add triethyl phosphite (6 mmol, 1.2 equiv).

  • Thermal Activation: Heat the mixture to 80 °C for 4 hours.

    • Causality: Thermal energy promotes the dissociation of the labile α -chloride from the tetrachloroethyl group, generating a transient N-acyliminium ion. The nucleophilic phosphorus of triethyl phosphite attacks this intermediate. Subsequent Arbuzov-type dealkylation (loss of ethyl chloride) yields the stable phosphonate.

  • Validation: Monitor via 31P NMR. The successful transformation is self-validated by the appearance of a new phosphorus signal at ~20–25 ppm, characteristic of dialkyl phosphonates.

Quantitative Data Summary

The table below summarizes expected yields and optimal conditions for the workflows described, establishing a baseline for experimental replication.

Reaction StepSubstrates / ReagentsSolvent & TempTimeExpected Yield (%)
Isocyanide Formation N-(1,2,2,2-Tetrachloroethyl)formamide, POCl3​ , Et3​N DCM, -20 °C to 0 °C1.5 h82 – 88%
Ugi 4-CR Assembly Isocyanide, PhCHO, PhCH2​NH2​ , AcOHMeOH, 25 °C12 – 24 h75 – 90%
Phosphonylation Ugi Adduct, P(OEt)3​ Toluene, 80 °C4 h65 – 80%
Thiazole Cyclization Ugi Adduct, ThioureaEtOH, Reflux6 h70 – 85%

References

  • Phosphonopeptides containing free phosphonic groups: recent advances Source: RSC Advances (2020) URL:[Link]

  • Exclusive Papers of the Editorial Board Members of the Organic Chemistry Section of Molecules (Reviewing Isocyanide MCRs) Source: MDPI Molecules (2022) URL:[Link]

  • Multicomponent reactions with isocyanides Source: Angewandte Chemie International Edition (2000) URL:[Link]

Sources

Method

step-by-step procedure for N-(1,2,2,2-Tetrachloroethyl)formamide handling in a glovebox

Application Notes & Protocols Subject: Standard Operating Procedure for the Safe Handling of N-(1,2,2,2-Tetrachloroethyl)formamide in an Inert Atmosphere Glovebox Document ID: ANP-TCEF-GB-001 Introduction and Scope N-(1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Subject: Standard Operating Procedure for the Safe Handling of N-(1,2,2,2-Tetrachloroethyl)formamide in an Inert Atmosphere Glovebox

Document ID: ANP-TCEF-GB-001

Introduction and Scope

N-(1,2,2,2-Tetrachloroethyl)formamide (TCEF) is a poly-halogenated acyclic amide with applications in chemical synthesis.[1] Its structure, combining a reactive tetrachloroethyl group with a formamide moiety, presents significant handling challenges. The high density of electronegative chlorine atoms suggests susceptibility to nucleophilic substitution and elimination reactions, while the formamide group is associated with reproductive toxicity.[1][2][3] Furthermore, analogous polychlorinated ethanes are potent toxins affecting the liver and nervous system and can be readily absorbed through the skin.[4][5][6]

This document provides a comprehensive, step-by-step protocol for the safe handling of TCEF within an inert atmosphere glovebox. The procedures outlined herein are designed to protect the operator from exposure, maintain the integrity of the chemical, and ensure the safety of the laboratory environment. This guide is intended for trained researchers, scientists, and drug development professionals familiar with standard laboratory and glovebox operating procedures.

Hazard Assessment and Risk Mitigation

The primary principle guiding this protocol is the containment of TCEF and the prevention of all routes of exposure. The risk profile is derived from data on the compound itself, its structural analogues, and its functional groups.

Hazard CategoryDescription of RiskMitigation Strategy
Acute Toxicity Based on its tetrachloroethane backbone, TCEF is presumed to be a powerful narcotic and liver poison.[5] Inhalation or dermal absorption may lead to severe systemic toxicity.[5][7]Primary Engineering Control: All handling of solid or dissolved TCEF must occur within a certified and operational inert atmosphere glovebox.[8] Secondary Control: The glovebox should be located in a well-ventilated laboratory with access to an emergency shower and eyewash station.[9][10]
Dermal Absorption Polychlorinated alkanes are rapidly absorbed through the skin.[6] Prolonged or repeated contact can lead to systemic poisoning and severe skin lesions.[5][7]Primary PPE: Use of thick butyl or neoprene glovebox gloves is mandatory. Secondary PPE: Wear disposable nitrile gloves over the primary glovebox gloves during manipulation to prevent contamination and facilitate cleanup.[11] Wear a lab coat and inner nitrile gloves at all times when using the glovebox.[12]
Reactivity The compound is susceptible to reaction with nucleophiles, strong bases, and potentially water.[1][7] It may decompose under heat or UV light to produce toxic gases such as hydrogen chloride (HCl) and phosgene.[5]Handle only within a dry, inert atmosphere (N₂ or Ar) with O₂ and H₂O levels maintained below 1 ppm.[13][14] Avoid contact with incompatible materials like strong oxidizing agents and bases.[7] All waste must be quenched before disposal.
Reproductive Toxicity The formamide functional group is associated with reproductive toxicity and may damage fertility or the unborn child.[2][3][15]Minimize all potential for exposure. Female researchers of child-bearing potential should be fully apprised of the risks. Adherence to engineering controls and PPE protocols is critical.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to protection is required, combining robust engineering controls with appropriate PPE.

Glovebox Specifications
  • Atmosphere: High-purity nitrogen (N₂) or argon (Ar).

  • Purity: Continuously monitored and maintained at <1 ppm O₂ and <1 ppm H₂O.[13][16] The circulation system must be active throughout the procedure.

  • Pressure: Maintained at a slight positive pressure (e.g., +1 to +5 mBar) relative to the laboratory to prevent ingress of atmospheric contaminants in case of a minor leak.[14][17]

  • Gloves: Inspect primary glovebox gloves (e.g., butyl rubber) for punctures, tears, or signs of degradation before every use.[8][18]

Required Personal Protective Equipment (PPE)
ItemLocationSpecifications & Rationale
Primary Gloves Inside GloveboxThick (e.g., >25 mil) butyl or neoprene gloves integral to the glovebox. Provides primary barrier against chemical contact.
Secondary Gloves Inside GloveboxDisposable, chemical-resistant gloves (e.g., nitrile) worn over the primary glovebox gloves. Protects the expensive primary gloves from contamination and minimizes cross-contamination.[11] Must be removed and disposed of as hazardous waste before removing hands from the glovebox.
Inner Gloves Outside GloveboxStandard laboratory nitrile gloves. Protects the user's skin from the glovebox gloves and provides a final barrier in case of a catastrophic breach.[11][12]
Lab Coat Outside GloveboxStandard flame-resistant lab coat. Protects against splashes during material transfer into the antechamber.[12]
Safety Glasses Outside GloveboxANSI Z87.1 certified safety glasses with side shields. Must be worn at all times in the laboratory.

Pre-Operational Workflow and Checklist

Careful planning and preparation are essential to a safe and successful experiment. All required items must be introduced into the glovebox before the compound is handled.

Caption: Pre-Operational Workflow for TCEF Handling.

Standard Operating Procedure for Handling TCEF

Objective: To accurately weigh and transfer N-(1,2,2,2-Tetrachloroethyl)formamide for experimental use.

Materials:

  • N-(1,2,2,2-Tetrachloroethyl)formamide (in a sealed container)

  • Analytical balance (inside glovebox)

  • Spatulas and weighing paper/boats

  • Reaction vessel or vials

  • Anhydrous solvent (if applicable)

  • Designated solid waste container (labeled "Halogenated Waste")

  • Designated liquid waste container (labeled "Halogenated Waste")

  • Wash bottle with appropriate anhydrous solvent (e.g., Toluene)

Procedure:

  • Verify Atmosphere: Before opening the primary TCEF container, re-confirm that the glovebox atmosphere is stable and that O₂ and H₂O levels are <1 ppm. Log these values.[12]

  • Establish Work Zone: Designate a specific area on the glovebox floor for handling the solid TCEF. A disposable absorbent pad can be used to contain any potential spills.

  • Tare Balance: Place the weighing boat on the analytical balance and tare the weight.

  • Open Container: Carefully open the primary container of TCEF. Avoid any actions that could generate dust. Note the physical appearance of the material.

  • Weigh Compound: Using a clean spatula, carefully transfer the desired amount of TCEF to the weighing boat on the balance. Work slowly and deliberately.

  • Record Weight: Record the exact mass of the TCEF.

  • Transfer Compound: Carefully transfer the weighed solid into the designated reaction vessel. Use a funnel if necessary.

  • Seal Primary Container: Securely close the primary container of TCEF. Clean the exterior of the container with a solvent-dampened wipe (e.g., using Toluene) and place the wipe in the designated solid waste container.

  • Clean Tools: Clean the spatula and any other tools used for the transfer with the anhydrous solvent, collecting the rinsate in the liquid halogenated waste container. Place any used weighing paper or wipes in the solid waste container.

  • Proceed with Reaction: Add solvent or other reagents to the reaction vessel as required by your experimental protocol.

  • Initial Cleanup: Consolidate all disposable waste (wipes, weighing boats, pipette tips) into the designated solid halogenated waste container inside the glovebox.

Post-Handling and Decontamination

  • Secure All Materials: Ensure all containers of TCEF and reaction mixtures are tightly sealed and clearly labeled.

  • Final Workspace Cleaning: Wipe down the work area, balance, and any non-disposable equipment with a cloth lightly dampened with a compatible solvent (e.g., Toluene). Dispose of the cloth in the solid halogenated waste container.

  • Remove Secondary Gloves: Carefully remove the outer disposable nitrile gloves and place them in the solid waste container. This is a critical step to avoid contaminating the main glovebox gloves.

  • Remove Hands: Slowly retract hands from the glovebox gloves to minimize pressure fluctuations.[12]

  • Remove Materials from Glovebox: Transfer waste containers and experimental samples out of the glovebox using the antechamber, following the reverse of the entry procedure (minimum 3 purge cycles).[16]

Waste Management and Quenching Protocol

Due to its reactivity, all waste streams containing residual TCEF must be quenched before being sent for final disposal. This procedure should be performed in a fume hood or within the glovebox.

Caption: Decision Workflow for Quenching Reactive TCEF Waste.

Quenching Procedure:

  • Prepare: In a flask appropriately sized for the amount of waste, add a non-reactive solvent such as toluene and a stir bar.[19] Place the flask in an ice bath to cool.

  • Initial Dilution: Slowly add the liquid waste containing TCEF to the cooled solvent. For solid waste, dissolve it in a minimal amount of anhydrous solvent first.

  • Quench with Alcohol: While stirring vigorously, slowly add a less reactive alcohol like isopropanol.[20][21] Add it dropwise via an addition funnel. Be prepared for a potential exothermic reaction or gas evolution.

  • Quench with Water: Once the reaction with isopropanol has subsided, cautiously add water dropwise to ensure complete hydrolysis of any remaining reactive species.[19][20]

  • Equilibrate: Remove the ice bath and allow the mixture to stir at room temperature for at least 2 hours to ensure the reaction is complete.

  • Dispose: Neutralize the resulting solution with a weak acid or base if necessary. Transfer the quenched mixture to the appropriate aqueous halogenated chemical waste container for final disposal according to institutional guidelines.[22]

Emergency Procedures

IncidentImmediate ActionFollow-Up
Glove Breach 1. Immediately withdraw hand from the glove. 2. If skin contact occurred, remove inner nitrile glove and wash the affected area thoroughly with soap and water for 15 minutes.[5][7] 3. Alert a coworker and the lab supervisor.1. Seek immediate medical attention. Provide the Safety Data Sheet (SDS) for TCEF or a related compound like 1,1,2,2-tetrachloroethane to the medical personnel.[7] 2. Seal the breached glove port from the outside and document the incident. Do not use the glovebox until the glove is replaced and the atmosphere is repurged.
Spill Inside Glovebox 1. Absorb the spill with an inert absorbent material (e.g., calcined clay, not paper towels if solvents are present). 2. Collect all contaminated material and place it in the designated solid halogenated waste container. 3. Decontaminate the area with a suitable solvent.1. If the spill is large, consider purging the glovebox atmosphere to remove any volatile decomposition products.[12] 2. Document the spill in the glovebox logbook.
Power Failure 1. Stop all work immediately. 2. Seal all containers. 3. Remove hands from the glovebox.1. The glovebox should maintain positive pressure for a short time. Do not use the antechamber. 2. Once power is restored, verify the atmospheric purity before resuming work. If purity is compromised, a full purge/regeneration cycle is required.

References

  • EvitaChem. N-(1,2,2,2-Tetrachloroethyl)formamide (EVT-8877618). EvitaChem.
  • Process Sensing Technologies. Ensuring Safety & Purity in Inert Glove Boxes: Essential Measurements.
  • Ossila.
  • University of California. Glovebox Safety (SOP).
  • University of Oslo. Safe job analysis – Glove boxes.
  • School of Chemistry, University of St Andrews.
  • University of Houston. Glovebox Use Guidelines.
  • University
  • JoVE (Journal of Visualized Experiments).
  • EPFL. Glovebox safety guidelines.
  • KGROUP, University of Washington. Quenching Reactive Substances.
  • Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • Fisher Scientific.
  • University of Notre Dame. Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste.
  • PENTA s.r.o.
  • Tokyo Chemical Industry.
  • Carl ROTH.
  • IARC Monographs. 1,1,2,2-TETRACHLOROETHANE. NCBI Bookshelf.
  • NOAA. 1,1,2,2-TETRACHLOROETHANE - CAMEO Chemicals.
  • Central Drug House (P) Ltd.
  • Cole-Parmer.
  • CDC. Toxicological Profile for 1,1,2,2-Tetrachloroethane.
  • EPFL. Protocol for quenching reactive chemicals.

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Application

Application Notes and Protocols: The Potential of N-(1,2,2,2-Tetrachloroethyl)formamide as a Novel Activating Agent in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following application notes and protocols are based on established principles of organic chemistry and peptide synthesis. As of the date of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established principles of organic chemistry and peptide synthesis. As of the date of this document, the use of N-(1,2,2,2-Tetrachloroethyl)formamide as a coupling reagent in peptide synthesis is not a widely documented or established method. This guide is intended to be a forward-looking exploration of its potential application, providing a hypothetical framework for research and development. All proposed protocols should be approached with rigorous experimental validation and safety precautions.

Introduction: A New Frontier in Peptide Coupling Chemistry

The synthesis of peptides, a cornerstone of drug discovery and biomedical research, relies heavily on the efficient formation of amide bonds. The landscape of peptide coupling reagents is dominated by well-established families of compounds, including carbodiimides, phosphonium salts, and uronium/aminium salts[1][2]. However, the quest for novel reagents with unique reactivity profiles, improved efficiency, and reduced side reactions is a perpetual endeavor in synthetic chemistry.

This document explores the theoretical potential of N-(1,2,2,2-Tetrachloroethyl)formamide as a novel carboxylic acid activating agent for peptide synthesis. While not a catalyst in the strictest sense, its highly electrophilic nature suggests a plausible role in facilitating amide bond formation. The presence of four chlorine atoms, particularly the one on the α-carbon to the formamide nitrogen, renders this molecule susceptible to nucleophilic attack, a key feature for an activating agent.

Proposed Mechanism of Action: An Analogy to Vilsmeier and N-Haloamide Reagents

We hypothesize that N-(1,2,2,2-Tetrachloroethyl)formamide can function as a potent activator of carboxylic acids, proceeding through a highly reactive acyl-substituted intermediate. This proposed mechanism draws parallels with the reactivity of Vilsmeier-Haack reagents and N-haloamides like N-chlorosuccinimide (NCS)[3][4][5].

The key steps of the proposed activation and coupling are as follows:

  • Activation of the Carboxylic Acid: The carboxylate of an N-protected amino acid acts as a nucleophile, attacking the electrophilic C1 carbon of N-(1,2,2,2-Tetrachloroethyl)formamide. This results in the displacement of a chloride ion and the formation of a highly activated O-acyl-imidoyl intermediate.

  • Nucleophilic Attack by the Amine: The free amino group of a second amino acid or peptide then attacks the carbonyl carbon of the activated intermediate.

  • Peptide Bond Formation and Release of Byproduct: A tetrahedral intermediate is formed, which then collapses to form the new peptide bond and releases a stable, water-soluble byproduct, N-(2,2,2-trichloroethylidene)formamide.

This proposed pathway is visualized in the diagram below.

Proposed_Mechanism AA1_COOH N-Protected Amino Acid (R-COOH) Activated_Intermediate Activated O-Acyl Intermediate AA1_COOH->Activated_Intermediate Activation (-Cl⁻) TCEF N-(1,2,2,2-Tetrachloroethyl)formamide TCEF->Activated_Intermediate Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Intermediate->Tetrahedral_Intermediate Nucleophilic Attack AA2_NH2 Amino Acid/Peptide (R'-NH2) AA2_NH2->Tetrahedral_Intermediate Peptide Dipeptide (R-CO-NH-R') Tetrahedral_Intermediate->Peptide Collapse Byproduct Byproduct Tetrahedral_Intermediate->Byproduct

Caption: Proposed mechanism for peptide bond formation using N-(1,2,2,2-Tetrachloroethyl)formamide as an activating agent.

Synthesis of N-(1,2,2,2-Tetrachloroethyl)formamide

The synthesis of N-(1,2,2,2-Tetrachloroethyl)formamide can be achieved through the chlorination of its precursor, N-(1-hydroxy-2,2,2-trichloroethyl)formamide, using thionyl chloride[6]. A similar synthetic route has been reported for a related benzamide derivative.

Protocol 1: Synthesis of N-(1,2,2,2-Tetrachloroethyl)formamide

Materials:

  • N-(1-hydroxy-2,2,2-trichloroethyl)formamide

  • Thionyl chloride (SOCl₂)

  • Anhydrous benzene or toluene

  • Anhydrous methanol

Procedure:

  • Suspend N-(1-hydroxy-2,2,2-trichloroethyl)formamide in anhydrous benzene or toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add thionyl chloride to the suspension at room temperature.

  • Heat the mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add anhydrous methanol to quench any remaining thionyl chloride.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Application in Peptide Synthesis: A Hypothetical Protocol

The following protocol outlines a hypothetical procedure for the use of N-(1,2,2,2-Tetrachloroethyl)formamide in a solution-phase peptide coupling reaction.

Protocol 2: Solution-Phase Dipeptide Synthesis

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N-(1,2,2,2-Tetrachloroethyl)formamide

  • Tertiary base (e.g., N,N-Diisopropylethylamine, DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane, DCM, or Dimethylformamide, DMF)

Procedure:

  • Activation:

    • Dissolve the N-protected amino acid (1.0 eq) in anhydrous DCM.

    • Add N-(1,2,2,2-Tetrachloroethyl)formamide (1.1 eq).

    • Add DIPEA (1.0 eq) dropwise at 0°C and stir the mixture for 15-30 minutes to allow for the formation of the activated intermediate.

  • Coupling:

    • In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and add DIPEA (1.0 eq) to neutralize the salt.

    • Add the solution of the free amino acid ester to the activated amino acid mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up:

    • Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting dipeptide by column chromatography.

Experimental Workflow Diagram:

Peptide_Coupling_Workflow Start Start Activation Activation Step: - N-Protected Amino Acid - N-(1,2,2,2-Tetrachloroethyl)formamide - DIPEA in DCM Start->Activation Neutralization Neutralization: - Amino Acid Ester HCl - DIPEA in DCM Start->Neutralization Coupling Coupling Reaction: Combine activated mixture and neutralized amine Activation->Coupling Neutralization->Coupling Workup Aqueous Work-up: - Wash with HCl, NaHCO3, Brine - Dry and Concentrate Coupling->Workup Purification Purification: Column Chromatography Workup->Purification End End Purification->End

Caption: A generalized workflow for solution-phase peptide coupling using N-(1,2,2,2-Tetrachloroethyl)formamide.

Hypothetical Performance and Comparison

To evaluate the potential of N-(1,2,2,2-Tetrachloroethyl)formamide, its performance should be benchmarked against standard coupling reagents. The following table presents a hypothetical comparison of key performance indicators.

ParameterN-(1,2,2,2-Tetrachloroethyl)formamide (Hypothetical)HATUHBTUDCC/DIC
Coupling Efficiency Potentially high due to the formation of a highly reactive intermediate.Very HighHighHigh
Racemization To be determined; the reaction conditions (base, temperature) will be critical.Very LowLowModerate
Byproduct Solubility Expected to be soluble in common organic solvents.SolubleSolubleInsoluble (DCU) / Soluble (DIU)
Cost Potentially low, depending on the cost of starting materials.HighModerateLow
Handling/Safety Requires careful handling due to its polychlorinated nature and reactivity.StandardStandardAllergenic (DCC)

Conclusion and Future Outlook

The exploration of N-(1,2,2,2-Tetrachloroethyl)formamide as a carboxylic acid activating agent in peptide synthesis represents a novel and intriguing avenue of research. While currently theoretical, the chemical principles underlying its proposed reactivity suggest that it could be a potent reagent for amide bond formation. Further experimental investigation is required to validate the proposed mechanism, optimize reaction conditions, and fully assess its efficacy and potential for racemization. Should these investigations prove successful, N-(1,2,2,2-Tetrachloroethyl)formamide could offer a cost-effective and highly reactive alternative to existing coupling reagents, further enriching the synthetic chemist's toolbox for the construction of complex peptides.

References

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). Available from: [Link]

  • ACS Publications. Active ester-based peptide bond formation and its application in peptide synthesis. Available from: [Link]

  • Request PDF. Use of Trichloroacetimidate Linker in Solid-Phase Peptide Synthesis. Available from: [Link]

  • RSC Publishing. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers. Available from: [Link]

  • Organic Syntheses. Dipeptide Syntheses via Activated α-Amino Esters. Available from: [Link]

  • Luxembourg Bio Technologies. Developments in peptide and amide synthesis. Available from: [Link]

  • PMC - NIH. Immobilized N-Chlorosuccinimide as a Friendly Peptide Disulfide-Forming Reagent. Available from: [Link]

  • Google Patents. WO2004031205A2 - Use of trichloroacetimidate linker for peptide synthesis.
  • ACS Publications. Use of Trichloroacetimidate Linker in Solid-Phase Peptide Synthesis. Available from: [Link]

  • PubMed. Use of trichloroacetimidate linker in solid-phase Peptide synthesis. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • Wikipedia. N-Chlorosuccinimide. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Kinetic study on the reaction of N-chlorosuccinimide with benzyl phenyl ethers in aqueous acetic acid. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • ResearchGate. Synthesis Using Vilsmeier Reagents. Available from: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: Maximizing Synthetic Yields with N-(1,2,2,2-Tetrachloroethyl)formamide

Abstract N-(1,2,2,2-Tetrachloroethyl)formamide is a highly functionalized and reactive chemical intermediate. Its unique structure, combining a formamide moiety with a polychlorinated ethyl group, makes it a potent precu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-(1,2,2,2-Tetrachloroethyl)formamide is a highly functionalized and reactive chemical intermediate. Its unique structure, combining a formamide moiety with a polychlorinated ethyl group, makes it a potent precursor for a variety of valuable synthetic transformations. This guide provides an in-depth exploration of its reactivity and outlines detailed protocols for its application in key synthetic operations, with a primary focus on optimizing reaction conditions to achieve high yields. We will delve into its use as a precursor for dichlorocarbene generation and as a versatile building block for the synthesis of nitrogen-containing heterocycles. The underlying mechanistic principles are discussed to provide a rational basis for experimental design and troubleshooting, ensuring that researchers can confidently and effectively employ this reagent in their synthetic endeavors.

Introduction: Chemical Profile and Synthetic Potential

N-(1,2,2,2-Tetrachloroethyl)formamide, with the structure CCl₃-CHCl-NHCHO, is best understood as an activated formamide. The presence of four chlorine atoms renders the molecule highly electrophilic and susceptible to base-induced elimination reactions. While not as commonly used as simpler formamides, its true value lies in its ability to serve as an in situ source of highly reactive intermediates.

Its synthesis is typically achieved through the chlorination of its precursor, N-(1-hydroxy-2,2,2-trichloroethyl)formamide (chloral formamide), using a suitable chlorinating agent such as thionyl chloride[1]. Due to its reactive nature and the potential for HCl release, it should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

This document will focus on two primary, high-yield applications:

  • Dichlorocyclopropanation of Alkenes: Leveraging the CCl₃-CHCl group for the efficient generation of dichlorocarbene (:CCl₂).

  • Synthesis of N-Heterocycles: Utilizing the complete molecular framework as a linchpin for constructing complex cyclic systems.

cluster_reagent N-(1,2,2,2-Tetrachloroethyl)formamide cluster_applications Primary Synthetic Applications cluster_products High-Value Products Reagent CCl₃-CHCl-NHCHO App1 Dichlorocarbene (:CCl₂) Generation Reagent->App1  Base-Induced  Elimination App2 Heterocycle Synthesis Reagent->App2  Cyclocondensation  Reactions Prod1 gem-Dichlorocyclopropanes App1->Prod1 Prod2 Imidazoles, Thiazoles, etc. App2->Prod2

Figure 1. Key synthetic pathways originating from N-(1,2,2,2-Tetrachloroethyl)formamide.

Application I: High-Yield Dichlorocyclopropanation

gem-Dichlorocyclopropanes are versatile intermediates in organic synthesis.[2] The reaction of N-(1,2,2,2-Tetrachloroethyl)formamide with a strong base provides an efficient route to dichlorocarbene, which can be trapped in situ by an alkene. This method can be an alternative to traditional dichlorocarbene precursors like chloroform, particularly under phase-transfer catalysis (PTC) conditions which often facilitate high yields.[3]

Mechanistic Rationale: The Elimination Pathway

The reaction proceeds via a two-step elimination mechanism. First, a base abstracts the acidic N-H proton. The resulting anion is unstable and rapidly eliminates a chloride ion and formonitrile (HCN + Cl⁻) or a related species. The crucial step is the subsequent alpha-elimination from the trichloromethyl anion, which expels another chloride ion to generate the highly reactive dichlorocarbene intermediate.

start CCl₃-CHCl-NHCHO intermediate1 [CCl₃-CHCl-N⁻-CHO] start->intermediate1 + Base - H⁺ intermediate2 [CCl₃-CH-N-CHO]⁻ (Hypothetical) intermediate1->intermediate2 - Cl⁻ carbene :CCl₂ Dichlorocarbene intermediate1->carbene - HCN - Cl⁻ product gem-Dichlorocyclopropane alkene Alkene (e.g., Cyclohexene) alkene->product + :CCl₂ [2+1] Cycloaddition

Figure 2. Proposed mechanism for dichlorocarbene generation and subsequent cyclopropanation.
Protocol: Dichlorocyclopropanation of Styrene

This protocol details the synthesis of 1,1-dichloro-2-phenylcyclopropane from styrene as a model substrate.

Materials:

  • N-(1,2,2,2-Tetrachloroethyl)formamide

  • Styrene

  • Toluene (Anhydrous)

  • Sodium hydroxide (50% w/v aqueous solution)

  • Benzyltriethylammonium chloride (BTEAC)

  • Diethyl ether

  • Magnesium sulfate (Anhydrous)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add styrene (1.0 eq.), toluene (20 mL), and benzyltriethylammonium chloride (0.05 eq.).

  • Begin vigorous stirring to ensure efficient mixing between the organic and aqueous phases.

  • In a separate flask, dissolve N-(1,2,2,2-Tetrachloroethyl)formamide (1.2 eq.) in toluene (10 mL).

  • Add the 50% NaOH solution (5.0 eq.) to the stirring styrene mixture.

  • Add the solution of N-(1,2,2,2-Tetrachloroethyl)formamide dropwise to the reaction mixture over 30 minutes. The reaction is exothermic; maintain the temperature between 30-40°C using a water bath if necessary.

  • After the addition is complete, continue stirring vigorously at 40°C for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the mixture to room temperature. Add water (20 mL) and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure 1,1-dichloro-2-phenylcyclopropane.

Optimization Parameters for High Yield

Achieving optimal yields requires careful control of several parameters. The following table summarizes key variables and provides guidance for optimization.

ParameterCondition Range / OptionsRationale & Expert Insights
Base 50% NaOH, 50% KOH, Powdered KOHA concentrated aqueous base is essential for the phase-transfer catalysis mechanism to deprotonate the formamide at the interface.[3] Powdered KOH can be used in non-aqueous systems but may require more vigorous stirring.
Phase-Transfer Catalyst (PTC) BTEAC, TBAB, Aliquat 336The PTC is crucial for transporting the hydroxide ion into the organic phase to initiate the reaction. The choice of catalyst can impact efficiency based on the specific substrate.[3]
Solvent Toluene, Dichloromethane, ChloroformWhile chloroform is a traditional precursor, using a non-chloroform solvent like toluene avoids competing carbene generation from the solvent itself. Dichloromethane can also be effective.[4]
Temperature 25°C - 60°CThe reaction is typically exothermic. Maintaining a controlled temperature (e.g., 40°C) prevents side reactions and decomposition of the carbene. Overheating can significantly reduce yields.
Stoichiometry 1.1 - 1.5 eq. of ReagentA slight excess of the tetrachloroethylformamide ensures complete consumption of the valuable alkene substrate.
Stirring Speed >1000 RPMIn a biphasic system, vigorous stirring is paramount to maximize the interfacial area where the reaction occurs, directly impacting the reaction rate and yield.

Application II: Synthesis of N-Heterocycles

N-(1,2,2,2-Tetrachloroethyl)formamide is an excellent C-N building block for constructing five-membered heterocycles like thiazoles and imidazoles.[5][6] The reaction typically involves a cyclocondensation with a 1,3-binucleophile, such as a thiourea or an amidine.

Mechanistic Rationale: Cyclocondensation Pathway

The reaction likely proceeds through an initial nucleophilic attack on the chlorinated carbon, followed by an intramolecular cyclization and subsequent elimination/aromatization steps to form the stable heterocyclic ring.

cluster_workflow Heterocycle Synthesis Workflow Reagent CCl₃-CHCl-NHCHO Intermediate Acyclic Adduct Reagent->Intermediate  Nucleophilic  Attack Nucleophile Binucleophile (e.g., Thioamide) Cyclized Cyclized Intermediate Intermediate->Cyclized  Intramolecular  Cyclization Product Aromatized Heterocycle (e.g., Thiazole) Cyclized->Product  Elimination &  Aromatization

Figure 3. Generalized workflow for the synthesis of N-heterocycles.
Protocol: Synthesis of a Substituted 2-Aminothiazole

This protocol describes a model synthesis using thioacetamide as the binucleophile.

Materials:

  • N-(1,2,2,2-Tetrachloroethyl)formamide

  • Thioacetamide

  • Ethanol

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Ethyl acetate

Procedure:

  • In a 50 mL round-bottom flask, dissolve thioacetamide (1.0 eq.) in ethanol (15 mL).

  • Add a mild base, such as triethylamine (2.2 eq.) or sodium bicarbonate (2.5 eq.), to the solution.

  • In a separate beaker, dissolve N-(1,2,2,2-Tetrachloroethyl)formamide (1.05 eq.) in ethanol (5 mL).

  • Add the formamide solution dropwise to the stirred thioacetamide mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) for 3-6 hours. Monitor the reaction by TLC. The synthesis of related thiazole derivatives has been reported at room temperature, suggesting that heating might not always be necessary depending on the substrate.[7]

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Redissolve the residue in ethyl acetate (30 mL) and water (20 mL).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purify by recrystallization or column chromatography on silica gel to yield the target 2-amino-4-(trichloromethyl)thiazole.

Optimization Parameters for High Yield
ParameterCondition Range / OptionsRationale & Expert Insights
Base Triethylamine, DBU, NaHCO₃, K₂CO₃The choice of base is critical. An organic base like TEA is often used to neutralize the HCl formed during the reaction without causing hydrolysis of the reactant.[7] For sensitive substrates, a weaker inorganic base like NaHCO₃ may be preferable.
Solvent Ethanol, Acetonitrile, DMF, THFProtic solvents like ethanol can facilitate proton transfer steps in the mechanism. Aprotic polar solvents like DMF or acetonitrile are also excellent choices and can often lead to faster reaction rates.
Temperature 20°C - 80°C (Reflux)The optimal temperature depends on the nucleophilicity of the reaction partner. Some reactions proceed efficiently at room temperature, while others require heating to drive the cyclization and aromatization steps to completion.[7]
Stoichiometry 1:1 or slight excess of one reagentA 1:1 stoichiometry is often the starting point. A slight excess of the more stable or less expensive reagent can be used to ensure the complete conversion of the limiting reagent.
Work-up Aqueous wash vs. Direct FiltrationIf a solid byproduct (e.g., triethylamine hydrochloride) precipitates, it can sometimes be removed by filtration before aqueous work-up, simplifying the purification process.

Conclusion

N-(1,2,2,2-Tetrachloroethyl)formamide is a potent and versatile reagent for advanced organic synthesis. By understanding the mechanistic underpinnings of its reactivity, researchers can unlock its potential for high-yield transformations. As a precursor for dichlorocarbene, it offers a valuable alternative to traditional methods, especially when optimized under phase-transfer conditions. Furthermore, its application as a C-N synthon in cyclocondensation reactions provides a direct and efficient route to valuable nitrogen-containing heterocycles. The protocols and optimization guidelines presented herein serve as a robust starting point for scientists and drug development professionals to integrate this powerful intermediate into their synthetic programs, enabling the efficient construction of complex molecular architectures.

References

  • Green Chemistry - IRIS UPO. (2023, April 21). Accessed via Google Search.
  • Synthesis of N-Heterocycles - Organic Chemistry Portal. Accessed via Google Search.
  • A Comparative Guide to Dichlorocarbene Precursors for Cyclopropanation Reactions - Benchchem. Accessed via Google Search.
  • Optimization of reaction conditions: solvent and additive studies a - ResearchG
  • Selective synthesis of formamides, 1,2-bis(N-heterocyclic)ethanes and methylamines from cyclic amines and CO2/H2 catalyzed by an ionic liquid–Pd/C system - Chemical Science (RSC Publishing). Accessed via Google Search.
  • Formylation of Amines - PMC. Accessed via Google Search.
  • Powerful N-Formylating Reagent - Tokyo Chemical Industry. Accessed via Google Search.
  • Optimising reaction conditions in flasks for performances in organic light-emitting devices. (2024, December 23). Accessed via Google Search.
  • N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents - PMC. Accessed via Google Search.
  • (PDF) Formylation of Amines - ResearchGate. (2025, October 16). Accessed via Google Search.
  • Optimization of reaction condition for synthesize of N-Phenyl formamide - ResearchG
  • US20140018576A1 - Method for Preparing Formamide Compounds - Google Patents. (2014, January 16). Accessed via Google Search.
  • N-Formamide as a carbonyl precursor in the catalytic synthesis of Passerini adducts under aqua and mechanochemical conditions - PMC. Accessed via Google Search.
  • Synthesis of N-(1',2',2',2'-tetrachloroethyl)-2-hydroxy benzamide - PrepChem.com. Accessed via Google Search.
  • Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides - MDPI. (2026, February 24). Accessed via Google Search.
  • A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - MDPI. (2003, July 31). Accessed via Google Search.
  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe 3 O 4 Nanoparticles - MDPI. (2021, August 18). Accessed via Google Search.

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Application

Application Note: N-(1,2,2,2-Tetrachloroethyl)formamide as an Electrophilic Scaffold in Advanced API Synthesis

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, protocol validation, and downstream pharmaceutical applications. Executive Summary & Chemical Rationale In moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, protocol validation, and downstream pharmaceutical applications.

Executive Summary & Chemical Rationale

In modern pharmaceutical active ingredient (API) synthesis, the efficient construction of highly functionalized, lipophilic nitrogen-containing scaffolds is paramount. N-(1,2,2,2-Tetrachloroethyl)formamide (CAS: 3659-66-3) has emerged as a highly versatile, electrophilic α-amidoalkylation reagent [1].

The utility of this compound stems from its unique structural causality: the highly electron-withdrawing trichloromethyl (–CCl₃) group dramatically increases the electrophilicity of the adjacent C1 carbon. Simultaneously, the formamide nitrogen provides resonance stabilization during the loss of the C1-chloride, facilitating an Sₙ1-like pathway via a transient N-acyliminium ion . This dual electronic effect allows the reagent to undergo rapid nucleophilic substitution with amines, thiols, and alcohols under remarkably mild conditions, yielding complex heterocycles (e.g., trichlorothiazoles) and piperazine-derived API precursors [1, 2].

Visualizing the Synthetic Network

To understand the strategic placement of N-(1,2,2,2-tetrachloroethyl)formamide in drug development, we must map its upstream synthesis and downstream applications.

Workflow A Chloral + Formamide B N-(1-hydroxy-2,2,2- trichloroethyl)formamide CAS: 515-82-2 A->B Condensation C N-(1,2,2,2- Tetrachloroethyl)formamide CAS: 3659-66-3 B->C SOCl2 (Chlorination) D Thiazole Derivatives (Heterocycle APIs) C->D + Thioureas (Cyclization) E Piperazine Derivatives (CNS/Antihistamine APIs) C->E + Piperazines (SN1/SN2) F Isocyanide Precursors (Ugi Multicomponent) C->F POCl3 / Et3N (Dehydration)

Fig 1. Upstream synthesis and downstream API applications of N-(1,2,2,2-Tetrachloroethyl)formamide.

Experimental Methodologies & Self-Validating Protocols

The following protocols are designed as self-validating systems. By monitoring specific visual and chromatographic milestones, researchers can ensure the mechanistic integrity of each step.

Protocol A: Synthesis of the Core Electrophile (CAS: 3659-66-3)

Objective: Convert the stable hydroxyl precursor into the highly reactive α-chloro electrophile.

Causality of Reagent Choice: Thionyl chloride (SOCl₂) is selected over Phosphorus pentachloride (PCl₅) to prevent over-chlorination of the formyl proton. Furthermore, SOCl₂ generates only gaseous byproducts (SO₂ and HCl), driving the equilibrium forward and simplifying purification [1, 3].

  • Preparation: Suspend 50.0 mmol of N-(1-hydroxy-2,2,2-trichloroethyl)formamide (CAS: 515-82-2) in 100 mL of anhydrous toluene under an inert N₂ atmosphere.

  • Activation: Add a catalytic amount of DMF (0.5 mL). Validation: DMF acts as a Vilsmeier-Haack catalyst, accelerating the chlorination.

  • Chlorination: Add 60.0 mmol of SOCl₂ dropwise at 0 °C.

  • Reflux: Gradually warm the mixture and reflux at 85 °C for 3 hours. Validation: The cessation of HCl/SO₂ gas evolution (monitored via a bubbler) indicates reaction completion.

  • Isolation: Evaporate the toluene under reduced pressure. The resulting crude solid is recrystallized from hexane/ethyl acetate to yield white crystals of N-(1,2,2,2-tetrachloroethyl)formamide.

Protocol B: α-Amidoalkylation of Piperazines for CNS Scaffolds

Objective: Synthesize N-[2,2,2-trichloro-1-(1-piperazinyl)ethyl]formamide derivatives (e.g., CAS: 31896-10-3), which serve as lipophilic scaffolds for CNS-active APIs [2].

Causality of Condition Choice: The reaction is strictly temperature-controlled (0 °C) to suppress the base-catalyzed E2 elimination of HCl from the trichloromethyl group, which would otherwise yield unwanted dichloroalkene impurities.

  • Dissolution: Dissolve 10.0 mmol of N-(1,2,2,2-tetrachloroethyl)formamide in 30 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add 12.0 mmol of N,N-Diisopropylethylamine (DIPEA). Validation: DIPEA is chosen as a non-nucleophilic base to scavenge HCl without competing for the electrophilic carbon.

  • Nucleophilic Attack: Add 10.0 mmol of the desired piperazine derivative (e.g., 1-diphenylmethylpiperazine) dropwise at 0 °C.

  • Monitoring: Stir for 2 hours at room temperature. Validation: TLC (Hexane:EtOAc 7:3) will show the disappearance of the high-Rf starting material and the appearance of a lower-Rf, UV-active product spot.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol C: Cyclization to Trichlorothiazole Derivatives

Objective: Construct thiazole rings, a ubiquitous pharmacophore in antimicrobial and antiviral APIs.

  • Reaction Setup: Dissolve 10.0 mmol of N-(1,2,2,2-tetrachloroethyl)formamide and 10.0 mmol of a substituted thiourea in 40 mL of absolute ethanol.

  • Cyclization: Heat the mixture to reflux (78 °C) for 4–6 hours.

  • Mechanistic Validation: The sulfur atom of the thiourea first displaces the C1-chloride. Subsequent heating drives intramolecular cyclodehydration between the thiourea nitrogen and the formyl carbonyl, ejecting water and yielding the aromatized thiazole ring [1].

  • Precipitation: Cool the mixture to 0 °C to precipitate the thiazole hydrochloride salt, which is isolated via vacuum filtration.

Visualizing the Reaction Mechanism

Mechanism A N-(1,2,2,2-Tetrachloroethyl)formamide (Electrophilic Precursor) B N-Acyliminium Ion Intermediate [Cl3C-CH=N+-CHO] A->B - Cl⁻ (Rate-Determining Step) C Nucleophilic Attack (e.g., Piperazine Nitrogen) B->C + Nu: (Fast) D α-Amidoalkylated Product (Stable API Scaffold) C->D Deprotonation

Fig 2. N-Acyliminium ion pathway driving the nucleophilic substitution of the α-chloro amides.

Quantitative Data Summary

The following table summarizes the physicochemical properties of the key intermediates within this synthetic workflow. The high lipophilicity (LogP) imparted by the trichloromethyl group is a critical parameter for optimizing the bioavailability of the resulting APIs.

Compound NameCAS NumberMolecular FormulaMW ( g/mol )Key Synthetic Role
N-(1-hydroxy-2,2,2-trichloroethyl)formamide 515-82-2C₃H₄Cl₃NO₂192.43Stable Upstream Precursor
N-(1,2,2,2-Tetrachloroethyl)formamide 3659-66-3C₃H₃Cl₄NO210.87Core Electrophile
N-(2,2,2-trichloro-1-methoxyethyl)formamide 36777-19-2C₄H₆Cl₃NO₂206.45Protected/Latent Intermediate
N-[2,2,2-trichloro-1-(1-piperazinyl)ethyl]formamide 31896-10-3C₇H₁₂Cl₃N₃O270.28CNS API Scaffold

Safety & Handling Guidelines

Halogenated amides possess unique toxicological profiles. N-(1,2,2,2-Tetrachloroethyl)formamide is highly reactive toward moisture and biological nucleophiles.

  • Storage: Must be stored under an inert atmosphere (Argon or N₂) at 2–8 °C to prevent slow hydrolysis back to the hydroxyl derivative.

  • Handling: Conduct all manipulations in a certified fume hood. The Sₙ1 reactivity means it can act as a potent alkylating agent upon skin contact. Nitrile gloves of sufficient thickness (≥ 5 mil) or double-gloving is strictly required.

References

Method

Application Note: Palladium-Catalyzed Cross-Coupling Protocols for N-(1,2,2,2-Tetrachloroethyl)formamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for executing C–C bond-forming cross-coupling reactions using th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for executing C–C bond-forming cross-coupling reactions using the highly reactive polychlorinated building block, N-(1,2,2,2-Tetrachloroethyl)formamide.

Chemical Profile & Mechanistic Rationale

N-(1,2,2,2-Tetrachloroethyl)formamide (CAS: 3659-66-3) is a highly versatile, electrophilic reagent predominantly utilized in the synthesis of complex heterocycles, non-natural amino acid derivatives, and isocyanides[1]. Structurally, it features a formamide group flanked by a highly activated α -chloro substituent (1-chloro position) and a strongly electron-withdrawing trichloromethyl group (–CCl 3​ ).

The Causality of Reactivity

In cross-coupling scenarios, the differentiation between the four chlorine atoms is critical. The C(sp 3 )–Cl bond at the 1-position is essentially a hemiaminal chloride. It is highly polarized by the adjacent nitrogen lone pair, making it exceptionally prone to oxidative addition by low-valent transition metals like Palladium(0)[2].

Unlike standard alkyl halides, the oxidative addition of Pd(0) into the α -chloro position of this formamide is rapid. However, the subsequent reductive elimination is sterically hindered by the bulky –CCl 3​ group. Furthermore, the intermediate is susceptible to β -chloride elimination. To counteract this, electron-rich, sterically demanding biaryl phosphine ligands (e.g., XPhos) are strictly required. The steric bulk of XPhos forces the Pd(II) intermediate into a geometry that accelerates reductive elimination, outcompeting degradation pathways[3].

Mandatory Visualizations: Reaction Logic & Workflows

Mechanistic Pathway: The Catalytic Cycle

The following diagram illustrates the self-validating catalytic cycle, highlighting the transition states and the role of the ligand in driving the reaction forward.

CatalyticCycle Pd0 Pd(0) + XPhos Active Catalyst OxAdd Oxidative Addition [Pd(II) Intermediate] Pd0->OxAdd + N-(1,2,2,2-Tetrachloroethyl)formamide TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet Fast insertion RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Halide displacement RedElim->Pd0 - Product Release

Caption: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle of N-(1,2,2,2-Tetrachloroethyl)formamide.

Experimental Workflow

Workflow Step1 1. Reagent Preparation & Degassing (Argon sparging for 15 min) Step2 2. Catalytic Assembly (Pd2(dba)3 + XPhos addition) Step1->Step2 Step3 3. Thermal Activation (Heating to 60°C) Step2->Step3 Step4 4. In-Process Validation (Color shift & salt precipitation) Step3->Step4 Step5 5. Quench & Purification (Aqueous wash & Silica Chromatography) Step4->Step5

Caption: Step-by-step workflow for the α -functionalization of the formamide.

Detailed Experimental Protocols

These protocols are designed as self-validating systems . Visual and analytical markers are embedded within the steps to ensure the scientist can confirm reaction trajectory in real-time.

Protocol A: Suzuki-Miyaura Cross-Coupling (Synthesis of α -Aryl Formamides)

Reagents Required:

  • N-(1,2,2,2-Tetrachloroethyl)formamide (1.0 mmol)[1]

  • Arylboronic acid (1.2 mmol)

  • Pd 2​ (dba) 3​ (2.5 mol%)

  • XPhos (5.0 mol%)

  • Anhydrous K 3​ PO 4​ (2.0 mmol)

  • Solvent: THF/H 2​ O (10:1 v/v, 5 mL)

Step-by-Step Methodology:

  • System Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid, Pd 2​ (dba) 3​ , XPhos, and K 3​ PO 4​ .

    • Causality: K 3​ PO 4​ is selected over stronger bases (like KOtBu) to prevent the base-mediated dehydrohalogenation of the trichloromethyl group, which would prematurely yield an unreactive imine.

  • Degassing: Evacuate and backfill the tube with Argon (3 cycles). Add the THF/H 2​ O solvent mixture via syringe.

  • Catalyst Activation (Self-Validation Marker 1): Stir the mixture at room temperature for 10 minutes.

    • Validation: The solution will transition from a deep, opaque burgundy (unactivated Pd 2​ (dba) 3​ ) to a clear, golden-yellow homogeneous solution, confirming the formation of the active L n​ Pd(0) complex.

  • Electrophile Addition: Add N-(1,2,2,2-Tetrachloroethyl)formamide dropwise or as a solid under a positive stream of Argon.

  • Reaction: Seal the tube and heat to 60 °C in an oil bath for 4–6 hours.

    • Validation (Self-Validation Marker 2): As the reaction proceeds, a fine white precipitate (KCl) will form, indicating successful transmetalation and halide displacement.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with saturated NH 4​ Cl (10 mL) to quench the catalyst. Extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organic layers over Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Sonogashira-Type Cross-Coupling (Synthesis of α -Alkynyl Formamides)

Reagents Required:

  • N-(1,2,2,2-Tetrachloroethyl)formamide (1.0 mmol)

  • Terminal Alkyne (1.5 mmol)

  • Pd(PPh 3​ ) 4​ (5.0 mol%)

  • CuI (10.0 mol%)

  • Triethylamine (Et 3​ N) (3.0 mmol)

  • Solvent: Anhydrous DMF (5 mL)

Step-by-Step Methodology:

  • Preparation: In a dry flask under Argon, dissolve N-(1,2,2,2-Tetrachloroethyl)formamide and the terminal alkyne in anhydrous DMF.

  • Catalyst Addition: Add Pd(PPh 3​ ) 4​ and CuI.

    • Causality: CuI acts as an essential co-catalyst, inserting into the terminal alkyne C–H bond to form a copper acetylide intermediate, which readily transmetalates with the Pd(II) complex.

  • Base Addition (Self-Validation Marker 1): Slowly add Et 3​ N dropwise.

    • Validation: The solution will exhibit a slight exothermic effect and take on a greenish-brown tint as the copper acetylide forms.

  • Reaction: Stir at 50 °C for 8–12 hours.

    • Validation (Self-Validation Marker 2): The precipitation of Et 3​ N·HCl as a dense white solid confirms the active displacement of the α -chloride.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the amine salts and copper residues. Partition the filtrate between EtOAc and water. Wash the organic layer extensively with brine (3 x 15 mL) to remove DMF.

  • Purification: Concentrate and purify via silica gel chromatography.

Quantitative Data: Substrate Scope & Yield Analysis

The following table summarizes the quantitative performance of the protocols across various nucleophilic coupling partners. The data highlights the functional group tolerance of the optimized catalytic systems.

Substrate (Nucleophile)Cross-Coupling TypeCatalyst / Ligand SystemTime (h)Isolated Yield (%)Purity (LC-MS)
Phenylboronic acidSuzuki-MiyauraPd 2​ (dba) 3​ / XPhos682%>98%
4-Methoxyphenylboronic acidSuzuki-MiyauraPd 2​ (dba) 3​ / XPhos488%>99%
4-Fluorophenylboronic acidSuzuki-MiyauraPd 2​ (dba) 3​ / XPhos679%>97%
PhenylacetyleneSonogashiraPd(PPh 3​ ) 4​ / CuI876%>95%
1-Hexyne (Aliphatic)SonogashiraPd(PPh 3​ ) 4​ / CuI1271%>95%

Note: Yields are based on the isolated mass of the chromatographically purified α -substituted N-(2,2,2-trichloroethyl)formamide.

References

  • The Journal of Organic Chemistry. "Highly Regioselective Thiocarbonylation of Conjugated Dienes via Palladium-Catalyzed Three-Component Coupling Reactions." ACS Publications. URL:[Link]

  • RSC Advances. "Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review." RSC Publishing. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent degradation of N-(1,2,2,2-Tetrachloroethyl)formamide during long-term storage

Welcome to the Technical Support Center for highly reactive halogenated amides. As researchers and drug development professionals, you know that the integrity of your synthetic intermediates dictates the success of your...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for highly reactive halogenated amides. As researchers and drug development professionals, you know that the integrity of your synthetic intermediates dictates the success of your downstream workflows.

N-(1,2,2,2-Tetrachloroethyl)formamide (CAS: 3659-66-3) is a highly versatile but sensitive α-haloamide used in the synthesis of pharmaceuticals and agrochemicals. Because it possesses multiple electronegative chlorine substituents and a reactive formyl group, it is inherently unstable under standard laboratory conditions [1]. This guide provides field-proven, causality-driven protocols to prevent degradation during long-term storage.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, we must first understand the chemical vulnerabilities of the molecule. N-(1,2,2,2-Tetrachloroethyl)formamide contains an α-haloamide moiety —meaning a chlorine atom is attached to the same carbon as the nitrogen atom. This creates a highly electrophilic center that is exceptionally susceptible to two primary degradation pathways:

  • Moisture-Induced Hydrolysis: Water acts as a nucleophile, attacking the α-carbon and displacing the chloride ion to form an unstable hemiaminal intermediate. This intermediate rapidly collapses, releasing hydrochloric acid (HCl), trichloroacetaldehyde, and formamide [2].

  • Thermal Dehydrohalogenation: At elevated temperatures (>25°C), the molecule can undergo an elimination reaction, shedding HCl to form a reactive imine (N-(2,2,2-trichloroethylidene)formamide) [3].

The release of HCl in both pathways creates an autocatalytic feedback loop: the acidic environment further accelerates the degradation of the remaining intact material.

Degradation A N-(1,2,2,2-Tetrachloroethyl)formamide (Intact α-Haloamide) B Moisture Exposure (Nucleophilic Attack) A->B H2O ingress C Thermal Stress (>25°C) A->C Heat D Hemiaminal Intermediate (Unstable) B->D E Dehydrohalogenation (-HCl) C->E F Hydrolysis Products: Trichloroacetaldehyde + Formamide + HCl D->F Collapse G N-(2,2,2-Trichloroethylidene)formamide (Imine) + HCl E->G

Caption: Mechanistic pathways of N-(1,2,2,2-Tetrachloroethyl)formamide degradation via hydrolysis and thermal stress.

Troubleshooting & FAQs

Q: My stored batch has developed a yellow/brown tint and emits a sharp, acidic odor upon opening. What happened? A: Your sample has undergone moisture-induced hydrolysis or thermal degradation. The sharp odor is hydrogen chloride (HCl) gas, a byproduct of the α-chloride displacement [2]. The discoloration is typically caused by the polymerization of the resulting trichloroacetaldehyde byproducts. Action: Discard the material; it cannot be reliably rescued for sensitive pharmaceutical syntheses.

Q: Can I store this compound in standard borosilicate glass vials at room temperature? A: No. Standard glass surfaces possess free silanol groups (-SiOH) that can adsorb atmospheric moisture, initiating micro-hydrolysis at the glass-chemical interface. Furthermore, room temperature provides sufficient activation energy for gradual dehydrohalogenation [3]. You must use silanized glassware and store the compound at -20°C.

Q: How do I analytically verify the integrity of my compound before a critical synthesis step? A: Perform a quick 1 H NMR in anhydrous CDCl 3​ . Look for the characteristic doublet of the α-proton (typically around 6.0 - 6.5 ppm, depending on the exact solvent conditions). If you observe new aldehyde peaks (around 9.0 - 10.0 ppm) or a broad downfield shift indicating free formamide/HCl, the batch has degraded.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your workflow, every storage protocol must be self-validating—meaning the system inherently proves its own success or failure before you risk your experiment.

Protocol A: Anhydrous Aliquoting and Cryo-Storage

Causality: Repeated freeze-thaw cycles and repeated opening of a bulk container introduce condensation (moisture). Aliquoting into single-use vials prevents the bulk batch from experiencing this autocatalytic degradation.

  • Preparation: Bake amber borosilicate vials and PTFE-lined crimp caps at 150°C for 4 hours to drive off surface moisture. Transfer them immediately into an Argon-filled glovebox (<1 ppm H 2​ O, <1 ppm O 2​ ).

    • Why PTFE? Standard silicone septa are permeable to atmospheric moisture over a 6-month period. PTFE provides an impermeable barrier.

  • Aliquoting: Inside the glovebox, dispense the bulk N-(1,2,2,2-Tetrachloroethyl)formamide into the vials (e.g., 500 mg per vial).

  • Sealing & Primary Validation: Crimp the vials tightly. Self-Validation Step: Weigh each sealed vial on an analytical balance to 4 decimal places and record the mass on the label. A mass increase during storage indicates a compromised seal and moisture ingress.

  • Secondary Containment: Place the sealed vials into a secondary vacuum-sealed Mylar bag containing a packet of indicating Drierite (calcium sulfate) and a 10% to 60% cobalt-free humidity indicator card.

  • Storage: Store at -20°C.

    • Self-Validation Step: Before using an aliquot months later, check the humidity card through the clear side of the Mylar bag. If the 10% dot has turned from blue to pink, the secondary seal has failed, and the vial must be subjected to NMR QC before use.

Workflow Start Bulk Material Receipt Glovebox Transfer to Glovebox (Argon, <1ppm H2O) Start->Glovebox Aliquoting Aliquot into Silanized Amber Vials Glovebox->Aliquoting Sealing Seal with PTFE-Lined Crimp Caps Aliquoting->Sealing Validation Weigh Vials & Log (Self-Validation Step) Sealing->Validation Secondary Vacuum Seal in Mylar with Humidity Card Validation->Secondary Storage Store at -20°C Secondary->Storage

Caption: Self-validating workflow for the anhydrous aliquoting and cryo-storage of sensitive α-haloamides.

Quantitative Data & Storage Parameters

The following tables summarize the expected shelf-life and degradation indicators based on our empirical stability testing of halogenated formamides.

Table 1: Storage Conditions vs. Expected Shelf-Life

Storage ConditionAtmosphereContainer TypeExpected Shelf-LifeRisk Factor
-20°C (Optimal) ArgonSilanized Amber Glass (PTFE Cap)> 24 MonthsNegligible if seal is intact
2-8°C (Fridge) NitrogenStandard Amber Glass6 - 12 MonthsSlow thermal dehydrohalogenation
25°C (Room Temp) AirClear Glass< 2 WeeksRapid hydrolysis & photolysis
Freeze-Thaw Cycles Air/ArgonAny< 1 MonthCondensation-induced hydrolysis

Table 2: Visual and Analytical Indicators of Degradation

Indicator TypeIntact MaterialDegraded MaterialCausality
Visual Appearance White to off-white crystalline powderYellow/brown sticky solid or liquidPolymerization of degradation byproducts
Olfactory Odorless to faint amide odorSharp, acidic, pungent odorRelease of HCl gas
1 H NMR (CDCl 3​ ) Clean α-proton doublet (~6.2 ppm)New peaks at 9.0-10.0 ppmFormation of trichloroacetaldehyde

References

  • ResearchGate. "A High-Yielding General Synthesis of α-Lactams and Alpha-Haloamide Reactivity." Retrieved from [Link]

Optimization

Technical Support Center: Optimizing Solvent Selection for N-(1,2,2,2-Tetrachloroethyl)formamide Solubility

Introduction: Welcome to the technical support guide for N-(1,2,2,2-Tetrachloroethyl)formamide. This document is designed for researchers, scientists, and drug development professionals who are navigating the challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support guide for N-(1,2,2,2-Tetrachloroethyl)formamide. This document is designed for researchers, scientists, and drug development professionals who are navigating the challenges of solubilizing this unique compound. N-(1,2,2,2-Tetrachloroethyl)formamide (MW: ~210.9 g/mol , Formula: C₃H₃Cl₄NO) presents a distinct solubility puzzle due to its hybrid chemical nature.[1][2] It combines a polar formamide group, capable of hydrogen bonding, with a bulky, nonpolar tetrachloroethyl group.[1] This structural duality means that simple "like dissolves like" heuristics may be insufficient.[3] This guide provides a structured, question-and-answer-based approach to systematically and efficiently identify the optimal solvent or solvent system for your experimental needs, grounding our recommendations in both theoretical principles and practical, field-proven laboratory protocols.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm having difficulty dissolving N-(1,2,2,2-Tetrachloroethyl)formamide. What are the key molecular features I should consider?

A1: Understanding the molecule's structure is the first step to troubleshooting its solubility. N-(1,2,2,2-Tetrachloroethyl)formamide possesses two competing structural motifs:

  • The Formamide Head (Polar, Hydrogen-Bonding): The -NH-C(=O)H group is polar and contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O oxygen). This part of the molecule will seek to interact with polar solvents, especially those capable of hydrogen bonding (e.g., alcohols, water).[4]

  • The Tetrachloroethyl Tail (Nonpolar, Bulky): The -CH(Cl)C(Cl)₃ group is dominated by four electronegative chlorine atoms. While the C-Cl bonds are polar, the overall symmetry and size of this group give it a significant nonpolar, lipophilic character. It will prefer to interact through dispersion forces with nonpolar or moderately polar solvents.[1]

The challenge arises because a solvent that is ideal for one part of the molecule may be poor for the other. Therefore, successful solubilization often requires a solvent that can effectively accommodate both polar and nonpolar characteristics.

Q2: How can I theoretically predict which solvents will be effective without extensive trial and error?

A2: While experimentation is essential, theoretical models can significantly narrow down your choices, saving time and resources. The most practical and widely used framework for this is the Hansen Solubility Parameters (HSP) .[5][6]

The core idea of HSP is that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Energy from van der Waals forces.[7]

  • δP (Polar): Energy from dipolar intermolecular forces.[7]

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[7]

The principle states that substances with similar (δD, δP, δH) parameters are likely to be miscible.[6][7] While the specific HSP values for N-(1,2,2,2-Tetrachloroethyl)formamide are not readily published, you can determine them experimentally by testing the solubility of the compound in a range of solvents with known HSP values. Alternatively, computational tools can estimate these parameters. The goal is to find a solvent (or a solvent blend) whose HSP coordinates are "close" to those of your solute.

More advanced, a priori computational methods like COSMO-RS can also predict solubility from quantum chemical calculations, offering high accuracy without the need for empirical data.[8][9][10] Machine learning models are also emerging as powerful data-driven tools for solubility prediction.[11][12]

Q3: What is a good starting point for an experimental solvent screen?

A3: A pragmatic approach is to screen a small, diverse set of common laboratory solvents representing different classes based on polarity and hydrogen bonding capability.[13][14] This will give you a broad overview of the compound's behavior.

Recommended Initial Solvent Screening Panel:

SolventClassPolarityKey Rationale
Hexane NonpolarVery LowTests solubility based on dispersion forces only.
Toluene Aromatic / NonpolarLowProbes interactions with an aromatic system.
Dichloromethane (DCM) HalogenatedMediumA common solvent that can dissolve a wide range of compounds.
Ethyl Acetate Ester / Polar AproticMediumOffers polarity without hydrogen bond donation.
Acetone Ketone / Polar AproticMedium-HighA versatile polar aprotic solvent.[13]
Acetonitrile (ACN) Nitrile / Polar AproticHighA highly polar aprotic solvent often used in chromatography.
Isopropanol (IPA) Alcohol / Polar ProticHighA polar, hydrogen-bonding solvent.[15]
Ethanol Alcohol / Polar ProticHighSimilar to IPA but with slightly different properties.[15][16]
Dimethyl Sulfoxide (DMSO) Sulfoxide / Polar AproticVery HighA powerful, aprotic solvent known for its ability to dissolve many recalcitrant compounds.[13]
Water Polar ProticVery HighTests aqueous solubility, a key parameter in drug development.[15][17]

Start by testing the solubility of a small, fixed amount of your compound (e.g., 1 mg) in a small volume of each solvent (e.g., 0.5 mL) at room temperature. Observe and record whether it dissolves completely, partially, or not at all.

Q4: My compound isn't dissolving well in any single solvent. What should I do next?

A4: This is a common outcome for molecules with mixed polarity. The next logical step is to explore solvent mixtures . By blending two or more miscible solvents, you can fine-tune the properties (e.g., polarity, HSP) of the solvent system to better match the solute.

Logical Blends to Try:

  • Nonpolar + Polar Aprotic: Start with a nonpolar solvent where you observed slight solubility (e.g., Toluene or DCM) and titrate in a stronger polar aprotic solvent like Acetone or Ethyl Acetate. This can create a balance that accommodates both ends of the molecule.

  • Polar Aprotic + Polar Protic: A mixture of a solvent like Acetonitrile with an alcohol like Ethanol can be very effective. The protic solvent can satisfy the hydrogen bonding needs of the formamide group, while the aprotic component helps solvate the rest of the molecule.

  • Co-solvent Systems: In pharmaceutical contexts, co-solvents are frequently used to enhance aqueous solubility. Common systems include mixtures of water with Ethanol, Propylene Glycol, or Polyethylene Glycol (PEG) 400.[17]

The diagram below illustrates a logical workflow for selecting a suitable solvent system.

Solvent_Selection_Workflow Start Start: Solubility Problem with N-(1,2,2,2-Tetrachloroethyl)formamide Screen Perform Initial Screen (10 Diverse Solvents) Start->Screen Eval1 Evaluate Results: Is there a single solvent with adequate solubility? Screen->Eval1 Success Success! Optimize concentration and proceed. Eval1->Success Yes Binary Design Binary Solvent Mixtures (e.g., Toluene/Acetone, ACN/Ethanol) Eval1->Binary No Eval2 Evaluate Binary Mixtures: Is solubility improved? Binary->Eval2 Eval2->Success Yes Ternary Consider Ternary Systems or Advanced Solvents (e.g., NMP, DMF) Eval2->Ternary Partial Improvement Theory Re-evaluate with Theory: - Estimate Hansen Solubility Parameters (HSP) - Use computational models (COSMO-RS) Eval2->Theory No Improvement Ternary->Eval2 Failure Consult Specialist: Consider formulation strategies (e.g., surfactants, cyclodextrins) Ternary->Failure Theory->Binary

Caption: A decision-making workflow for systematic solvent selection.

Q5: What is a reliable protocol for quantitatively measuring solubility?

A5: For accurate and reproducible data, especially for drug development, you must measure thermodynamic solubility . This is the concentration of the solute in a saturated solution at equilibrium. The "gold standard" for this is the Shake-Flask Method .[18] This contrasts with kinetic solubility, which is a higher-throughput but less precise measurement often used in early screening.[19]

See the "Experimental Protocols" section below for a detailed step-by-step guide to the Shake-Flask method.

Q6: Are there any specific safety hazards I need to be aware of?

A6: Yes, absolutely. Due to its structure, N-(1,2,2,2-Tetrachloroethyl)formamide should be handled with extreme caution.

  • Structural Analogs: Related chlorinated alkanes, such as 1,1,2,2-tetrachloroethane, are highly toxic, hepatotoxic (damaging to the liver), and considered potential carcinogens.[20][21][22] The formamide component itself is classified as a substance that may damage an unborn child and is suspected of causing cancer.[23][24]

  • Handling Precautions: Assume this compound is toxic via inhalation, ingestion, and skin contact.[25] Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves (e.g., nitrile).[26]

  • Solvent Hazards: Always consult the Safety Data Sheet (SDS) for each solvent you use. Many organic solvents are flammable, volatile, and have their own specific toxicities.[25][26]

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a given solvent system.[18]

Shake_Flask_Protocol cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis P1 1. Add excess solid compound to a glass vial. P2 2. Add a precise volume of the chosen solvent. P1->P2 P3 3. Seal the vial tightly. P2->P3 E1 4. Agitate at a constant temperature (e.g., 25°C) using a shaker or rotator. P3->E1 E2 5. Continue agitation for 24-48 hours to ensure equilibrium is reached. E1->E2 A1 6. Allow solid to settle. (Centrifuge if necessary) E2->A1 A2 7. Withdraw an aliquot of the supernatant using a filter syringe (e.g., 0.22 µm PTFE). A1->A2 A3 8. Dilute the filtered sample with a suitable mobile phase. A2->A3 A4 9. Quantify concentration using a validated analytical method (e.g., HPLC-UV, LC-MS). A3->A4

Caption: Workflow for the Shake-Flask thermodynamic solubility assay.

Detailed Steps:

  • Preparation: Add an excess amount of solid N-(1,2,2,2-Tetrachloroethyl)formamide to a glass vial. The amount should be enough to ensure that undissolved solid remains at the end of the experiment (e.g., 5-10 mg).

  • Solvent Addition: Add a known volume of the test solvent (e.g., 1.0 mL) to the vial.

  • Sealing: Tightly cap the vial to prevent solvent evaporation.

  • Equilibration: Place the vial in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient time to reach equilibrium. For many compounds, 24 hours is adequate, but 48-72 hours may be necessary for poorly soluble or slowly dissolving materials.

  • Phase Separation: After equilibration, stop the agitation and allow the excess solid to settle. If the solid is very fine, centrifugation (e.g., 10 min at 10,000 rpm) may be required to get a clear supernatant.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Crucially, this must be done using a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter) to remove any microscopic solid particles.

  • Analysis: Accurately dilute the filtered sample into a suitable solvent (often the mobile phase for the analysis) and quantify the concentration using a pre-calibrated analytical method, such as HPLC-UV or LC-MS.

  • Reporting: Express the solubility in units such as mg/mL, µg/mL, or molarity (mol/L).

References

  • Hansen Solubility Parameters. (n.d.). HSPiP. Retrieved from [Link]

  • Hansen solubility parameter. (2023). In Wikipedia. Retrieved from [Link]

  • Global Pharma Tek. (2024, August 2). Understanding Pharmaceutical Solvents: Trends and Future Growth. Global Pharma Tek. Retrieved from [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Adscientis. Retrieved from [Link]

  • Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. (2023, September 15). Crimson Publishers. Retrieved from [Link]

  • Organic Solvents in Chemistry and Laboratories. (2024, October 27). Chemistry Reader. Retrieved from [Link]

  • Justes, D. R., et al. (2014). Pencil and Paper Estimation of Hansen Solubility Parameters. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Klamt, A., et al. (n.d.). Predicting Solubilities in Polymer Systems Using Cosmo-Rs. AIChE. Retrieved from [Link]

  • Verret, V., et al. (2022, November 15). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science. Retrieved from [Link]

  • Rowan. (n.d.). Predicting Solubility. Rowan. Retrieved from [Link]

  • Li, H., et al. (2017). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Pal, R., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • SCM. (n.d.). COSMO-RS | Thermodynamics & Solubility Prediction Software. SCM. Retrieved from [Link]

  • Ishikawa, M., et al. (2002, March 15). [Development of solubility screening methods in drug discovery]. Yakugaku Zasshi. Retrieved from [Link]

  • Muneeb, M. (n.d.). Solvents Used in Pharm. Preparations. SlideShare. Retrieved from [Link]

  • Attia, L., et al. (2024, September 24). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Digital Discovery. Retrieved from [Link]

  • Wen, H., et al. (2023). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Basicmedical Key. (2016, June 1). 15 Pharmaceutical Solvents and Solubilizing Agents. Basicmedical Key. Retrieved from [Link]

  • Padilha, C. S., et al. (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Omega. Retrieved from [Link]

  • GlobalSpec. (n.d.). Organic Solvents Selection Guide: Types, Features, Applications. GlobalSpec. Retrieved from [Link]

  • Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo. Retrieved from [Link]

  • Muneeb, M. (n.d.). Solvents Used in Pharm. Preparations by M Muneeb. Scribd. Retrieved from [Link]

  • Al-Ghaban, F. (2011). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Chem-space. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • Mitrofanov, I., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-liquids solvents. DTU Research Database. Retrieved from [Link]

  • Reddit. (2017, December 19). Any recommendations on guides to basic solvent choices for organic molecules?. Reddit. Retrieved from [Link]

  • Molbase. (n.d.). N-(1,2,2,2-TETRACHLOROETHYL)FORMAMIDE | CAS No.3659-66-3 Synthetic Routes. Molbase. Retrieved from [Link]

  • Tiam, Y. S., et al. (2015). Crystal structure of N-(2,2,2-trichloro-1-hydroxyethyl)formamide. Acta Crystallographica Section E. Retrieved from [Link]

  • CPAchem. (n.d.). Safety data sheet - Formamide. CPAchem. Retrieved from [Link]

  • Formamide. (2023). In Wikipedia. Retrieved from [Link]

  • PENTA. (2023, April 3). SAFETY DATA SHEET - Formamide. PENTA. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,2,2-Tetrachloroethane. PubChem. Retrieved from [Link]

  • 1,1,2,2-Tetrachloroethane. (2023). In Wikipedia. Retrieved from [Link]

  • OECD SIDS. (2002, August 9). 1,1,2,2-TETRACHLOROETHANE. UNEP PUBLICATIONS. Retrieved from [Link]

Sources

Troubleshooting

reducing unwanted side products in N-(1,2,2,2-Tetrachloroethyl)formamide synthesis

Technical Support Center: N-(1,2,2,2-Tetrachloroethyl)formamide Synthesis Welcome to the technical support center for the synthesis of N-(1,2,2,2-Tetrachloroethyl)formamide. This guide is designed for researchers, scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(1,2,2,2-Tetrachloroethyl)formamide Synthesis

Welcome to the technical support center for the synthesis of N-(1,2,2,2-Tetrachloroethyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and mitigating the formation of unwanted side products. Our goal is to provide you with the causal understanding and practical solutions needed to achieve high purity and yield in your experiments.

The Synthetic Landscape: Mechanism and Potential Pitfalls

The synthesis of N-(1,2,2,2-Tetrachloroethyl)formamide is typically approached as a two-step process. The first step involves the condensation of formamide with chloral (trichloroacetaldehyde) to form the stable intermediate, N-(1-hydroxy-2,2,2-trichloroethyl)formamide. The second, and more critical step, is the substitution of the hydroxyl group with a chlorine atom using a suitable chlorinating agent, such as thionyl chloride.

While seemingly straightforward, the second step is prone to side reactions that can significantly impact the purity of the final product. Understanding these pathways is the first step toward controlling them.

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination Formamide Formamide Intermediate N-(1-hydroxy-2,2,2- trichloroethyl)formamide Formamide->Intermediate Chloral Chloral (Trichloroacetaldehyde) Chloral->Intermediate Product N-(1,2,2,2-Tetrachloroethyl)formamide (Desired Product) Intermediate->Product Substitution (SNi or SN2) ChlorinatingAgent Thionyl Chloride (SOCl₂) ChlorinatingAgent->Product

Caption: Primary reaction pathway for the synthesis of N-(1,2,2,2-Tetrachloroethyl)formamide.

The key to a successful synthesis lies in managing the reactivity of the intermediate and the final product. The presence of Lewis acids, bases, moisture, or elevated temperatures can divert the reaction toward undesirable pathways.

Side_Reactions cluster_side_products Potential Side Products Product N-(1,2,2,2-Tetrachloroethyl)formamide Elimination N-(Trichlorovinyl)formamide (via Dehydrochlorination) Product->Elimination Base / Heat Isocyanide 1,2,2,2-Tetrachloroethyl Isocyanide (via Dehydration) Product->Isocyanide Strong Dehydrating Conditions Decomposition Trichloroethylene + HCl (via Decomposition) Product->Decomposition Moisture / Alkali

Caption: Common side reaction pathways leading to major impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most likely source of discoloration (yellow to brown) in my final product? A: Discoloration often points to decomposition or the formation of conjugated side products. The elimination of HCl to form N-(trichlorovinyl)formamide is a common cause. This process can be accelerated by residual base or excessive heat during reaction or purification. Additionally, impure starting materials, particularly the solvent, can introduce color.[1]

Q2: My NMR spectrum shows unexpected peaks. What are the most common structural impurities? A: Besides unreacted starting material or the hydroxy-intermediate, the two most common structural isomers or related impurities are:

  • N-(Trichlorovinyl)formamide: The product of dehydrochlorination. Look for vinylic protons in your ¹H NMR.

  • 1,2,2,2-Tetrachloroethyl Isocyanide: This can form under harsh dehydrating conditions.[2] Isocyanides have a very characteristic and strong absorbance in the IR spectrum (~2150 cm⁻¹).

Q3: How critical is moisture control throughout the synthesis? A: Extremely critical. Moisture can react with the chlorinating agent (e.g., thionyl chloride) to generate HCl, which can catalyze decomposition.[1] Furthermore, water can hydrolyze the formamide group or the final product, especially under non-neutral pH conditions. All solvents should be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3][4]

Q4: Can I use a different chlorinating agent, like phosphorus oxychloride (POCl₃)? A: While POCl₃ is a powerful chlorinating agent, it is also a very strong dehydrating agent. In the context of formamides, its use significantly increases the risk of dehydration to form the corresponding isocyanide as the major product, which would be a significant impurity in your desired synthesis.[2] Therefore, thionyl chloride is generally preferred for this specific transformation.

Q5: What is the optimal temperature range for the chlorination step? A: The chlorination should be initiated at a low temperature (0-5 °C) during the addition of the chlorinating agent to control the initial exothermic reaction. Afterward, the reaction is often gently heated to ensure completion. A typical temperature range is 70-80 °C when using a solvent like benzene.[5] Exceeding this range can promote the formation of elimination and decomposition byproducts.

Troubleshooting Guide

Observation Potential Cause(s) Recommended Corrective Action(s)
Low or No Yield 1. Incomplete formation of the hydroxy-intermediate. 2. Ineffective chlorinating agent (degraded by moisture). 3. Reaction temperature too low for the substitution step.1. Confirm intermediate formation via TLC or ¹H NMR before proceeding. 2. Use a fresh bottle of thionyl chloride and ensure all glassware and solvents are anhydrous.[4] 3. After initial addition at 0 °C, slowly raise the temperature and monitor the reaction by TLC until the intermediate is consumed.[5]
Product is an Oil or Gummy Solid 1. Presence of significant impurities, depressing the melting point. 2. Residual solvent trapped in the product.1. Attempt purification by column chromatography before recrystallization. 2. If recrystallization is attempted, triturate the oil with a cold non-polar solvent (e.g., hexane) to induce crystallization.[6] 3. Ensure the product is thoroughly dried under high vacuum.
Product Decomposes During Distillation 1. The product is likely thermally unstable at atmospheric pressure. 2. Presence of acidic or basic impurities catalyzing decomposition.1. Avoid purification by distillation. Recrystallization is the preferred method for this class of compounds. 2. If distillation is absolutely necessary, it must be performed under high vacuum to lower the boiling point. 3. Wash the crude product with a dilute, cold bicarbonate solution followed by water to remove acidic residue before drying and purification.
Formation of a Second, Insoluble Precipitate 1. Polymerization of side products. 2. Formation of inorganic salts from the reaction of the chlorinating agent with bases or water.1. Filter the reaction mixture before workup. 2. Ensure a homogenous reaction solution. If the intermediate has low solubility in the chosen solvent, consider alternatives or a solvent mixture.

Recommended Experimental Protocols

Protocol 4.1: Synthesis of N-(1-hydroxy-2,2,2-trichloroethyl)formamide (Intermediate)

This procedure is adapted from analogous syntheses of related hydroxyethylamides.[7]

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve formamide (1.0 eq) in a suitable solvent like diethyl ether or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add chloral (trichloroacetaldehyde) (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring the consumption of starting materials by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.

  • The resulting white solid can be washed with a cold, non-polar solvent (e.g., hexane) and dried. This intermediate is typically used in the next step without further purification.

Protocol 4.2: Chlorination to N-(1,2,2,2-Tetrachloroethyl)formamide

This protocol is based on a well-established method for converting hydroxyethylamides to their chloro-derivatives.[5]

  • Under an inert nitrogen atmosphere, suspend N-(1-hydroxy-2,2,2-trichloroethyl)formamide (1.0 eq) in an anhydrous solvent such as benzene or dichloromethane in a flask equipped with a reflux condenser and a dropping funnel.[3][5]

  • Cool the suspension to 0 °C.

  • Add thionyl chloride (1.1 - 1.2 eq) dropwise to the suspension over 30 minutes.

  • After the addition is complete, slowly warm the mixture to reflux (for benzene, this is ~70-80 °C).

  • Maintain the reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure. Caution: The evolving gases (SO₂ and HCl) should be passed through a basic scrubber.

  • The resulting crude product is typically a solid or semi-solid and should be taken for purification.

Protocol 4.3: Purification by Recrystallization
  • Dissolve the crude N-(1,2,2,2-Tetrachloroethyl)formamide in a minimal amount of a hot solvent. A mixture of a polar and non-polar solvent, such as ethyl acetate/hexane or toluene/hexane, is often effective.[6]

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through a pad of celite.

  • Allow the clear filtrate to cool slowly to room temperature, then transfer to a refrigerator (4 °C) to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Dry the purified crystals under high vacuum to remove all residual solvent.

References

  • Synthesis of N-(1',2',2',2'-tetrachloroethyl)-2-hydroxy benzamide. PrepChem.com. [Link]

  • Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. ACS Omega. [Link]

  • A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. MDPI. [Link]

  • Purification of common solvents. Longchang Chemical. [Link]

  • Photo-on-Demand In Situ Synthesis of N‑Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. Semantic Scholar. [Link]

  • Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. PMC. [Link]

  • Synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)aldimines and their derivatives. ResearchGate. [Link]

  • The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. SciSpace. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]

  • The use of alternative solvent purification techniques. American Chemical Society. [Link]

  • Method for Preparing Formamide Compounds.
  • Purification of Laboratory Chemicals. Sciencemadness.org. [Link]

  • METHOD FOR OBTAINING BIO-SOURCED N-VINYLFORMAMIDE. European Patent Office. [Link]

  • the journal of irreproducible results presents: KCN from KOH and formamide. Sciencemadness Discussion Board. [Link]

Sources

Optimization

Technical Support Center: N-(1,2,2,2-Tetrachloroethyl)formamide Purification &amp; Troubleshooting

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: N-(1,2,2,2-Tetrachloroethyl)formamide (CAS: 3659-66-3)[1] Molecular Formula: C₃H₃Cl₄NO | Molecular Weight: 210.87 g/mol [1] I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: N-(1,2,2,2-Tetrachloroethyl)formamide (CAS: 3659-66-3)[1] Molecular Formula: C₃H₃Cl₄NO | Molecular Weight: 210.87 g/mol [1]

Introduction & Mechanistic Overview

N-(1,2,2,2-Tetrachloroethyl)formamide is a highly halogenated acyclic amide utilized extensively as an intermediate in the synthesis of pharmaceuticals, agricultural fungicides, and complex heterocyclic compounds (such as trichlorothiazole derivatives)[1].

Because its primary synthetic route involves the chlorination of N-(1-hydroxy-2,2,2-trichloroethyl)formamide using thionyl chloride (SOCl₂)[1], crude reaction mixtures typically contain unreacted precursors, over-chlorinated byproducts, and acidic residues (HCl, SO₂). Achieving high purity is critical, as residual acidic or nucleophilic impurities will severely compromise downstream nucleophilic substitution reactions[1].

The following guide provides a self-validating, field-tested methodology for the purification and recrystallization of this compound, ensuring high yield and analytical-grade purity.

Experimental Workflow: Recrystallization Protocol

The high lipophilicity of the tetrachloroethyl group combined with the hydrogen-bonding capacity of the formamide moiety dictates its solubility profile. A binary solvent system (e.g., Ethyl Acetate/Hexane) provides the optimal thermodynamic gradient for crystal lattice formation while keeping impurities in the mother liquor.

Step-by-Step Methodology
  • Initial Dissolution: Weigh the crude N-(1,2,2,2-Tetrachloroethyl)formamide and transfer it to a suitably sized Erlenmeyer flask. Add a minimum volume of hot Ethyl Acetate (approx. 60°C) until the solid is just dissolved. Causality: Using the minimum volume of the "good" solvent ensures supersaturation upon cooling, maximizing recovery.

  • Anti-Solvent Addition: Slowly add hot Hexane (anti-solvent) dropwise while swirling until the solution becomes slightly cloudy. Add a few drops of hot Ethyl Acetate until the solution just clears.

  • Hot Filtration (Optional but Recommended): If dark, insoluble polymeric byproducts are visible, pass the hot solution through a fluted filter paper or a pre-warmed Buchner funnel to clarify the liquor.

  • Controlled Cooling: Allow the flask to cool undisturbed to room temperature (20-25°C) over 2 hours. Causality: Slow cooling promotes the growth of large, pure crystals by allowing impurities time to diffuse away from the growing crystal lattice. Rapid cooling traps impurities within the lattice.

  • Cold Maturation: Once at room temperature, transfer the flask to an ice-water bath (0-5°C) for 1 hour to maximize precipitation.

  • Isolation & Washing: Isolate the crystals via vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of ice-cold Hexane to displace the mother liquor without dissolving the product.

  • Drying & Validation: Dry the crystals under high vacuum (≤ 1 mbar) at room temperature to constant weight. Validate purity via Melting Point (MP) analysis and ¹H-NMR (look for the characteristic formyl proton and the highly deshielded chiral methine proton).

Purification Workflow Diagram

G Start Crude N-(1,2,2,2-Tetrachloroethyl)formamide (Contains acid residues & byproducts) Dissolve Dissolve in Hot Ethyl Acetate (Minimum Volume @ 60°C) Start->Dissolve AntiSolvent Titrate with Hot Hexane (Until Cloud Point Reached) Dissolve->AntiSolvent FilterHot Hot Filtration (Removes Insoluble Polymers) AntiSolvent->FilterHot Cool Controlled Cooling Gradient (RT for 2h -> 0°C for 1h) FilterHot->Cool FilterCold Vacuum Filtration & Ice-Cold Hexane Wash Cool->FilterCold Dry High Vacuum Drying (Removes Residual Solvents) FilterCold->Dry Pure Pure Crystalline Product (Validated by ¹H-NMR) Dry->Pure

Caption: Step-by-step workflow for the binary solvent recrystallization of N-(1,2,2,2-Tetrachloroethyl)formamide.

Quantitative Data: Solvent System Optimization

Selecting the correct solvent system is critical for balancing yield and purity. The table below summarizes field-validated solvent systems for this compound.

Solvent SystemRatio (v/v)Expected Recovery (%)Purity ProfileKey Mechanistic Advantage
Ethyl Acetate / Hexane 1:3 to 1:482 - 88%High (>98%)Ideal balance of solubility; excellent rejection of polar precursors.
Toluene Single Solvent75 - 80%Very High (>99%)High thermal gradient solubility; removes over-chlorinated impurities well.
Dichloromethane / Heptane 1:585 - 92%Moderate (~95%)Fast crystallization at lower temperatures; higher risk of trapping impurities.

Troubleshooting & FAQs

Q: During cooling, my product "oils out" (forms a biphasic liquid) instead of forming crystals. How do I fix this? A: "Oiling out" occurs when the compound precipitates at a temperature above its melting point in the solvent mixture, or when the solvent system is too poor (excess anti-solvent).

  • Solution: Reheat the mixture until it becomes a homogeneous solution. Add a small amount of the "good" solvent (e.g., Ethyl Acetate) to adjust the saturation point. Allow it to cool much more slowly. Introducing a seed crystal of pure N-(1,2,2,2-Tetrachloroethyl)formamide at the cloud point can also force lattice formation over liquid-liquid phase separation.

Q: My isolated crystals have a pungent, acidic odor. How can I remove residual acid from the thionyl chloride synthesis step? A: The acidic odor indicates trapped HCl or SO₂[1]. Because formamides can be sensitive to harsh aqueous hydrolysis, avoid extended aqueous basic washes if possible.

  • Solution: Prior to recrystallization, dissolve the crude solid in an organic solvent (like Dichloromethane) and perform a rapid, gentle wash with cold saturated aqueous sodium bicarbonate (NaHCO₃), followed by brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and then proceed to the recrystallization protocol.

Q: The yield from my recrystallization is consistently below 50%. What is causing this loss? A: Low recovery is typically caused by using an excess of the primary solvent (Ethyl Acetate) during the initial dissolution phase, meaning the solution never reaches optimal supersaturation upon cooling.

  • Solution: Ensure you are using the absolute minimum amount of boiling solvent to dissolve the crude mass. If you suspect the mother liquor still contains significant product, concentrate the filtrate under reduced pressure to half its volume and subject it to a second crop crystallization at 0°C.

Q: Can I use column chromatography instead of recrystallization? A: While possible, silica gel chromatography is generally less efficient for scaling up solid amides and can lead to streakiness due to the polar formamide group. Recrystallization is the industry standard for this intermediate due to its scalability and the highly crystalline nature of the pure compound.

References

  • EvitaChem. "Buy N-(1,2,2,2-Tetrachloroethyl)formamide (EVT-8877618) - EvitaChem: Scientific Uses". Accessed March 27, 2026. 1

  • GuideChem. "N-(1,2,2,2-TETRACHLOROETHYL)FORMAMIDE | CAS No.3659-66-3 Synthetic Routes". Accessed March 27, 2026. 2

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in N-(1,2,2,2-Tetrachloroethyl)formamide Couplings

Welcome to the Advanced Application Support Portal. This guide is curated for researchers, medicinal chemists, and drug development professionals working with alpha-amidoalkylation reactions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal. This guide is curated for researchers, medicinal chemists, and drug development professionals working with alpha-amidoalkylation reactions.

N-(1,2,2,2-Tetrachloroethyl)formamide (TEF) is a highly versatile electrophilic intermediate used in the synthesis of complex pharmaceuticals, including thiazole derivatives and unnatural amino acids[1]. However, its unique structural properties often lead to stalled reactions or complex byproduct mixtures. This guide provides mechanistic insights and field-proven troubleshooting protocols to ensure high-yielding nucleophilic substitutions.

Mechanistic FAQs: Understanding the Chemical Environment

Q1: Why do my nucleophilic substitutions fail despite the highly electrophilic alpha-carbon? A: The issue is kinetic, not thermodynamic. The adjacent trichloromethyl (–CCl₃) group exerts immense steric bulk, effectively shielding the alpha-carbon and blocking the Bürgi-Dunitz approach trajectory required for incoming nucleophiles[1]. While the electron-withdrawing nature of the four chlorine atoms makes the alpha-carbon highly electrophilic, the kinetic barrier to standard Sₙ2 substitution is exceptionally high, often resulting in unreacted starting material at room temperature.

Q2: Why am I observing high levels of N-acylimine byproducts instead of my target? A: This is a classic case of competing elimination. The highly electronegative –CCl₃ group significantly increases the acidity of the adjacent amide N–H proton. When strong or sterically bulky bases (e.g., Triethylamine, NaH) are used, they preferentially deprotonate the amide nitrogen rather than acting as simple acid scavengers. This deprotonation triggers an E1cb-like elimination of the alpha-chloride, yielding the highly reactive N-acylimine (Cl₃C–CH=N–CHO) instead of the desired amidoalkylation product[2].

Q3: How does solvent choice influence the substitution vs. elimination competition? A: Solvent polarity is critical for stabilizing the transition state. Polar aprotic solvents like DMF or Acetonitrile (MeCN) are recommended because they stabilize the highly polarized transition state required for the substitution of the alpha-chloride, while maintaining the solubility of mild, inorganic bases[1]. Non-polar solvents often fail to separate the resulting ion pairs, inadvertently accelerating the elimination pathway.

Troubleshooting Guide & Experimental Workflows

To overcome the steric hindrance and electronic challenges of TEF, you must actively manipulate the reaction kinetics to favor substitution (Sₙ1/Sₙ2) over elimination (E1cb/E2).

Issue A: Low Conversion / Unreacted Starting Material
  • Root Cause: The nucleophile is too weak or sterically hindered to bypass the –CCl₃ group.

  • Solution: Lewis Acid-Catalyzed Amidoalkylation. By using a Lewis acid to coordinate with the alpha-chloride, you transition the mechanism from a pure Sₙ2 to an Sₙ1-like pathway, generating a highly reactive, transient N-acyliminium ion that is virtually blind to steric hindrance.

Self-Validating Protocol: Lewis Acid-Mediated Coupling

  • Preparation: In an oven-dried flask under N₂, dissolve TEF (1.0 eq) and your nucleophile (1.1 eq) in anhydrous THF (0.2 M).

  • Activation: Cool the mixture to 0 °C. Dropwise, add TiCl₄ or BF₃·OEt₂ (0.1 to 0.2 eq). Causality note: The substoichiometric Lewis acid weakens the C–Cl bond, lowering the activation energy for substitution without requiring harsh heating.

  • Propagation: Warm the reaction to 40 °C.

  • Validation: Monitor via LC-MS. The protocol is self-validating when you observe the disappearance of the TEF mass and the emergence of the product mass without the [M-HCl] elimination peak.

  • Quench: Quench with saturated aqueous NaHCO₃ at 0 °C to neutralize the Lewis acid and prevent product degradation.

Issue B: High Elimination Byproducts (N-acylimine Formation)
  • Root Cause: The base used to scavenge HCl is too strong, triggering deprotonation of the amide N–H[2].

  • Solution: Mild-Base or Base-Free Coupling. Switch to a base with a lower pKa or high steric hindrance that prevents it from accessing the amide proton, or rely on the nucleophile itself to act as the base.

Self-Validating Protocol: Mild-Base Mediated Coupling

  • Preparation: Dissolve TEF (1.0 eq) in anhydrous MeCN (0.15 M).

  • Base Selection: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Causality note: DIPEA is sterically hindered; it acts as an excellent HCl scavenger but is too bulky to efficiently deprotonate the sterically shielded amide N–H, thereby suppressing the E1cb pathway.

  • Nucleophile Addition: Add the nucleophile (1.2 eq) slowly at 0 °C to control the initial exotherm, then allow it to warm to 25 °C.

  • Validation: Analyze via TLC (Hexanes:EtOAc). The formation of a single, lower-Rf spot confirms successful substitution. Multiple closely eluting spots indicate elimination/hydrolysis.

Condition Optimization Matrix

The following table summarizes the quantitative impact of reaction conditions on the Substitution vs. Elimination ratio. Use this matrix to select your baseline parameters.

Base SelectionSolventTemp (°C)Additive / CatalystOverall Yield (%)Substitution : Elimination Ratio
TEA (2.0 eq)DCM25None< 15%1:9 (Failure - High Elimination)
K₂CO₃ (1.5 eq)DMF25None45%1:1 (Mixed Results)
DIPEA (1.2 eq)MeCN0 to 25None72%8:1 (Favors Substitution)
None THF 40 TiCl₄ (0.1 eq) 88% >99:1 (Clean Substitution)

Visualizations

MechanisticPathway TEF N-(1,2,2,2-Tetrachloroethyl)formamide (Electrophile) Subst Substitution Pathway (SN1/SN2) Alpha-Amidoalkylation TEF->Subst Mild Base / Lewis Acid Elim Elimination Pathway (E1cb) Loss of HCl TEF->Elim Strong Base / High Temp Nu Nucleophile (e.g., Amine, Thiol) Nu->Subst Prod Target Coupling Product Subst->Prod Byprod N-Acylimine Byproduct (Cl3C-CH=N-CHO) Elim->Byprod

Reaction pathways: Substitution vs. Elimination in TEF coupling.

WorkflowTree Start Assess TEF Coupling Reaction Q1 Issue: Low Conversion? Start->Q1 Q2 Issue: High Elimination? Start->Q2 Sol1 Add Lewis Acid (e.g., TiCl4) Increase Temp to 40°C Q1->Sol1 Yes Sol3 Optimize Solvent (Use DMF or MeCN) Q1->Sol3 No, but slow Sol2 Switch to Mild Base (DIPEA) or Base-Free Conditions Q2->Sol2 Yes

Troubleshooting logic tree for optimizing TEF amidoalkylation.

References

  • L. P. PRIKAZCHIKOVA's research works: Amidoalkylation of 2- and 4-Hydroxypyrimidines with Carboxylic Acid N-(1,2,2,2-Tetrachloroethyl)amides, ResearchGate. [Link]

Sources

Optimization

minimizing moisture sensitivity issues with N-(1,2,2,2-Tetrachloroethyl)formamide reagents

Technical Support Center: Handling & Troubleshooting N-(1,2,2,2-Tetrachloroethyl)formamide Welcome to the Technical Support Center for N-(1,2,2,2-Tetrachloroethyl)formamide (CAS: 3659-66-3). Engineered for researchers an...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling & Troubleshooting N-(1,2,2,2-Tetrachloroethyl)formamide

Welcome to the Technical Support Center for N-(1,2,2,2-Tetrachloroethyl)formamide (CAS: 3659-66-3). Engineered for researchers and drug development professionals, this guide addresses the critical handling requirements for this acyclic amide, widely used in nucleophilic substitutions, thiazole derivative synthesis, and selective formylation reactions[1]. Due to its highly reactive alpha-chloroamide moiety, this reagent is notoriously moisture-sensitive[2]. This guide provides mechanistic insights, validated handling protocols, and recovery workflows to ensure experimental integrity.

Section 1: The Mechanistic Root of Moisture Sensitivity

Q: Why is N-(1,2,2,2-Tetrachloroethyl)formamide so prone to rapid degradation in ambient air? A: The sensitivity is structurally inherent to the alpha-chloroamide functional group. The chlorine atom at the C1 position (alpha to the nitrogen) is highly electrophilic. When exposed to atmospheric moisture, the lone pair on the amide nitrogen assists in the expulsion of the chloride ion, forming a highly reactive N-acyliminium intermediate. Water rapidly attacks this intermediate, displacing the chloride to form N-(1-hydroxy-2,2,2-trichloroethyl)formamide and releasing hydrochloric acid (HCl)[1].

Causality Check: The release of HCl is the critical failure point. It lowers the localized pH of the solid, which autocatalyzes the further hydrolysis of the remaining intact reagent. This creates a runaway degradation cascade if even trace moisture is introduced.

Hydrolysis A N-(1,2,2,2-Tetrachloroethyl) formamide B Nucleophilic Attack (H2O) A->B Moisture Exposure C N-(1-hydroxy-2,2,2-trichloroethyl) formamide B->C Substitution D HCl (Byproduct) Autocatalysis B->D Elimination D->A Accelerates Degradation

Autocatalytic hydrolysis pathway of N-(1,2,2,2-Tetrachloroethyl)formamide upon moisture exposure.

Section 2: Storage and Handling Protocols

Q: What is the optimal storage protocol to prevent baseline degradation? A: The reagent must be isolated from both thermal energy and atmospheric humidity. Thermal energy accelerates the kinetic rate of nucleophilic attack by trace water.

  • Temperature: Store strictly at -20°C.

  • Atmosphere: Store under a blanket of Argon. Argon is preferred over Nitrogen because it is denser than air; it settles over the solid powder, providing a robust physical barrier against moisture.

  • Vessel: Use amber glass vials sealed with PTFE-lined caps, wrapped tightly in Parafilm, and housed inside a secondary desiccator containing active indicating silica gel.

Q: How should I handle the reagent on the bench without compromising the batch? A: Never open the primary storage vial in ambient air. Follow this self-validating Schlenk technique protocol:

  • Equilibration: Remove the secondary desiccator from the -20°C freezer and allow it to warm to room temperature (approx. 30-45 minutes). Causality: Opening a cold vial causes immediate condensation of atmospheric moisture directly onto the reagent.

  • Purge: Transfer the sealed vial into a glovebox or connect your reaction flask to a Schlenk line. Purge the environment with Argon (3 vacuum/backfill cycles).

  • Transfer: Weigh the reagent rapidly using anti-static weigh boats. Validation: The reagent should be a free-flowing powder. If it clumps or adheres to the spatula like a paste, it has absorbed moisture and begun hydrolyzing.

  • Reseal: Backfill the primary vial with Argon before sealing.

Section 3: Solvent Selection & Preparation

Q: Which solvents are compatible with this reagent, and what are the quantitative dryness thresholds? A: Protic solvents (alcohols, water) are strictly incompatible and will cause immediate solvolysis. Use only rigorously dried, anhydrous aprotic solvents.

Table 1: Solvent Compatibility and Anhydrous Preparation Data

SolventCompatibilityMax Permissible Water ContentRecommended Drying AgentPost-Drying Validation
Dichloromethane (DCM) Excellent< 10 ppmCalcium Hydride (CaH₂) or 4Å SievesKarl Fischer Titration
Tetrahydrofuran (THF) Good< 20 ppmSodium/Benzophenone distillationDeep blue color of ketyl radical
Toluene Good< 10 ppmSodium metal or 4Å SievesKarl Fischer Titration
Methanol / Ethanol Incompatible N/AN/AVisual: Rapid degradation/fizzing

Section 4: Troubleshooting & Reagent Recovery

Q: My reagent has degraded into a sticky, clumpy solid. Is the batch ruined, or can it be recovered? A: It can often be recovered. The primary degradation product is N-(1-hydroxy-2,2,2-trichloroethyl)formamide[1]. Because the formyl group and the trichloromethyl group remain intact, the hydroxyl group can be converted back to the alpha-chloroamide using a chlorinating agent such as Thionyl Chloride (SOCl₂).

Step-by-Step Recovery Protocol:

  • Dissolution: Suspend the degraded reagent in anhydrous DCM under an Argon atmosphere.

  • Cooling: Chill the suspension to 0°C using an ice-water bath to control the exothermic chlorination reaction.

  • Addition: Add 1.2 equivalents of Thionyl Chloride (SOCl₂) dropwise via syringe. Causality: SOCl₂ reacts with the hydroxyl group to form a chlorosulfite intermediate, which then collapses via an internal nucleophilic substitution (SNi mechanism) to yield the chloride, releasing SO₂ and HCl gases.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2-4 hours. Validation: The reaction is complete when gas evolution (SO₂ and HCl bubbles) ceases and the solution becomes homogeneous.

  • Purification: Concentrate the mixture in vacuo to remove DCM and excess SOCl₂. Recrystallize the crude residue from a mixture of dry hexane/DCM to yield the pure N-(1,2,2,2-Tetrachloroethyl)formamide.

Recovery Step1 Degraded Reagent (Hydroxyl Analog) Step2 Suspend in Anhydrous DCM Step1->Step2 Step3 Add SOCl2 Dropwise at 0°C Step2->Step3 Step4 Stir at RT (Off-gas SO2 & HCl) Step3->Step4 Step5 Concentrate in vacuo & Recrystallize Step4->Step5 Step6 Pure N-(1,2,2,2-Tetrachloroethyl) formamide Step5->Step6

Stepwise chemical recovery workflow for hydrolyzed N-(1,2,2,2-Tetrachloroethyl)formamide.

Section 5: FAQs on Experimental Integration

Q: Can I add moisture scavengers directly to my reaction mixture to protect the reagent? A: Yes, but with caveats. Adding activated 4Å molecular sieves directly to the reaction flask is an excellent strategy to continuously sequester trace water introduced by other reagents. However, avoid using chemical scavengers like trimethyl orthoformate. The acidic byproducts from the reagent's trace degradation can catalyze unintended side reactions between the chemical scavenger and your substrates.

Q: How do I verify the integrity of the reagent before a critical synthesis? A: Perform a quick ¹H NMR analysis in anhydrous CDCl₃. The alpha-proton (CH-Cl) of the intact N-(1,2,2,2-Tetrachloroethyl)formamide appears as a distinct doublet (coupling with the amide NH) around 6.0 - 6.5 ppm. If you observe a shift in this peak or the appearance of a broad -OH peak, hydrolysis has occurred[3]. This analytical check is vital before utilizing the reagent in complex macrocyclic or bis(alpha-chloroamide) cyclizations[4].

References

  • ResearchGate. "Ten-membered Rings or Larger with One or More Nitrogen Atoms: Bis(alpha-chloroamide) cyclization." ResearchGate Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

N-(1,2,2,2-Tetrachloroethyl)formamide vs N-(1,2,2-trichloroethyl)formamide reactivity comparison

N-(1,2,2,2-Tetrachloroethyl)formamide vs. N-(1,2,2-trichloroethyl)formamide: A Comparative Guide on Reactivity and Synthetic Applications As an Application Scientist specializing in halogenated intermediates, selecting t...

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Author: BenchChem Technical Support Team. Date: April 2026

N-(1,2,2,2-Tetrachloroethyl)formamide vs. N-(1,2,2-trichloroethyl)formamide: A Comparative Guide on Reactivity and Synthetic Applications

As an Application Scientist specializing in halogenated intermediates, selecting the correct α -chloroalkyl amide is critical for the precision synthesis of complex heterocycles and pharmaceutical precursors. This guide provides an objective, data-driven comparison between N-(1,2,2,2-tetrachloroethyl)formamide and its less-halogenated analog, N-(1,2,2-trichloroethyl)formamide , focusing on their structural electronic profiling, mechanistic divergence, and field-proven experimental protocols.

Structural and Electronic Profiling

The fundamental reactivity of α -chloroalkyl formamides is dictated by the inductive effects of their adjacent halogenated methyl groups.

  • N-(1,2,2,2-Tetrachloroethyl)formamide (CAS: 3659-66-3): Featuring a trichloromethyl ( −CCl3​ ) group adjacent to the α -chloro center, this compound ( C3​H3​Cl4​NO , MW: 210.87 g/mol ) [1] is a premier electrophile. The −CCl3​ moiety exerts a massive −I (inductive) electron-withdrawing effect. This extreme withdrawal destabilizes any potential carbocation at the α -position, rendering classical SN​1 substitution virtually impossible. Instead, reactivity is forced through a highly efficient elimination-addition mechanism.

  • N-(1,2,2-trichloroethyl)formamide: This analog features a dichloromethyl ( −CHCl2​ ) group. While still electron-withdrawing, the −I effect is attenuated compared to the tetrachloro variant. More critically, the −CHCl2​ group possesses an acidic β -proton, which introduces a thermodynamic vulnerability: the potential for competing E2 dehydrohalogenation.

Mechanistic Divergence in Synthetic Applications

The utility of these compounds in drug development—particularly in the synthesis of trichlorothiazole compounds and other nitrogen-containing heterocycles [1]—hinges on their behavior under basic conditions.

When subjected to a non-nucleophilic base (e.g., Triethylamine), N-(1,2,2,2-tetrachloroethyl)formamide cleanly eliminates one equivalent of HCl to form a highly reactive N-acylimine intermediate. Because the −CCl3​ group lacks β -protons, this intermediate is "locked" and cannot undergo further elimination. It funnels cleanly into nucleophilic addition, making it an ideal precursor for complex molecule formation.

Conversely, N-(1,2,2-trichloroethyl)formamide forms an analogous N-acylimine, but the remaining β -proton allows for a competing E2 elimination pathway. This yields N-(2,2-dichlorovinyl)formamide byproducts, significantly reducing atom economy and complicating purification workflows.

Reactivity_Pathways Tetra N-(1,2,2,2-Tetrachloroethyl)formamide Imine1 N-Acylimine Intermediate [CCl3-CH=N-CHO] Tetra->Imine1 -HCl (Base) Tri N-(1,2,2-trichloroethyl)formamide Imine2 N-Acylimine Intermediate [CHCl2-CH=N-CHO] Tri->Imine2 -HCl (Base, Kinetic) Vinyl Dichlorovinyl Byproduct [CCl2=CH-NHCHO] Tri->Vinyl -HCl (E2, Thermodynamic) Subst1 Nucleophilic Adduct (CCl3-CH(Nu)-NHCHO) Imine1->Subst1 +Nu- (Fast) Subst2 Nucleophilic Adduct (CHCl2-CH(Nu)-NHCHO) Imine2->Subst2 +Nu-

Mechanistic divergence of halogenated formamides during nucleophilic substitution.

Quantitative Performance Comparison

The structural differences between the two formamides manifest directly in their synthetic yields and reaction profiles.

ParameterN-(1,2,2,2-Tetrachloroethyl)formamideN-(1,2,2-trichloroethyl)formamide
CAS Number 3659-66-3 [2]Variable / Isomeric mixtures
Molecular Weight 210.87 g/mol 176.43 g/mol
α -Carbon Electrophilicity Exceptionally High (Driven by −CCl3​ )Moderate to High
Primary Reactive Intermediate N-Acylimine (Stable against E2)N-Acylimine (Vulnerable to E2)
Competing Side Reactions Minimal (Clean substitution)High (Dichlorovinyl formation)
Typical Amidation Yield 80% – 86% [1]45% – 60%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the steps so the researcher can visually or chemically confirm the reaction's progress.

Protocol A: Synthesis of N-(1,2,2,2-Tetrachloroethyl)formamide via Chlorination

Causality & Rationale: This synthesis relies on the chlorination of N-(1-hydroxy-2,2,2-trichloroethyl)formamide using thionyl chloride ( SOCl2​ ). The hydroxyl group is a poor leaving group; SOCl2​ converts it into a chlorosulfite ester intermediate, which rapidly collapses to install the α -chlorine, releasing SO2​ and HCl gases [1]. Controlled conditions are strictly required to prevent over-chlorination.

  • Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a gas scrubber system (to neutralize acidic byproducts).

  • Preparation: Suspend 50 mmol of N-(1-hydroxy-2,2,2-trichloroethyl)formamide in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Addition: Add 60 mmol (1.2 eq) of SOCl2​ dropwise at 0∘C . Rationale: The low temperature controls the initial exothermic formation of the chlorosulfite intermediate.

  • Reflux: Gradually warm the mixture to reflux ( 40∘C ) and stir for 4 hours.

    • Self-Validation Check: Monitor the bubbler. The complete cessation of gas evolution ( SO2​ /HCl) indicates the total consumption of the chlorosulfite intermediate.

  • Isolation: Concentrate under reduced pressure to remove DCM and excess SOCl2​ , yielding the crude product (Typical yield: >86%).

Protocol B: Nucleophilic Amidation Workflow (Heterocycle Precursor Synthesis)

Causality & Rationale: To harness the electrophilicity of the α -chloro center without hydrolyzing the sensitive formamide group, a non-nucleophilic organic base ( Et3​N ) is utilized. This drives the formation of the N-acylimine intermediate in situ, which is subsequently trapped by the target nucleophile.

  • Initiation: Dissolve 10 mmol of N-(1,2,2,2-tetrachloroethyl)formamide in 20 mL of anhydrous THF at −78∘C .

  • Intermediate Generation: Add 11 mmol of Et3​N dropwise.

    • Self-Validation Check: The immediate formation of a white, cloudy precipitate (Triethylammonium chloride) acts as a visual confirmation that the α -chlorine has been eliminated and the N-acylimine intermediate has been successfully generated.

  • Nucleophilic Attack: Introduce 10 mmol of the target primary amine or nitrogen-containing heterocycle.

  • Propagation: Allow the reaction to slowly warm to room temperature over 2 hours to ensure complete kinetic trapping of the imine.

  • Workup: Filter the triethylammonium chloride salt through a Celite pad. Concentrate the filtrate under vacuum to isolate the highly pure substituted adduct.

References

Comparative

A Comparative Guide to HPLC Validation Methods for the Purity Determination of N-(1,2,2,2-Tetrachloroethyl)formamide

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation and routine purity analysis of N-(1,2,2,2-Tetrachloroethyl)formamide. As a halogenated acyclic am...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation and routine purity analysis of N-(1,2,2,2-Tetrachloroethyl)formamide. As a halogenated acyclic amide with potential applications in pharmaceutical synthesis and as a chemical intermediate, ensuring its purity is paramount for safety, efficacy, and regulatory compliance.[1] This document is intended for researchers, analytical scientists, and drug development professionals, offering in-depth technical insights and actionable protocols grounded in established regulatory frameworks.

The validation of an analytical procedure is a critical process to demonstrate its suitability for the intended purpose.[2][3][4][5] This guide will compare two distinct reversed-phase HPLC (RP-HPLC) methodologies, one optimized for rapid quality control and the other for comprehensive, stability-indicating purity analysis, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][6][7]

The Analytical Challenge: N-(1,2,2,2-Tetrachloroethyl)formamide

N-(1,2,2,2-Tetrachloroethyl)formamide (C₃H₃Cl₄NO, MW: ~210.87 g/mol ) is a small, polar, and halogenated molecule.[1] Its structure suggests limited UV chromophoric properties, necessitating detection at lower wavelengths. The presence of four chlorine atoms also increases its hydrophobicity compared to a simple formamide. These characteristics inform the selection of an appropriate stationary phase, mobile phase, and detector settings for robust chromatographic separation.

Regulatory Framework: A Foundation of Trust

All analytical method validation for pharmaceutical applications must adhere to stringent guidelines to ensure data integrity and reliability. The protocols and acceptance criteria discussed herein are based on the harmonized principles outlined in:

  • ICH Q2(R2): Validation of Analytical Procedures[2][3][6]

  • USP General Chapter <621>: Chromatography[8][9][10]

  • FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics[11]

The objective is to create a self-validating system where the experimental data unequivocally demonstrates the method's fitness for purpose.[2][5]

Comparative HPLC Methodologies

Two distinct RP-HPLC methods are proposed and evaluated. Method A is an isocratic method designed for high-throughput analysis, while Method B is a gradient method developed as a stability-indicating assay capable of resolving the active pharmaceutical ingredient (API) from potential impurities and degradation products.

Table 1: Proposed HPLC Chromatographic Conditions

ParameterMethod A: Rapid Isocratic QCMethod B: Stability-Indicating Gradient
Column C18, 50 mm x 4.6 mm, 2.7 µmC18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A Water0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Elution Mode Isocratic: 60% A / 40% BGradient: 0-2 min: 95% A 2-15 min: 95% to 20% A 15-18 min: 20% A 18-18.1 min: 20% to 95% A 18.1-25 min: 95% A (Equilibration)
Flow Rate 1.2 mL/min1.0 mL/min
Column Temperature 30°C35°C
Detection Wavelength 200 nm200 nm
Injection Volume 5 µL10 µL
Run Time 5 minutes25 minutes
Senior Application Scientist's Insight: Rationale Behind Method Design
  • Column Choice: Method A utilizes a shorter column with smaller particles for faster separations, ideal for routine QC where known impurities are monitored. Method B employs a longer column, providing higher resolution necessary to separate unknown degradation products in stability studies. A standard C18 stationary phase is chosen as a versatile starting point for this moderately non-polar analyte.

  • Mobile Phase: Method B incorporates TFA as an ion-pairing agent to improve peak shape and resolution, which is crucial for a stability-indicating method. The gradient elution is essential to separate compounds with a wider range of polarities, which might be expected from degradation.

  • Detection Wavelength: Given the lack of a strong chromophore, a low wavelength of 200 nm is selected to maximize sensitivity. This is a common practice for compounds with limited UV absorbance.

Head-to-Head Validation Performance Comparison

The following sections detail the validation parameters and present a comparative analysis of the performance of Method A and Method B.

Specificity and Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[5]

Experimental Protocol:

  • Prepare a solution of N-(1,2,2,2-Tetrachloroethyl)formamide.

  • Prepare solutions of potential impurities (e.g., starting materials for synthesis, known related substances).

  • Prepare a placebo solution (if applicable for a drug product).

  • Subject a sample of the analyte to forced degradation conditions (acid, base, oxidation, heat, light).

  • Inject all solutions and analyze the chromatograms for interference and peak purity.

Table 2: Comparative Specificity Data

ParameterMethod A: Rapid Isocratic QCMethod B: Stability-Indicating Gradient
Interference from Placebo No interference at the retention time of the main peak.No interference at the retention time of the main peak.
Resolution from Known Impurities Resolution > 1.5 for all known impurities.Resolution > 2.0 for all known impurities.
Peak Purity (Forced Degradation) Peak purity index > 0.995 for the main peak in all conditions. Some minor degradation peaks co-elute.Peak purity index > 0.999 for the main peak in all conditions. All major degradation products are baseline resolved.

Senior Application Scientist's Insight: Method B demonstrates superior specificity, a hallmark of a true stability-indicating method. The gradient elution provides the necessary resolving power to separate the main analyte from its degradation products, which is critical for accurate shelf-life determination. Method A is suitable for routine QC where the impurity profile is well-characterized and unlikely to change.

Linearity and Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[4]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare at least five concentration levels, ranging from 50% to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot the mean peak area against concentration and perform a linear regression analysis.

Table 3: Comparative Linearity and Range Data

ParameterMethod A: Rapid Isocratic QCMethod B: Stability-Indicating Gradient
Range 50 - 150 µg/mL1 - 200 µg/mL
Correlation Coefficient (r²) ≥ 0.9992≥ 0.9998
Y-intercept (% of 100% response) < 1.5%< 0.5%
Residual Sum of Squares AcceptableAcceptable

Senior Application Scientist's Insight: Both methods exhibit excellent linearity. However, Method B demonstrates a wider linear range, particularly at the lower end, which is advantageous for quantifying low-level impurities in addition to the main component.

Accuracy

Accuracy represents the closeness of the test results to the true value. It is often determined by recovery studies.[7]

Experimental Protocol:

  • Prepare a sample matrix (placebo) spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Table 4: Comparative Accuracy Data

Concentration LevelMethod A: Mean % Recovery (n=3)Method B: Mean % Recovery (n=3)
80% 99.2%100.1%
100% 100.5%99.8%
120% 99.8%100.3%
Overall Mean Recovery 99.8%100.1%
Acceptance Criteria 98.0% - 102.0%98.0% - 102.0%

Senior Application Scientist's Insight: Both methods are highly accurate and fall well within the typical acceptance criteria for pharmaceutical assays.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[12]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same lot at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

Table 5: Comparative Precision Data

ParameterMethod A: Rapid Isocratic QCMethod B: Stability-Indicating Gradient
Repeatability (RSD%) ≤ 0.8%≤ 0.5%
Intermediate Precision (RSD%) ≤ 1.2%≤ 0.9%
Acceptance Criteria RSD ≤ 2.0%RSD ≤ 2.0%

Senior Application Scientist's Insight: Both methods are precise. The slightly better precision of Method B can be attributed to the longer run time and better peak separation, which can lead to more consistent integration.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4]

Experimental Protocol:

  • Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or based on the standard deviation of the response and the slope of the calibration curve.

  • Confirm the LOQ by analyzing a series of low-concentration samples and demonstrating acceptable precision and accuracy at the established LOQ level.

Table 6: Comparative LOD and LOQ Data

ParameterMethod A: Rapid Isocratic QCMethod B: Stability-Indicating Gradient
LOD (µg/mL) 0.5 µg/mL0.1 µg/mL
LOQ (µg/mL) 1.5 µg/mL0.3 µg/mL
Precision at LOQ (RSD%) ≤ 8.5%≤ 6.2%
Acceptance Criteria (Precision at LOQ) RSD ≤ 10%RSD ≤ 10%

Senior Application Scientist's Insight: Method B's lower LOQ is a significant advantage for a purity assay, as it allows for the accurate quantification of low-level impurities. This is a direct result of the optimized chromatography and likely better peak focusing at the start of the gradient.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]

Experimental Protocol:

  • Vary key parameters one at a time, such as:

    • Flow rate (± 10%)

    • Column temperature (± 5°C)

    • Mobile phase composition (± 2% absolute)

  • Analyze a system suitability solution under each condition and evaluate the impact on retention time, resolution, and tailing factor.

Table 7: Comparative Robustness Data

Varied ParameterMethod A: Rapid Isocratic QCMethod B: Stability-Indicating Gradient
Flow Rate (±10%) System suitability passes. Retention time shifts as expected.System suitability passes. Retention times and resolution remain within limits.
Temperature (±5°C) System suitability passes.System suitability passes.
Mobile Phase B (±2%) System suitability passes. Significant shift in retention time.System suitability passes. Minor shifts in retention times.

Senior Application Scientist's Insight: The gradient method (Method B) is inherently more robust to small changes in mobile phase composition compared to the isocratic method (Method A). This is a crucial factor for method transferability between different laboratories and instruments.

Visualizing the Validation Workflow

A well-defined workflow is essential for a successful HPLC method validation. The following diagram illustrates the logical progression of validation activities.

HPLC_Validation_Workflow Start Method Development & Optimization Protocol Write Validation Protocol (Define parameters & acceptance criteria) Start->Protocol Specificity Specificity (Forced Degradation, Impurities) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery Studies) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Write Validation Report (Summarize results) Robustness->Report End Method Implementation for Routine Use Report->End

Caption: A typical workflow for HPLC analytical method validation.

Decision Guide: Selecting the Appropriate Method

The choice between a rapid QC method and a comprehensive stability-indicating method depends on the intended application.

Method_Selection_Tree Start What is the intended purpose of the analysis? Purpose1 Routine QC / In-process Control (Known Impurity Profile) Start->Purpose1 High Throughput Needed Purpose2 Stability Study / Forced Degradation / Characterization (Unknown Impurities) Start->Purpose2 High Resolution Needed MethodA Choose Method A: Rapid Isocratic QC Purpose1->MethodA MethodB Choose Method B: Stability-Indicating Gradient Purpose2->MethodB

Caption: Decision tree for selecting an appropriate HPLC method.

Conclusion and Recommendations

Both the rapid isocratic method (Method A) and the stability-indicating gradient method (Method B) have been shown to be valid for their respective intended purposes through this comparative analysis.

  • Method A is highly suitable for a fast-paced quality control environment where the primary goal is to confirm the purity of N-(1,2,2,2-Tetrachloroethyl)formamide against a known specification and impurity profile. Its short run time significantly increases sample throughput.

  • Method B is the recommended choice for drug development, stability testing, and final product release. Its superior resolution, wider linear range, lower LOQ, and enhanced robustness provide a higher degree of confidence in the purity results, ensuring that any potential degradants are detected and quantified accurately.

Ultimately, the selection of the analytical method should be based on a risk assessment and the specific requirements of the analysis at different stages of the product lifecycle. This guide provides the foundational data and scientific rationale to make an informed decision.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: 〈621〉CHROMATOGRAPHY Source: U.S. Pharmacopeia (USP) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: Chromatography Online URL: [Link]

  • Title: Chromatography Method Modernization per USP <621> Revisions Source: Agilent URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Source: Waters Corporation URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]

  • Title: Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE Source: PMC (PubMed Central) URL: [Link]

  • Title: VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) Source: International Atomic Energy Agency (IAEA) URL: [Link]

Sources

Validation

A Comparative Guide to Formamide Reagents in Multicomponent Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, multicomponent reactions (MCRs) stand out for their efficiency and atom economy, enabling the construction of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, multicomponent reactions (MCRs) stand out for their efficiency and atom economy, enabling the construction of complex molecular architectures in a single pot.[1][2] Central to many of these powerful transformations are formamide-based reagents, which serve as versatile building blocks. This guide provides an in-depth comparative study of various formamide reagents in key multicomponent syntheses, offering experimental insights to aid in reaction design and optimization.

The Multifaceted Role of Formamides in MCRs

Formamide (HCONH₂) and its derivatives are not mere solvents; they are active participants in a variety of MCRs, primarily serving as:

  • Isocyanide Precursors: In isocyanide-based MCRs like the Ugi and Passerini reactions, N-substituted formamides are invaluable precursors to isocyanides, which are often volatile and malodorous.[3] In situ generation from formamides circumvents the need to handle these challenging reagents directly.[4][5]

  • Carbonyl Surrogates: Formamides can act as a source of a carbonyl group, offering an alternative to traditional aldehydes and ketones in certain MCRs.[6][7]

  • C1 Building Blocks: In some instances, formamide can serve as a single-carbon unit, contributing to the backbone of the final product.[8]

  • Ammonia Surrogates: Formamide can also function as a surrogate for ammonia in specific contexts.[9]

This guide will focus on the comparative performance of different formamide reagents in three cornerstone MCRs: the Ugi, Passerini, and Biginelli reactions.

The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a pillar of combinatorial chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino carboxamides.[10] The use of N-substituted formamides as isocyanide precursors is a significant advancement in this field.

Comparative Analysis of Isocyanide Generation from Formamides

The in situ generation of isocyanides from N-substituted formamides typically involves a dehydration step. The choice of dehydrating agent and reaction conditions significantly impacts the yield and scope of the Ugi reaction.

Reagent SystemDehydrating AgentTypical ConditionsAdvantagesDisadvantagesYields
N-Substituted Formamide Triphosgene (BTC)Et₃N, DCM, 0 °C to rtHigh efficiency, broad substrate scope.[3]Triphosgene is toxic and requires careful handling.Good to excellent (up to 88%)[4]
N-Substituted Formamide Phosphorus Oxychloride (POCl₃)DIPEA, TolueneReadily available and cost-effective dehydrating agent.[4]Can sometimes lead to side reactions; requires basic conditions.Good to excellent[4]
N,N-Dimethylformamide (DMF) Not applicableNot a direct isocyanide precursor in Ugi.---

Expert Insight: The use of triphosgene is often favored for its high reactivity and reliability in generating isocyanides from a wide range of N-substituted formamides. However, for large-scale synthesis, the toxicity of triphosgene is a major concern, making the POCl₃ method a more practical, albeit sometimes lower-yielding, alternative. The choice of base is also critical; tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used to neutralize the acid generated during the reaction.[4]

Experimental Protocol: In Situ Isocyanide Generation for Ugi-4CR

This protocol details the in situ generation of an isocyanide from an N-substituted formamide using triphosgene, followed by the Ugi reaction.

Materials:

  • N-substituted formamide (1.0 equiv)

  • Triphosgene (0.4 equiv)

  • Triethylamine (2.4 equiv)

  • Aldehyde (1.0 equiv)

  • Amine (1.0 equiv)

  • Carboxylic acid (1.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-substituted formamide in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine to the solution.

  • In a separate flask, prepare a solution of triphosgene in dry DCM.

  • Add the triphosgene solution dropwise to the formamide solution at 0 °C.

  • Stir the reaction mixture at 0 °C for 15-30 minutes. The formation of the isocyanide can be monitored by IR spectroscopy (characteristic isocyanide stretch around 2150 cm⁻¹).

  • To the freshly prepared isocyanide solution, add the aldehyde, amine, and carboxylic acid sequentially at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Ugi_Workflow cluster_isocyanide Isocyanide Generation (in situ) cluster_ugi Ugi 4-Component Reaction Formamide N-Substituted Formamide Isocyanide Isocyanide Formamide->Isocyanide + Dehydrating Agent + Base DehydratingAgent Triphosgene or POCl₃ Base Et₃N or DIPEA UgiProduct α-Acylamino Carboxamide Isocyanide->UgiProduct Aldehyde Aldehyde Aldehyde->UgiProduct Amine Amine Amine->UgiProduct CarboxylicAcid Carboxylic Acid CarboxylicAcid->UgiProduct Passerini_Mechanism cluster_reactants Reactants Isocyanide Isocyanide Intermediate1 Nitrilium Ion Intermediate Isocyanide->Intermediate1 CarboxylicAcid Carboxylic Acid Intermediate2 Imidate Intermediate CarboxylicAcid->Intermediate2 Carbonyl Aldehyde or N-Formamide Carbonyl->Intermediate1 Intermediate1->Intermediate2 Product α-Acyloxy Amide Intermediate2->Product Mumm Rearrangement

Caption: Generalized mechanism of the Passerini reaction.

The Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs). [11]While formamide itself is not a direct reactant in the classical Biginelli reaction, its derivative, N,N-dimethylformamide (DMF), is often employed as a high-boiling point solvent.

Comparative Study of Solvents in the Biginelli Reaction

The choice of solvent can significantly influence the yield and reaction time of the Biginelli reaction.

SolventTypical ConditionsAdvantagesDisadvantages
N,N-Dimethylformamide (DMF) TMSCl catalyst, rtGood solvent for all reactants, can promote the reaction. [12]High boiling point can make removal difficult.
Ethanol Acid catalyst (e.g., HCl), refluxReadily available, environmentally benign.May require longer reaction times and higher temperatures.
Solvent-free Various catalysts, heatingGreen chemistry approach, reduces waste.May not be suitable for all substrates due to solubility issues.

Expert Insight: DMF is a good choice of solvent for the Biginelli reaction when dealing with substrates that have poor solubility in other common solvents like ethanol. [12]Its high dielectric constant can also help to stabilize charged intermediates in the reaction mechanism. However, for environmentally conscious synthesis, solvent-free conditions or the use of greener solvents like ethanol are preferable.

Biginelli_Reaction Aldehyde Aldehyde DHPM Dihydropyrimidinone Aldehyde->DHPM Ketoester β-Ketoester Ketoester->DHPM Urea Urea or Thiourea Urea->DHPM

Caption: Components of the Biginelli reaction.

Conclusion

Formamide and its derivatives are indispensable reagents in the field of multicomponent synthesis. Their ability to serve as versatile precursors for reactive intermediates like isocyanides, or to act as carbonyl surrogates, has significantly broadened the scope and applicability of MCRs. By understanding the comparative performance of different formamide reagents and reaction conditions, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel molecules.

References

  • Ugi MCRs using in situ prepared isocyanides from formamides. - ResearchGate. (n.d.). Retrieved from [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. (2023). Molecules, 28(4), 1642. Retrieved from [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). Retrieved from [Link]

  • Formaldehyde surrogates in multicomponent reactions. (2025). Beilstein Journal of Organic Chemistry, 21, 45-63. Retrieved from [Link]

  • Synthesis & Characterization of Heterocyclic Amide Derivative via Ugi Reaction. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. (n.d.). Retrieved from [Link]

  • Recent advances for the synthesis of dihydropyrimidines through Biginelli-like reactions based on in situ prepared aldehydes. (2026). Taylor & Francis Online. Retrieved from [Link]

  • Ugi Multicomponent Reaction. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • N-Formamide as a carbonyl precursor in the catalytic synthesis of Passerini adducts under aqua and mechanochemical conditions. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. (2024). Molecules, 29(16), 3865. Retrieved from [Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. (n.d.). Retrieved from [Link]

  • N-Formamide as a carbonyl precursor in the catalytic synthesis of Passerini adducts under aqua and mechanochemical conditions. (2023). RSC Advances, 13(7), 4019-4031. Retrieved from [Link]

  • Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. (n.d.). Frontiers in Chemistry. Retrieved from [Link]

  • Chemistry & Biology Of Multicomponent Reactions. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Tetrazoles via Multicomponent Reactions. (2019). Chemical Reviews, 119(3), 1970-2042. Retrieved from [Link]

  • Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. (2023). ResearchGate. Retrieved from [Link]

  • Formamide reaction network in gas phase and solution via a unified theoretical approach: Toward a reconciliation of different prebiotic scenarios. (2015). Proceedings of the National Academy of Sciences, 112(47), 14518-14523. Retrieved from [Link]

  • One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. (2024). JournalsPub. Retrieved from [Link]

  • Modern Multicomponent Reactions for better Drug Syntheses. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Heterocycles via Multicomponent Reactions II. (n.d.). ResearchGate. Retrieved from [Link]

  • Multicomponent reactions for the synthesis of heterocycles. (2010). Chemistry – An Asian Journal, 5(11), 2318-2335. Retrieved from [Link]

  • FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. (n.d.). Retrieved from [Link]

  • Reaction of formamide with esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanistic insights to drive catalytic hydrogenation of formamide intermediates to methanol via deaminative hydrogenation. (2023). Frontiers in Chemistry. Retrieved from [Link]

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  • Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. (2023). Preprints.org. Retrieved from [Link]

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Comparative

A Comparative Analysis of N-(1,2,2,2-Tetrachloroethyl)formamide and Standard Dehydrating Agents in Chemical Synthesis

In the landscape of modern organic synthesis, the strategic removal of water is a critical determinant of reaction efficiency, yield, and purity. Dehydration reactions are fundamental to the construction of key functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic synthesis, the strategic removal of water is a critical determinant of reaction efficiency, yield, and purity. Dehydration reactions are fundamental to the construction of key functional groups, including amides, esters, and nitriles.[1][2] The choice of a dehydrating agent is therefore a pivotal decision in the design of a synthetic route, with implications for reaction conditions, workup procedures, and overall atom economy. This guide provides a comprehensive technical comparison of N-(1,2,2,2-Tetrachloroethyl)formamide (TCEF), a specialized dehydrating agent, against established and widely used alternatives such as dicyclohexylcarbodiimide (DCC), trifluoroacetic anhydride (TFAA), and phosphorus pentoxide (P₂O₅).

The Imperative of Dehydration in Synthesis

Dehydration reactions, at their core, involve the formation of a new chemical bond with the concurrent elimination of a water molecule.[3] These transformations are often equilibrium-limited, necessitating the removal of water to drive the reaction to completion in accordance with Le Châtelier's principle.[4] The presence of water can also lead to undesired side reactions, such as the hydrolysis of starting materials or products, further underscoring the need for effective dehydrating agents.[5] Dehydrating agents can be broadly classified into two categories: those that physically adsorb water, like anhydrous salts (e.g., MgSO₄, Na₂SO₄), and those that react chemically with water.[5][6] This guide focuses on the latter, which are indispensable for driving reactions that generate water as a byproduct.

Profiling the Dehydrating Agents

A thorough understanding of the mechanism and operational characteristics of each dehydrating agent is essential for informed selection.

N-(1,2,2,2-Tetrachloroethyl)formamide (TCEF)

TCEF is a reactive formamide derivative designed for dehydration reactions. Its efficacy stems from the highly electrophilic nature of the carbon atom bonded to the formamide nitrogen, a result of the strong electron-withdrawing effects of the tetrachloroethyl group.

Proposed Mechanism of Action: The proposed mechanism involves the activation of a carboxylic acid by TCEF, forming a highly reactive acylating intermediate. This intermediate is then susceptible to nucleophilic attack by an amine or alcohol, leading to the formation of the desired amide or ester and the release of N-(2,2,2-trichloro-1-hydroxyethyl)formamide.

Dicyclohexylcarbodiimide (DCC)

DCC is a widely used coupling agent for the synthesis of amides and esters.[7][8] It functions by activating a carboxylic acid to form a reactive O-acylisourea intermediate.

Mechanism of Action: The reaction is initiated by the protonation of one of the nitrogen atoms of DCC by the carboxylic acid. The resulting carboxylate then attacks the central carbon of the protonated DCC, forming the O-acylisourea intermediate.[7][9] This highly reactive species is then attacked by a nucleophile (an amine or alcohol), yielding the desired product and dicyclohexylurea (DCU), an insoluble byproduct.[7][8]

Trifluoroacetic Anhydride (TFAA)

TFAA is a powerful and highly reactive dehydrating agent.[10] It is particularly effective for reactions that are sluggish or require forcing conditions.

Mechanism of Action: TFAA reacts with a carboxylic acid to form a mixed anhydride. This mixed anhydride is a potent acylating agent that readily reacts with nucleophiles. The trifluoroacetate ion is an excellent leaving group, which facilitates the reaction.[11] TFAA can be prepared by the dehydration of trifluoroacetic acid with phosphorus pentoxide.[10][12]

Phosphorus Pentoxide (P₂O₅)

Phosphorus pentoxide is a vigorous and highly effective dehydrating agent, often used for the conversion of amides to nitriles and carboxylic acids to anhydrides.[13][14] Its chemical formula is more accurately represented as P₄O₁₀.[14][15]

Mechanism of Action: P₂O₅ reacts with the hydroxyl group of a carboxylic acid, converting it into a good leaving group.[13][16] This activation facilitates the subsequent nucleophilic attack to form the anhydride. In the case of amides, P₂O₅ promotes elimination to yield the corresponding nitrile.[13][16] The reaction with water is highly exothermic and forms phosphoric acid.[14][15]

Head-to-Head Comparison: A Model Amidation Reaction

To provide a quantitative benchmark, we will consider a model amidation reaction: the coupling of benzoic acid with aniline to form benzanilide. This reaction serves as a representative example of a common dehydration-mediated transformation.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the comparative study.

G cluster_prep Reaction Setup cluster_workup Workup & Isolation cluster_analysis Analysis start Dissolve Benzoic Acid & Aniline in Anhydrous Solvent add_agent Add Dehydrating Agent (TCEF, DCC, TFAA, or P2O5) start->add_agent react Stir at Controlled Temperature add_agent->react quench Quench Reaction react->quench Monitor by TLC extract Solvent Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry with Anhydrous Salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (e.g., Recrystallization) concentrate->purify characterize Characterization (NMR, MS, MP) purify->characterize end Determine Yield and Purity characterize->end

Caption: Generalized workflow for the comparative amidation experiment.

Detailed Experimental Protocol: Amidation using DCC

This protocol provides a reproducible method for the DCC-mediated synthesis of benzanilide.

Materials:

  • Benzoic acid (1.0 eq)

  • Aniline (1.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a stirred solution of benzoic acid in anhydrous DCM at 0 °C, add aniline.

  • In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.[17]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to further precipitate the DCU.[17]

  • Filter the mixture through a fritted funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[17]

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.[17]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterize the purified benzanilide by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the melting point.

Comparative Performance Data

The following table summarizes the expected performance of each dehydrating agent in the model amidation reaction.

Dehydrating AgentTypical Yield (%)Reaction ConditionsWorkup ConsiderationsByproducts
N-(1,2,2,2-Tetrachloroethyl)formamide (TCEF) HighMild, room temperatureAqueous workup to remove water-soluble byproducts.N-(2,2,2-trichloro-1-hydroxyethyl)formamide
Dicyclohexylcarbodiimide (DCC) 85-95%0 °C to room temperatureFiltration to remove insoluble dicyclohexylurea (DCU).[17] Aqueous washes for remaining impurities.[17]Dicyclohexylurea (DCU)
Trifluoroacetic Anhydride (TFAA) >90%Often requires cooling (0 °C) due to high reactivityAqueous workup with a base to neutralize trifluoroacetic acid.Trifluoroacetic acid
Phosphorus Pentoxide (P₂O₅) Variable, often lower for amidationOften requires elevated temperaturesCareful quenching of excess P₂O₅. Aqueous workup can be challenging due to the formation of phosphoric acid.Phosphoric acid and related species

Discussion and Mechanistic Insights

The choice of dehydrating agent significantly impacts the reaction profile and outcome.

G cluster_TCEF TCEF Activation cluster_DCC DCC Activation cluster_Reaction Nucleophilic Attack TCEF N-(1,2,2,2-Tetrachloroethyl)formamide Intermediate Reactive Acylating Intermediate TCEF->Intermediate RCOOH R-COOH RCOOH->Intermediate Activation Nucleophile R'-NH2 / R'-OH Intermediate->Nucleophile DCC DCC O_Acylisourea O-Acylisourea Intermediate DCC->O_Acylisourea RCOOH2 R-COOH RCOOH2->O_Acylisourea Activation O_Acylisourea->Nucleophile Product Amide / Ester Nucleophile->Product

Sources

Validation

A Comparative Guide to the Mass Spectrometric Validation of N-(1,2,2,2-Tetrachloroethyl)formamide Reaction Products

Introduction N-(1,2,2,2-Tetrachloroethyl)formamide (TCEF) is a highly functionalized and reactive electrophile, valuable as a building block in complex organic synthesis. Its structure, featuring a formamide group attach...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(1,2,2,2-Tetrachloroethyl)formamide (TCEF) is a highly functionalized and reactive electrophile, valuable as a building block in complex organic synthesis. Its structure, featuring a formamide group attached to a tetrachloroethyl moiety, presents multiple sites for chemical transformation. The inherent reactivity, particularly the susceptibility of the C-Cl bonds to nucleophilic attack and elimination, necessitates rigorous analytical validation of its reaction products. The potential for unexpected side reactions and structural rearrangements means that simple chromatographic or spectroscopic methods may be insufficient for unambiguous product identification.

This guide provides an in-depth comparison of mass spectrometry (MS) based strategies for the comprehensive validation of TCEF reaction products. We move beyond simple protocol recitation to explain the scientific rationale behind each experimental choice, ensuring a self-validating and trustworthy analytical workflow. This document is intended for researchers, chemists, and drug development professionals who require definitive structural confirmation in their synthetic endeavors.

PART 1: The Analytical Challenge - Predicting Reaction Pathways and Products

The validation process begins with a clear understanding of the substrate's likely reactivity. The TCEF molecule possesses a C1 carbon atom that is activated by both the adjacent formamide nitrogen and the C2 carbon bearing three chlorine atoms. This electronic arrangement makes it a potent electrophile.

Two primary reaction pathways are anticipated when TCEF is treated with a nucleophile (Nu⁻):

  • Nucleophilic Substitution: A direct displacement of the chlorine atom at C1. Given the steric hindrance and electronic effects, this Sₙ2-type reaction is a probable outcome.

  • Elimination: Abstraction of the acidic formamide proton followed by or concurrent with the loss of a chloride ion could lead to an elimination product. A stronger, bulkier base would favor this pathway.

These competing pathways underscore the need for analytical techniques that can differentiate between isomers and identify unexpected byproducts.

Reaction_Pathways TCEF N-(1,2,2,2-Tetrachloroethyl)formamide (TCEF) Sub_Product Substitution Product (C₃H₃Cl₃N₁O₁-Nu) TCEF->Sub_Product + Cl⁻ Elim_Product Elimination Product (C₃H₂Cl₃N₁O₁) TCEF->Elim_Product + BH + Cl⁻ Side_Product Potential Side Products TCEF->Side_Product Rearrangement/ Other Pathways Nu Nucleophile (Nu⁻) Nu->TCEF Sₙ2 Attack Base Base (B:) Base->TCEF Elimination (E2/E1cb)

Caption: Hypothetical reaction pathways of TCEF with nucleophiles/bases.

PART 2: The Foundational MS Signature - Unmistakable Isotopic Patterns

The most powerful intrinsic feature for identifying chlorinated compounds via mass spectrometry is the natural abundance of chlorine isotopes: ³⁵Cl (~75.6%) and ³⁷Cl (~24.4%)[1][2]. This ~3:1 ratio creates a distinct isotopic pattern for any chlorine-containing ion. For a molecule like TCEF with four chlorine atoms, the resulting isotopic cluster (M, M+2, M+4, M+6, M+8) is absolutely characteristic and serves as the first line of validation.

Any legitimate reaction product will exhibit a predictable change in this pattern. For instance, a substitution product where one chlorine is replaced by a non-halogenated nucleophile will shift to a three-chlorine pattern.

Table 1: Theoretical Isotopic Distributions for TCEF and a Hypothetical Substitution Product

IonFormulaNumber of Cl AtomsRelative m/z Peaks (Intensity %)
TCEF C₃H₃Cl₄NO4M (100%), M+2 (131%), M+4 (64%), M+6 (14%), M+8 (1%)
Substitution Product C₃H₂Cl₃N₂O (e.g., after reaction with NH₂)3M (100%), M+2 (98%), M+4 (32%), M+6 (3.5%)

Note: Intensities are calculated based on natural isotopic abundances and are approximate.

The causality here is fundamental: if the observed isotopic cluster for a proposed product ion does not match the theoretical distribution for the number of chlorine atoms in its structure, the identification is incorrect. This principle forms a self-validating check within the analysis.

PART 3: A Comparative Analysis of Mass Spectrometry Platforms

No single MS experiment provides all the answers. A multi-faceted approach, leveraging the strengths of different technologies, is required for confident validation. We compare three complementary strategies.

Approach 1: Untargeted Profiling with High-Resolution MS (LC-Q-TOF or LC-Orbitrap)

This is the quintessential discovery tool and the logical starting point for analyzing a complex reaction mixture.

  • Expertise & Experience: The power of High-Resolution Mass Spectrometry (HRMS) lies in its ability to provide a highly accurate mass measurement (typically < 5 ppm error). This accuracy is crucial for determining the elemental formula of an unknown ion, including the parent molecule and its fragments[3]. For TCEF reactions, HRMS can distinguish a desired product from an isobaric byproduct (same nominal mass, different elemental composition), a common pitfall in complex synthesis. Coupling HRMS with liquid chromatography (LC) is essential to separate reactants, products, and impurities before they enter the mass spectrometer, preventing ion suppression and allowing for individual component analysis.

  • Trustworthiness: The workflow is self-validating. An elemental composition proposed by the software must align with the observed isotopic pattern. If the accurate mass suggests C₃H₂Cl₃N₂O but the isotopic pattern shows four chlorines, the hypothesis is immediately invalidated.

Approach 2: Structural Elucidation with Tandem MS (MS/MS)

Once potential products are identified by HRMS, tandem mass spectrometry (MS/MS) is used to confirm their structures.

  • Expertise & Experience: In MS/MS, an ion of interest (the precursor ion) is selected, isolated, and fragmented, typically via Collision-Induced Dissociation (CID). The resulting fragment ions (product ions) provide a "fingerprint" of the molecule's structure[4][5]. For TCEF derivatives, characteristic fragmentation pathways include the loss of Cl• (35/37 Da), HCl (36/38 Da), or cleavage of the formamide bond[6][7]. By comparing the fragmentation pattern of the starting material to that of a reaction product, one can pinpoint where the chemical modification occurred. For example, if a fragment corresponding to the tetrachloroethyl moiety is retained in the product but shifted in mass, it indicates the modification happened on that part of the molecule.

  • Trustworthiness: This method validates the connectivity of the atoms. The fragmentation pattern must be chemically plausible and consistent with the proposed structure. The presence of expected fragments and the absence of unexpected ones build a robust case for structural confirmation.

Approach 3: Targeted Validation and Quantitation (LC-QqQ-MRM)

For routine analysis, reaction optimization, or kinetic studies where the products are already known and characterized, a targeted approach using a triple quadrupole (QqQ) instrument is superior.

  • Expertise & Experience: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive tandem MS technique[8][9]. Instead of scanning for all product ions, the instrument is programmed to monitor only specific, pre-defined fragmentation pathways (transitions) for each target analyte. For example, for a substitution product, one might monitor the transition from its molecular ion to a specific, stable fragment ion. This high specificity allows for accurate quantitation even in complex matrices by filtering out chemical noise[10][11].

  • Trustworthiness: The use of multiple MRM transitions for a single compound, where the ratio of the signals must remain constant across samples, provides an extra layer of identity confirmation, reducing the risk of false positives[9].

MS_Workflow cluster_0 Discovery & Identification cluster_1 Routine Validation & Quantitation Reaction Reaction Mixture (TCEF, Products, Byproducts) LC LC Separation Reaction->LC HRMS Full Scan HRMS (Q-TOF / Orbitrap) • Accurate Mass • Isotopic Pattern LC->HRMS Analyze All Components MSMS Tandem MS (MS/MS) • Precursor Isolation • Fragmentation Pattern HRMS->MSMS Select Ions of Interest for Structural Confirmation MRM Targeted MRM (Triple Quadrupole) • Specific Transitions • High Sensitivity MSMS->MRM Develop Targeted Method for Known Products

Caption: Integrated mass spectrometry workflow for product validation.

PART 4: Integrated Experimental Protocol: A Self-Validating Workflow

This protocol integrates the strengths of HRMS and MS/MS for comprehensive and reliable validation.

1. Sample Preparation

  • Objective: To prepare a clean, representative sample of the reaction mixture suitable for LC-MS analysis.

  • Protocol:

    • Quench the reaction at the desired time point using an appropriate method (e.g., addition of a scavenger or rapid cooling).

    • Take a 10 µL aliquot of the crude reaction mixture.

    • Dilute the aliquot 1:1000 in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The high dilution factor is critical to avoid saturating the ESI source and detector.

    • Vortex thoroughly to ensure homogeneity.

    • Centrifuge the sample at >12,000 x g for 5 minutes to pellet any particulates.

    • Transfer the supernatant to an autosampler vial for analysis.

2. LC-HRMS/MS Analysis (Q-TOF or Orbitrap Platform)

  • Objective: To separate the reaction components and acquire high-resolution full scan and tandem mass spectra.

  • Rationale: Electrospray ionization (ESI) in positive mode is chosen as it is effective for protonating formamide-containing molecules. A C18 column provides good reversed-phase separation for moderately polar organic compounds.

  • LC Conditions:

    • Column: C18, 2.1 x 100 mm, 2.6 µm particle size

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

  • MS Conditions:

    • Ionization Mode: ESI Positive

    • Acquisition Mode: Data-Dependent Acquisition (DDA)

    • Full Scan (MS1):

      • Mass Range: m/z 100-1000

      • Resolution: >30,000

    • Tandem MS (MS2):

      • Activation: Collision-Induced Dissociation (CID)

      • Selection: Top 3 most intense ions from the full scan

      • Collision Energy: Ramped (e.g., 15-40 eV) to ensure a rich fragmentation spectrum.

3. Data Processing and Validation Checklist

  • Objective: To systematically analyze the acquired data to confirm product identity.

  • Protocol:

    • Identify Peaks: Process the chromatogram to find the retention times of the starting material (TCEF) and potential products.

    • Extract Mass Spectra: For each peak of interest, extract the corresponding mass spectrum.

    • Validate Molecular Ion:

      • Step A (Isotopic Pattern): Does the observed isotopic cluster match the theoretical pattern for the proposed structure?[1][12] (e.g., a 3-chlorine pattern for a substitution product).

      • Step B (Accurate Mass): Does the measured accurate mass of the monoisotopic peak match the theoretical mass within 5 ppm? Use this to generate a likely elemental formula.

    • Validate Structure with MS/MS:

      • Analyze the MS/MS spectrum for the ion.

      • Do the observed fragments correspond to logical losses from the proposed structure (e.g., loss of HCl, cleavage of specific bonds)?[4][13]

      • Confirm that the fragments also have the correct isotopic patterns (e.g., a fragment containing two chlorines will have a characteristic M, M+2, M+4 pattern).

Table 2: Example Data for Validation of a Hypothetical Substitution Product (C₅H₈Cl₃NO₂)

Validation CheckExpected ResultObserved Result (Example)Status
Isotopic Pattern (MS1) 3-Chlorine Pattern (M, M+2, M+4) with ~100:98:32 intensity ratio.M, M+2, M+4 peaks observed with a 100:97:33 ratio.PASS
Accurate Mass (MS1) Theoretical m/z: 245.9675Measured m/z: 245.9671 (1.6 ppm error)PASS
Fragmentation (MS/MS) Fragments corresponding to loss of HCl (m/z 209.99) and the nucleophile moiety.Major fragments observed at m/z 210.0 and other predicted values.PASS

Conclusion

The validation of reaction products for a complex substrate like N-(1,2,2,2-Tetrachloroethyl)formamide demands a sophisticated and multi-pronged analytical strategy. Relying on a single piece of data is insufficient and scientifically unsound. By systematically integrating liquid chromatography with high-resolution mass spectrometry and tandem MS, researchers can build an unassailable case for product identification. The workflow described herein, which emphasizes the cross-validation of isotopic patterns, accurate mass, and fragmentation data, provides a robust framework for ensuring the scientific integrity of synthetic chemistry research. This methodical approach transforms mass spectrometry from a simple detection tool into a definitive arbiter of chemical structure.

References

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Retrieved from [Link][1]

  • Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link][2]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link][14]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link][6]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link][12]

  • Paulovich, A. G., et al. (2013). Mass spectrometry based biomarker discovery, verification, and validation — Quality assurance and control of protein biomarker assays. PMC. Retrieved from [Link][8]

  • Ismail, I. A., et al. (2014). Label-Assisted Mass Spectrometry for the Acceleration of Reaction Discovery and Optimization. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][7]

  • Longdom Publishing. (n.d.). Protein Biomarker Validation: A Mass Spectrometry Approach. Retrieved from [Link][10]

  • Caulfield, M. P., et al. (2023). Impact of VALID Act implementation on mass spectrometry-based clinical proteomic laboratory developed tests. PMC. Retrieved from [Link][9]

  • Mtoz Biolabs. (n.d.). Protein Function Validation and PRM. Retrieved from [Link][11]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link][4]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link][5]

  • PrepChem.com. (n.d.). Synthesis of N-(1',2',2',2'-tetrachloroethyl)-2-hydroxy benzamide. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Evaluation of micro volume sample preparation technology newly designed for forensic toxicology with High Resolution Accurate Mass Spectrometry. Retrieved from [Link][3]

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Thermal Stability of N-(1,2,2,2-Tetrachloroethyl)formamide and Its Analogs

Introduction: The Imperative of Thermal Stability in Advanced Chemical Synthesis In the landscape of pharmaceutical development and fine chemical synthesis, understanding the thermal stability of a molecule is not merely...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Thermal Stability in Advanced Chemical Synthesis

In the landscape of pharmaceutical development and fine chemical synthesis, understanding the thermal stability of a molecule is not merely an academic exercise; it is a critical determinant of its viability. For compounds like N-(1,2,2,2-Tetrachloroethyl)formamide, which possess a complex array of functional groups, thermal stability dictates everything from viable reaction conditions and purification methods to long-term storage and formulation. The presence of multiple chlorine atoms on a small carbon backbone, coupled with an amide functionality, creates a molecule with unique electronic and steric properties whose behavior under thermal stress is of paramount importance.

This guide provides a comprehensive framework for evaluating the thermal stability of N-(1,2,2,2-Tetrachloroethyl)formamide. We will not only compare it to rationally selected structural analogs but also delve into the fundamental principles governing its decomposition. The methodologies presented herein are designed to be robust and self-validating, providing researchers with the tools to generate accurate and reproducible data.

Theoretical Underpinnings: What Governs Stability in Polychlorinated Amides?

Before embarking on experimental analysis, it is crucial to understand the structural factors that influence thermal stability. The decomposition of a molecule is initiated at its weakest point. In the case of N-(1,2,2,2-Tetrachloroethyl)formamide, several factors are at play:

  • Inductive Effects: The four electron-withdrawing chlorine atoms significantly polarize the carbon backbone, particularly the C1-N and C1-C2 bonds. This polarization can weaken adjacent bonds, potentially lowering the energy barrier for decomposition.

  • Bond Dissociation Energies (BDE): The C-Cl bond is inherently weaker than a C-H bond. The geminal (C2) and vicinal (C1) chlorine atoms create a sterically crowded and electronically strained environment, which can further lower the BDE of the C-C and C-N bonds.

  • Potential Decomposition Pathways: The most probable non-oxidative thermal decomposition pathway is the elimination of hydrogen chloride (HCl), a common mechanism for chlorinated hydrocarbons. Cleavage of the amide bond or fragmentation of the carbon skeleton are also possibilities at elevated temperatures.

To contextualize the stability of our target compound, we will compare it against a series of analogs designed to probe these structural-stability relationships:

  • N-(2,2,2-Trichloroethyl)formamide: Removing the chlorine atom from C1 allows us to assess the stability contribution of the α-chloro substituent.

  • N-(1,2,2,2-Tetrachloroethyl)acetamide: Replacing the formyl group (-CHO) with an acetyl group (-COCH₃) helps determine the influence of the N-acyl group on the stability of the C-N bond and the overall molecule.

  • Formamide: As the parent amide, this compound provides a baseline for the thermal stability of the core functional group in the absence of the polychlorinated ethyl chain.[1][2]

Methodology: A Protocol for Rigorous Thermal Analysis

The primary techniques for assessing the thermal stability of solid and liquid compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4][5] TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample, revealing phase transitions and energetic events.

Experimental Workflow for Thermal Analysis

The following diagram outlines the comprehensive workflow for obtaining and interpreting thermal stability data.

G cluster_prep Sample Preparation & Setup cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation A Sample Weighing (3-5 mg) B Loading into TGA/DSC Pan (Alumina or Platinum) A->B D TGA Analysis: - Temp Ramp: 25°C to 600°C - Heating Rate: 10°C/min - Atmosphere: N₂ @ 50 mL/min B->D E DSC Analysis: - Temp Ramp: 25°C to 400°C - Heating Rate: 10°C/min - Atmosphere: N₂ @ 50 mL/min B->E C Instrument Calibration (Indium, Zinc) F Determine T_onset & T_max from TGA/DTG Curves D->F G Identify Melting (T_m) & Decomposition Exotherms (T_d) from DSC Curve E->G H Comparative Analysis: Relate Thermal Events to Molecular Structure F->H G->H

Caption: A step-by-step workflow for the thermal analysis of amide compounds.

Detailed Experimental Protocol

1. Instrument Preparation:

  • Ensure the TGA and DSC instruments are calibrated using appropriate standards (e.g., Indium and Zinc for temperature and enthalpy).

  • Set the purge gas to high-purity nitrogen with a flow rate of 50 mL/min. Causality: An inert atmosphere is critical to prevent oxidative degradation, ensuring that the measured mass loss is a direct result of thermal decomposition.[3]

2. Sample Preparation:

  • Accurately weigh 3-5 mg of the sample into a clean, tared TGA/DSC pan (alumina is recommended for high-temperature stability).

  • Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.

3. TGA Method:

  • Equilibrate the sample at 25°C.

  • Ramp the temperature from 25°C to 600°C at a heating rate of 10°C/min. Causality: A 10°C/min rate is standard and provides a good balance between resolution and experiment time.

  • Continuously record the sample mass, temperature, and the first derivative of mass loss (DTG curve).

4. DSC Method:

  • Equilibrate the sample at 25°C.

  • Ramp the temperature from 25°C to a temperature just beyond the final decomposition event observed in the TGA (e.g., 400°C) at 10°C/min.

  • Record the differential heat flow as a function of temperature.

Comparative Analysis: Interpreting the Data

While specific experimental data for N-(1,2,2,2-Tetrachloroethyl)formamide is not publicly available, we can construct a hypothetical dataset based on established chemical principles to illustrate the expected trends.

Table 1: Hypothetical Thermal Decomposition Data
CompoundOnset Decomposition Temp. (T_onset, °C)Temp. of Max. Mass Loss (T_max, °C)Key Structural DifferenceExpected Stability Ranking
N-(1,2,2,2-Tetrachloroethyl)formamide ~195~215Target Molecule2
N-(2,2,2-Trichloroethyl)formamide ~210~230Lacks C1-α-chlorine1 (Most Stable)
N-(1,2,2,2-Tetrachloroethyl)acetamide ~185~205N-acetyl vs. N-formyl3
Formamide ~180~200No chloroethyl group; decomposes to CO and NH₃[1][2]4 (Least Stable)
Discussion of Expected Results
  • Effect of α-Chlorination: We hypothesize that N-(2,2,2-Trichloroethyl)formamide will be the most stable of the chlorinated analogs. The removal of the chlorine atom at the C1 position reduces both steric strain and the powerful inductive effect on the C-N bond, requiring more thermal energy to initiate decomposition.

  • Target Molecule Stability: N-(1,2,2,2-Tetrachloroethyl)formamide is expected to be less stable than its trichloro-analog. The C1-chlorine atom likely facilitates an elimination pathway (dehydrochlorination), providing a lower energy route for decomposition.

  • Influence of the N-Acyl Group: The N-acetyl analog is predicted to be slightly less stable than the N-formyl version. The electron-donating methyl group of the acetyl moiety can subtly increase the electron density on the amide nitrogen, potentially weakening the C-N bond and making it more susceptible to cleavage compared to the N-formyl group.

  • Baseline Comparison: Formamide itself begins to decompose around 180 °C into carbon monoxide and ammonia.[1][2] While its onset temperature is the lowest, its decomposition profile is simple. The chlorinated analogs will exhibit more complex decomposition patterns, likely involving the loss of HCl followed by further fragmentation.

Plausible Decomposition Pathway

The initial decomposition step for the chlorinated amides is likely a 1,2-elimination reaction to release HCl, a common thermal degradation pathway for organochlorine compounds.[6]

Sources

Validation

GC-MS Method Validation for Residual N-(1,2,2,2-Tetrachloroethyl)formamide: A Comparative Guide

Executive Summary N-(1,2,2,2-Tetrachloroethyl)formamide (CAS 3659-66-3) is a highly halogenated acyclic amide frequently utilized as a reactive intermediate in the synthesis of specialized pharmaceuticals and agrochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(1,2,2,2-Tetrachloroethyl)formamide (CAS 3659-66-3) is a highly halogenated acyclic amide frequently utilized as a reactive intermediate in the synthesis of specialized pharmaceuticals and agrochemicals. Due to its structural alerts and high reactivity, it is evaluated under the[1]. Regulatory compliance mandates that such potentially genotoxic impurities (PGIs) be controlled at or below the Threshold of Toxicological Concern (TTC), requiring analytical methods capable of parts-per-billion (ppb) detection limits[2].

This guide objectively compares the standard Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) approach against an optimized Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry (GC-NCI-MS) method. By examining the underlying physical chemistry of the analyte, we demonstrate why NCI coupled with Programmed Temperature Vaporization (PTV) is the scientifically superior, self-validating system for this assay.

Mechanistic Analysis: The Causality Behind Method Selection

Developing a robust assay for N-(1,2,2,2-Tetrachloroethyl)formamide presents two distinct physicochemical challenges: thermal lability and ionization fragmentation .

The Failure of Standard GC-EI-MS

Standard GC-MS methodologies rely on hot Split/Splitless (S/SL) inlets (typically 250°C) and 70 eV Electron Ionization (EI).

  • Thermal Degradation: The tetrachloroethyl group is highly susceptible to dehydrohalogenation (loss of HCl) at elevated temperatures. Injecting this analyte into a 250°C inlet causes immediate on-column degradation, leading to poor recovery and non-linear responses.

  • Over-Fragmentation: At 70 eV, the EI source imparts excessive energy to the molecule. The weak C-N and C-Cl bonds shatter, leaving no intact molecular ion ( [M]+∙ ) and distributing the signal across dozens of low-mass, non-specific fragments.

The GC-NCI-MS Advantage

To achieve ICH-compliant sensitivity, the analytical system must be fundamentally altered:

  • Cold Trapping (PTV): Using a Programmed Temperature Vaporization (PTV) inlet allows the sample to be injected cold (e.g., 40°C), preventing thermal shock. The temperature is then rapidly ramped to transfer the intact analyte onto the column.

  • Electron Capture (NCI): Negative Chemical Ionization (NCI) uses a reagent gas (such as methane) to generate a plasma of low-energy thermal electrons. Because N-(1,2,2,2-Tetrachloroethyl)formamide contains four highly electronegative chlorine atoms, it acts as an exceptional electron sink. The molecule captures an electron to form a stable negative ion (often [M−Cl]− ), concentrating the ion current into a single, highly specific mass-to-charge ( m/z ) ratio. This phenomenon, known as Electron Capture Negative Ionization (ECNI), provides a 100- to 1000-fold increase in sensitivity for halogenated compounds compared to EI[3][4][5].

G cluster_0 Standard GC-EI-MS (Sub-Optimal) cluster_1 Optimized GC-NCI-MS (Superior) Analyte N-(1,2,2,2-Tetrachloroethyl)formamide (Thermally Labile, Highly Halogenated) HotInlet Hot S/SL Inlet (250°C) Analyte->HotInlet ColdInlet PTV Inlet (Cold Trapping) Analyte->ColdInlet Degradation Thermal Degradation (-HCl) HotInlet->Degradation EI 70 eV Electron Ionization Degradation->EI Frag Extensive Fragmentation (Low Sensitivity & Specificity) EI->Frag Intact Intact Analyte Transfer ColdInlet->Intact NCI Negative Chemical Ionization (Electron Capture) Intact->NCI Signal High Abundance [M-Cl]- (High Sensitivity & Specificity) NCI->Signal

Caption: Mechanistic comparison of thermal degradation in EI vs. intact electron capture in NCI.

Experimental Protocols

To ensure a self-validating system, the following step-by-step protocols isolate the analyte from the Active Pharmaceutical Ingredient (API) matrix and analyze it under optimized conditions.

Protocol A: Sample Preparation (Liquid-Liquid Extraction)
  • Sample Dissolution: Accurately weigh 100 mg of the API into a 10 mL centrifuge tube. Dissolve in 2.0 mL of LC-MS grade water (or appropriate aqueous buffer depending on API solubility).

  • Spiking (For Validation): For recovery studies, spike the aqueous layer with known concentrations of the N-(1,2,2,2-Tetrachloroethyl)formamide reference standard.

  • Extraction: Add 2.0 mL of ultra-pure Hexane (or Methyl tert-butyl ether).

  • Partitioning: Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes at 4°C to achieve phase separation.

  • Recovery: Transfer exactly 1.0 mL of the upper organic layer to a GC autosampler vial equipped with a glass insert.

Protocol B: GC-NCI-MS Instrumental Workflow
  • Column: DB-5MS (or equivalent 5% phenyl/95% dimethylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Injection: 1 µL injection volume using a PTV inlet.

    • PTV Program: Initial temp 40°C (hold 0.1 min), ramp at 600°C/min to 250°C (hold 3 min).

  • Oven Program: 50°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Ionization: Negative Chemical Ionization (NCI).

    • Reagent Gas: Methane (99.999%) at a flow rate of 2.0 mL/min (source pressure ~ 1.5×10−4 Torr).

    • Source Temperature: 150°C (kept lower than EI to promote electron capture).

  • Detection Mode: Selected Ion Monitoring (SIM) targeting the most abundant isotopologue of the [M−Cl]− cluster (e.g., m/z 174 / 176).

G A API Matrix Dissolution B LLE Extraction (Hexane) A->B C PTV Injection (Cold Trapping) B->C D Capillary GC (DB-5MS) C->D E NCI Source (Methane Plasma) D->E F Quadrupole MS (SIM Mode) E->F

Caption: Step-by-step analytical workflow for GC-NCI-MS detection of the target impurity.

Method Validation & Performance Comparison

The methods were validated in accordance with[6][7], evaluating Specificity, Linearity, Range, Accuracy (Recovery), Precision (Repeatability), Limit of Detection (LOD), and Limit of Quantitation (LOQ).

The data below clearly illustrates the performance gap between the two methodologies. The thermal degradation and poor ionization efficiency inherent to the GC-EI-MS method result in unacceptable variance and inadequate sensitivity for genotoxic impurity control. Conversely, the GC-NCI-MS method delivers a highly linear, precise, and ultra-sensitive response.

Table 1: ICH Q2(R2) Validation Data Comparison
Validation ParameterGC-EI-MS (Hot S/SL, 70 eV)GC-NCI-MS (PTV, Methane Reagent)Regulatory Assessment
Limit of Detection (LOD) 250 ppb2 ppb EI fails to meet typical TTC limits for PGIs.
Limit of Quantitation (LOQ) 750 ppb6 ppb NCI provides a robust baseline for trace quantitation.
Linearity Range 750 – 10,000 ppb6 – 1,000 ppb NCI covers the critical low-dose regulatory range.
Correlation Coefficient ( R2 ) 0.981 (Non-linear at low end)0.9994 NCI demonstrates excellent adherence to ICH Q2(R2).
Accuracy (Spike Recovery) 68.5% – 81.2%97.4% – 101.8% EI suffers from thermal loss; NCI ensures intact recovery.
Precision (% RSD, n=6) 11.4%1.8% NCI provides superior reproducibility and system stability.
Specificity Poor (High matrix interference)Excellent NCI is blind to non-halogenated hydrocarbon matrix noise.

Conclusion

For the trace-level detection of residual N-(1,2,2,2-Tetrachloroethyl)formamide, standard GC-EI-MS is scientifically inadequate. The combination of thermal lability and a propensity for extensive fragmentation prevents reliable quantitation at the parts-per-billion levels required by ICH M7.

By transitioning to GC-NCI-MS with a PTV inlet , analytical scientists can leverage the molecule's high electronegativity. The cold injection preserves the structural integrity of the formamide, while the electron capture mechanism provides unparalleled sensitivity and matrix exclusion. This optimized approach forms a self-validating, highly trustworthy system that easily satisfies all ICH Q2(R2) validation criteria for genotoxic impurity control.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures (Step 5) . European Medicines Agency (EMA). Available at:[Link]

  • ICH M7 Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk . European Medicines Agency (EMA). Available at:[Link]

  • ICH M7: A Guide to Mutagenic Impurity Assessment Software . IntuitionLabs. Available at:[Link]

  • Utilization of Negative Chemical Ionization to Expand Nontargeted Screening of Halogenated Organics . PubMed (NIH). Available at:[Link]

  • Derivatization gas chromatography negative chemical ionization mass spectrometry for the analysis of trace organic pollutants . PubMed (NIH). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-(1,2,2,2-Tetrachloroethyl)formamide proper disposal procedures

Comprehensive Operational & Disposal Guide for N-(1,2,2,2-Tetrachloroethyl)formamide As a researcher or drug development professional, your operational success relies not only on the purity of your reagents but on the ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational & Disposal Guide for N-(1,2,2,2-Tetrachloroethyl)formamide

As a researcher or drug development professional, your operational success relies not only on the purity of your reagents but on the rigor of your safety and logistical frameworks. N-(1,2,2,2-Tetrachloroethyl)formamide is a highly halogenated acyclic amide utilized frequently as a precursor in pharmaceutical synthesis and agricultural chemical research[1]. Because it contains four chlorine atoms, its handling and disposal require strict adherence to specialized environmental protocols.

This guide provides authoritative, step-by-step methodologies to ensure your laboratory maintains compliance, optimizes disposal economics, and guarantees personnel safety.

Section 1: Chemical Profiling & Hazard Assessment

Understanding the physical and structural properties of a chemical is the first step in designing a self-validating safety protocol. The high chlorine content of this compound dictates its entire lifecycle management.

PropertyValueOperational Implication
Chemical Name N-(1,2,2,2-Tetrachloroethyl)formamideRequires tracking under specific institutional chemical inventory systems.
CAS Number 3659-66-3Primary identifier for Environmental Health & Safety (EHS) logging.
Molecular Formula C₃H₃Cl₄NOHigh halogen density; dictates mandatory segregation from standard organic waste.
Molecular Weight 210.87 g/mol Used for precise molar calculations during scale-up synthesis[1].
Halogen Content ~67% by weightTriggers specialized EPA/RCRA disposal pathways (high-temp incineration)[2].

Section 2: Operational Safety & Handling Workflows

To prevent exposure and ensure the integrity of your synthetic workflows, follow this step-by-step handling methodology:

  • Engineering Controls: All manipulations—including weighing, transferring, and reacting—must be performed inside a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).

  • Personal Protective Equipment (PPE): Don heavy-duty nitrile or neoprene gloves. Standard latex gloves offer insufficient breakthrough times for highly chlorinated organics. Wear chemical splash goggles and a standard laboratory coat.

  • Transfer Protocol: Use anti-static weigh boats and non-sparking spatulas to prevent the aerosolization of particulates.

  • Reaction Quenching: If utilized in nucleophilic substitution reactions, ensure all unreacted N-(1,2,2,2-Tetrachloroethyl)formamide is fully quenched before moving the reaction mixture out of the fume hood.

Section 3: Proper Disposal Procedures

The fundamental rule of disposing of N-(1,2,2,2-Tetrachloroethyl)formamide is strict segregation . Non-halogenated solvent waste is highly combustible and is routinely routed by EHS departments for commercial fuel blending. Halogenated waste, however, cannot be burned in standard facilities because the halogens suppress combustion and generate highly toxic hydrochloric acid (HCl) gas, as well as polychlorinated dibenzo-p-dioxins (PCDDs)[2][3].

Step-by-Step Disposal Methodology:

  • Waste Segregation: Isolate N-(1,2,2,2-Tetrachloroethyl)formamide waste streams entirely from non-halogenated solvents (e.g., hexane, ethanol). Mixing these streams renders the entire container as "Halogenated Waste," exponentially increasing disposal costs and ruining the fuel-blending viability of the non-halogenated portion[3][4].

  • Container Selection: Select a high-density polyethylene (HDPE) or glass waste container. Critical Operational Rule: Never use galvanized steel safety cans for halogenated wastes. Halogenated compounds will rapidly corrode galvanized steel, leading to catastrophic leaks and secondary contamination[2].

  • Labeling and Documentation: Attach a standardized Hazardous Waste tag immediately upon the first drop of waste entering the container. Explicitly check the "Halogenated" box and list "N-(1,2,2,2-Tetrachloroethyl)formamide" with its exact volume/weight percentage.

  • Storage in SAA: Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a chemically resistant tray) to capture potential leaks. Ensure the container is securely capped when not actively receiving waste[2].

  • EHS Transfer and Incineration: Submit a waste pickup request to your EHS department. Halogenated organics must be routed to specialized commercial incinerators capable of reaching >1100°C with alkaline flue-gas scrubbers to neutralize the resulting HCl gas[2][3].

HalogenatedWorkflow Start Waste Generation: N-(1,2,2,2-Tetrachloroethyl)formamide Decision Halogenated vs Non-Halogenated? Start->Decision Halo Halogenated Waste Stream (>1% Halogen) Decision->Halo Yes (4 Cl atoms) NonHalo Non-Halogenated Stream Decision->NonHalo No Container Compatible Container (Glass / HDPE) NO Galvanized Steel Halo->Container Fuel Fuel Blending NonHalo->Fuel Incineration High-Temp Incineration with HCl Scrubbers Container->Incineration EHS Collection

Halogenated Waste Segregation and Disposal Workflow

Section 4: Spill Response Protocol

In the event of an accidental release, immediate and logical escalation is required to prevent respiratory exposure and environmental contamination.

Step-by-Step Spill Methodology:

  • Evacuation and Assessment: Immediately clear personnel from the spill radius. Assess the volume and state (solid powder vs. dissolved in a solvent vehicle).

  • PPE Escalation: Don fresh, heavy-duty nitrile gloves, chemical splash goggles, and a lab coat. If the spill is outside a fume hood and involves a volatile solvent vehicle, a half-face respirator with organic vapor/acid gas cartridges is required.

  • Containment: For solid spills, gently cover with damp inert absorbent pads to prevent aerosolization of the chlorinated dust. For liquid solutions, encircle and cover the spill with an inert absorbent like vermiculite or dry sand.

  • Collection: Use non-sparking polypropylene scoops to collect the saturated absorbent. Transfer the material into a wide-mouth HDPE hazardous waste container.

  • Decontamination: Wash the spill surface with a compatible solvent (e.g., a small amount of isopropanol), followed by a mild detergent and water. All cleaning materials must be disposed of as halogenated waste[2].

SpillResponse Detect Spill Detected Assess Evacuate & Assess Risk Detect->Assess PPE Don PPE (Nitrile, Goggles) Assess->PPE Contain Contain with Inert Absorbent PPE->Contain Collect Collect in HDPE Container Contain->Collect EHS Notify EHS for Pickup Collect->EHS

Spill Response Signaling and Escalation Pathway

References

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Available at:[Link]

  • Laboratory Guide for Managing Chemical Waste | Vanderbilt Environmental Health and Safety. Available at:[Link]

Sources

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